Technical Documentation Center

4-(Pyridin-3-yl)phenol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Pyridin-3-yl)phenol hydrochloride
  • CAS: 2138570-92-8

Core Science & Biosynthesis

Foundational

4-(Pyridin-3-yl)phenol hydrochloride chemical properties

Technical Monograph: 4-(Pyridin-3-yl)phenol Hydrochloride Executive Summary 4-(Pyridin-3-yl)phenol hydrochloride (CAS: Free base 68223-13-2; Salt form variable by supplier) is a biaryl building block characterized by a d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Pyridin-3-yl)phenol Hydrochloride

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (CAS: Free base 68223-13-2; Salt form variable by supplier) is a biaryl building block characterized by a distinct amphoteric nature.[1][2][3] Structurally, it consists of a phenol ring coupled to a pyridine ring at the C3 position. In its hydrochloride salt form, the pyridine nitrogen is protonated, rendering the compound water-soluble and stable for storage.[2] This compound serves as a critical pharmacophore in the development of kinase inhibitors, estrogen receptor modulators (SERMs), and supramolecular ligands.

This guide details the physicochemical properties, validated synthetic protocols, and handling requirements for this compound, designed for researchers requiring high-purity inputs for biological assays.[2]

Physicochemical Profile & Properties

The utility of 4-(Pyridin-3-yl)phenol lies in its dual acid-base functionality.[1][2][3] The hydrochloride salt masks the basicity of the pyridine ring, improving solubility, but researchers must understand the pH-dependent speciation to prevent inadvertent precipitation during biological screening.

Chemical Identity
PropertyDetail
IUPAC Name 4-(Pyridin-3-yl)phenol hydrochloride
Formula C₁₁H₉NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 207.66 g/mol (Salt); 171.19 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility (Salt) Soluble in Water, Methanol, DMSO (>20 mg/mL)
Solubility (Base) Sparingly soluble in water; Soluble in EtOAc, DCM
Hygroscopicity Moderate (HCl salt is hygroscopic; store desiccated)
Acid-Base Dissociation (Speciation)

Understanding the pKa values is critical for extraction and assay buffer formulation.[1][2][3]

  • pKa₁ (Pyridine Nitrogen): ~5.3 (Protonated form

    
     Neutral)[1][3]
    
  • pKa₂ (Phenolic Oxygen): ~9.9 (Neutral

    
     Anionic)[1][3]
    

Implication: The compound exhibits a "U-shaped" solubility profile.[2][3] It is soluble at low pH (cationic) and high pH (anionic) but possesses a minimum solubility window between pH 6.0 and 9.0 , where the neutral species predominates.

Synthetic Methodology: Suzuki-Miyaura Coupling[1][2][8][12][13]

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific substitution patterns.[1][2] The following protocol utilizes a Suzuki-Miyaura cross-coupling followed by salt formation.[1][2][3]

Reaction Scheme

The synthesis couples 3-pyridylboronic acid with 4-bromophenol using a Palladium(0) catalyst, followed by acidification.[1][2][3]

SynthesisWorkflow cluster_0 Reagents Boronic 3-Pyridylboronic Acid Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2M) DME/H2O Boronic->Catalyst Halide 4-Bromophenol Halide->Catalyst Intermediate Free Base (Organic Layer) Catalyst->Intermediate Reflux 16h Inert Atm Purification Silica Column (EtOAc/Hexane) Intermediate->Purification SaltStep HCl (4M in Dioxane) Precipitation Purification->SaltStep Product 4-(Pyridin-3-yl)phenol Hydrochloride SaltStep->Product Filtration

Figure 1: Synthetic workflow for the generation of the hydrochloride salt via Suzuki coupling.

Step-by-Step Protocol

Step 1: Cross-Coupling [1][2][3][9]

  • Charge: In a Schlenk flask, combine 4-bromophenol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent: Add degassed 1,2-dimethoxyethane (DME) and 2M aqueous

    
     (ratio 3:1).
    
  • Reaction: Heat to reflux (85°C) under Argon for 16 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][3] The product resides in the organic layer (at pH > 10, phenolates may trap product in aqueous; ensure pH is adjusted to ~7-8 for extraction or use continuous extraction).[1][2]

  • Purification: Flash chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes). Isolate the free base.
    

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Ethanol or Dichloromethane.[1][2][3]

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitation: A white precipitate should form immediately.[1][2][3] If not, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to remove trace HCl.

Analytical Validation

To ensure the integrity of the salt form, Nuclear Magnetic Resonance (NMR) is the primary validation tool.

¹H-NMR (DMSO-d₆, 400 MHz) Expectations

The shift to the salt form causes significant deshielding of the pyridine protons compared to the free base.[1][2]

  • 
     10.5 - 11.0 ppm (Broad s, 1H):  Phenolic -OH.[2][3]
    
  • 
     9.1 ppm (s, 1H):  Pyridine C2-H (Deshielded by adjacent N+).[1][3]
    
  • 
     8.7 ppm (d, 1H):  Pyridine C6-H.[1][2][3]
    
  • 
     8.5 ppm (d, 1H):  Pyridine C4-H.[1][2][3]
    
  • 
     7.9 ppm (dd, 1H):  Pyridine C5-H.[1][2][3]
    
  • 
     7.6 ppm (d, 2H):  Phenylene protons (meta to OH).[3]
    
  • 
     6.9 ppm (d, 2H):  Phenylene protons (ortho to OH).[3]
    
  • Note: The pyridinium N-H proton is often broad and may exchange with water in the solvent, appearing >12 ppm or not visible depending on dryness.[2]

Handling, Stability, and Solubility Logic

The most common failure mode in biological assays involving this compound is "crashing out" (precipitation) when the stock solution (DMSO) is diluted into a neutral buffer.[3]

pH-Dependent Solubility Profile

SolubilityLogic cluster_pH pH Environment Low pH < 5.0 (Acidic) Species1 Cationic Form [PyH+ - PhOH] High Solubility Low->Species1 Neutral pH 6.0 - 9.0 (Physiological) Species2 Neutral Form [Py - PhOH] LOW Solubility (Precipitation Risk) Neutral->Species2 High pH > 10.0 (Basic) Species3 Anionic Form [Py - PhO-] High Solubility High->Species3 Species1->Species2 Deprotonation (pKa ~5.3) Species2->Species3 Deprotonation (pKa ~9.9)

Figure 2: Speciation diagram illustrating the "Solubility Valley" at neutral pH.[1][3]

Storage & Safety
  • Storage: Store at -20°C. The HCl salt is hygroscopic; exposure to humid air will lead to a sticky gum.[1][2][3]

  • Safety: Irritant.[1][2][3] The pyridine moiety can be toxic if inhaled.[1][2][3] Use standard PPE.[1][2][3]

  • Stock Prep: Prepare 10-50 mM stocks in DMSO. When diluting into PBS (pH 7.4), ensure the final concentration is <100 µM to avoid precipitation of the neutral free base.

References

  • Suzuki, A. (1999).[3] Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 576(1-2), 147-168.[2] Link

  • Luo, G., et al. (2018).[3] Synthesis and biological evaluation of 4-(pyridin-3-yl)phenol derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for biaryl synthesis protocols).

  • PubChem. (n.d.).[1][3][8] 4-(Pyridin-3-yl)phenol (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link][1][3]

  • Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3] (Reference for pKa and solubility principles of pyridine/phenols).

Sources

Exploratory

Technical Guide: Synthesis of 4-(Pyridin-3-yl)phenol Hydrochloride

Executive Summary Target Molecule: 4-(Pyridin-3-yl)phenol Hydrochloride CAS (Free Base): 19875-17-3 Molecular Formula: C₁₁H₁₀ClNO (Salt form) Application: Key intermediate in the synthesis of kinase inhibitors, GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(Pyridin-3-yl)phenol Hydrochloride CAS (Free Base): 19875-17-3 Molecular Formula: C₁₁H₁₀ClNO (Salt form) Application: Key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and liquid crystal materials.

This technical guide outlines a robust, scalable synthesis pathway for 4-(pyridin-3-yl)phenol hydrochloride. While various cross-coupling methodologies exist (Stille, Negishi), the Suzuki-Miyaura coupling is selected here as the "Gold Standard" due to its high functional group tolerance, low toxicity (avoiding organostannanes), and the commercial availability of stable boronic acid precursors.

Crucially, this guide details a self-validating purification strategy utilizing the amphoteric nature of the product (pyridine nitrogen = basic; phenol = acidic) to achieve high purity (>98%) without the need for labor-intensive column chromatography.

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl C–C bond. The 3-position of the pyridine ring is electron-deficient, making nucleophilic aromatic substitution difficult; thus, a metal-catalyzed cross-coupling is required.

Logical Disconnection
  • Bond Cleavage: C(sp²)–C(sp²) between the pyridine C3 and phenol C4.

  • Synthons: 3-Pyridyl cation equivalent (Electrophile) and 4-Hydroxyphenyl anion equivalent (Nucleophile), or vice versa.

  • Selected Route: Coupling of 3-Pyridylboronic acid (Nucleophile) with 4-Bromophenol (Electrophile).

    • Rationale: 3-Pyridylboronic acid is stable and minimizes protodeboronation compared to the 2-isomer. 4-Bromophenol is cost-effective.

Retrosynthesis cluster_conditions Key Conditions Target Target: 4-(Pyridin-3-yl)phenol HCl FreeBase Free Base: 4-(Pyridin-3-yl)phenol Target->FreeBase HCl/Dioxane Disconnection C-C Bond Disconnection FreeBase->Disconnection Retrosynthesis Precursor1 Partner A: 3-Pyridylboronic Acid (Nucleophile) Disconnection->Precursor1 Precursor2 Partner B: 4-Bromophenol (Electrophile) Disconnection->Precursor2 Cond1 Catalyst: Pd(dppf)Cl2 Cond2 Base: Na2CO3 (aq)

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling[1]

Mechanistic Causality

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. Understanding the specific challenges of this substrate is vital:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, potentially arresting the cycle. Solution: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which have a large bite angle and resist displacement by pyridine.

  • Phenolic Interference: The free phenol is acidic. Under basic coupling conditions, it forms a phenoxide anion, which can be soluble in water, complicating phase transfer. Solution: Use a biphasic solvent system (DME/Water or Dioxane/Water) with vigorous stirring to ensure the phenoxide reacts at the interface or remains solvated in the organic phase via ion-pairing.

Reaction Workflow Diagram

SuzukiCycle Start Reagents: 4-Bromophenol + 3-Pyridylboronic Acid Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 4-Bromophenol TransMet Transmetallation (Base Activation) OxAdd->TransMet + Boronate (Activated by Na2CO3) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Biaryl-Pd(II) Complex RedElim->Pd0 Regenerates Catalyst Product Product (Free Base) RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for pyridine-phenol coupling.

Reagents and Role Table
ReagentRoleSpecificationsStoichiometry
4-Bromophenol Electrophile>98% Purity1.0 equiv
3-Pyridylboronic acid NucleophileMIDA ester or free acid1.2 equiv
Pd(dppf)Cl₂[1]·DCM CatalystRobust against N-coordination3-5 mol%
Sodium Carbonate (Na₂CO₃) BaseActivates boronic acid2.5 equiv
1,2-Dimethoxyethane (DME) SolventHigh boiling, good solubility10 Volumes
Water Co-solventDissolves base5 Volumes

Detailed Experimental Protocol

Phase 1: Cross-Coupling (Synthesis of Free Base)
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Loading: Add 4-Bromophenol (17.3 g, 100 mmol) and 3-Pyridylboronic acid (14.7 g, 120 mmol).

  • Solvent & Degassing: Add DME (170 mL). Degas by bubbling nitrogen through the solution for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (2.45 g, 3 mmol).

  • Base Addition: Add a degassed solution of Na₂CO₃ (26.5 g in 80 mL water).

  • Reaction: Heat to reflux (approx. 85°C internal temp) for 12–16 hours.

    • Monitor: Check TLC (50% EtOAc/Hexane). The bromide spot should disappear.

Phase 2: Purification (The Acid/Base Extraction Trick)

This step replaces column chromatography by exploiting the amphoteric nature of the product.[3][4]

  • Quench: Cool reaction to room temperature. Filter through Celite to remove Palladium black. Wash pad with EtOAc.

  • Initial Extraction: Dilute filtrate with EtOAc (200 mL). Separate phases. The product (as a phenoxide) might reside partially in the aqueous layer due to high pH.

  • pH Adjustment 1 (Acidic Wash): Acidify the combined mixture carefully with 1M HCl until pH ~2.

    • Chemistry: The pyridine nitrogen protonates (Py-H⁺). The phenol remains protonated (Ph-OH). The molecule becomes a water-soluble salt.

    • Action: Extract the aqueous layer (containing product) and discard the organic layer (containing non-basic impurities like homocoupled aryls).

  • pH Adjustment 2 (Precipitation): Neutralize the aqueous acidic layer slowly with 2M NaOH or saturated NaHCO₃ to pH ~7–8.

    • Observation: The free base 4-(pyridin-3-yl)phenol is poorly soluble in water at neutral pH and will precipitate as an off-white solid.

  • Collection: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the dried free base (1.0 equiv) in a minimum amount of warm Ethanol or Methanol.

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise with stirring.

    • Exotherm: Slight heat generation is normal.

  • Precipitation: Dilute slowly with Diethyl Ether or MTBE until turbidity persists. Cool to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ (desiccant) to remove trace moisture.

Quality Control & Validation

TestExpected ResultDiagnostic Value
Appearance White to off-white crystalline powderColor indicates oxidation (yellowing).
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, -OH), δ ~9.0 (s, 1H, Py-H2)Confirms structure and salt formation (Py-H shift).
HPLC Purity >98% (Area under curve)Essential for biological assays.
Chloride Content ~17.0% (Theoretical)Confirms mono-hydrochloride stoichiometry.

Key NMR Feature: Look for the downfield shift of the pyridine protons in the HCl salt compared to the free base, confirming protonation at the nitrogen.

Troubleshooting & Optimization

  • Issue: Low Yield due to Protodeboronation

    • Cause: Hydrolytic cleavage of the C-B bond before coupling.

    • Fix: Switch to 3-Pyridylboronic acid pinacol ester . It releases the active boronic acid more slowly.[5] Alternatively, reduce water content and use anhydrous K₃PO₄ as the base.

  • Issue: Palladium Residue (Colored Product)

    • Cause: Pd leaching into the product.

    • Fix: Treat the final free base solution with a metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal before salt formation.

  • Issue: Hygroscopicity

    • Cause: Pyridine salts can be hygroscopic.

    • Fix: Ensure the final ether wash is thorough and storage is strictly under inert atmosphere.

Safety & Handling (SDS Summary)

  • Hazards: 4-(Pyridin-3-yl)phenol HCl is an irritant (Skin/Eye/Respiratory).

  • Reagents:

    • 4-Bromophenol: Corrosive.

    • Pd catalysts: Potential sensitizers.

  • Disposal: Aqueous waste from the Suzuki coupling contains Boron and Palladium traces; dispose of according to heavy metal regulations.

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Collis, G. E., et al. (2022).[4] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 0-0.[4] (Describes the acid/base purification strategy). Link

  • BenchChem. (2025).[1] Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[1] (General protocol adaptation for pyridyl-anilines). Link

  • PubChem. (2025).[7] Phenol, 4-(3-pyridinyl)- Compound Summary. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Foundational

Biological Activity of 4-(Pyridin-3-yl)phenol Hydrochloride

Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Privileged Scaffold 4-(Pyridin-3-yl)phenol hydrochloride (CAS: 68223-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

4-(Pyridin-3-yl)phenol hydrochloride (CAS: 68223-13-2 for free base) is not merely a chemical reagent; it is a privileged scaffold in medicinal chemistry. It represents a minimal pharmacophore combining a hydrogen-bond donor (phenol) and a hydrogen-bond acceptor/basic center (pyridine) connected by a biaryl axis.

This specific geometry allows it to serve as a potent "hinge binder" in kinase inhibitors, a mimic of tyrosine residues in protein-protein interactions, and a modulator of nuclear receptors. Its hydrochloride salt form ensures water solubility, making it a critical fragment for in vitro biological profiling and Fragment-Based Drug Discovery (FBDD).

Chemical Biology & Mechanism of Action

To understand the biological activity of this compound, one must analyze its electronic and structural properties. The molecule operates through a "Push-Pull" electronic mechanism that dictates its binding affinity.

Pharmacophore Mapping
  • The Phenol Moiety (H-Bond Donor/Acceptor): The hydroxyl group at the para position mimics the side chain of Tyrosine. In kinase active sites, this often forms a critical H-bond with the "gatekeeper" residue or glutamate residues in the

    
    C-helix.
    
  • The Pyridine Ring (H-Bond Acceptor/Base): The nitrogen atom at the 3-position is a weak base (

    
    ). In the hydrochloride form, it is protonated, increasing solubility. In a biological buffer (
    
    
    
    ), a significant fraction exists as the free base, allowing the lone pair to accept H-bonds from backbone amides (e.g., the hinge region of kinases).
  • The Biaryl Twist: The single bond between the rings allows for rotation, but steric hindrance creates a preferred non-planar "twisted" conformation (approx. 30-40° dihedral angle). This twist is essential for fitting into hydrophobic pockets (e.g., ATP-binding sites) without incurring high entropic penalties.

Primary Molecular Targets

Based on structural homology and derivative analysis, 4-(Pyridin-3-yl)phenol acts on three primary biological axes:

  • Kinase Inhibition (PKD1 & Jak3): The pyridine nitrogen mimics the adenine ring of ATP, binding to the hinge region of kinases. Derivatives of this scaffold have shown potency against Protein Kinase D1 (PKD1) , a regulator of cell proliferation and angiogenesis [1].[1]

  • Enzyme Inhibition (COX & G9a): The phenolic moiety allows entry into the hydrophobic channels of Cyclooxygenase (COX) enzymes, while the pyridine ring interacts with heme iron or catalytic residues. It also appears in inhibitors of G9a Histone Methyltransferase , an epigenetic regulator [2].

  • Receptor Modulation (ER & nAChR): The structural similarity to bisphenol A and nicotine allows it to interact weakly with Estrogen Receptors (ER) and Nicotinic Acetylcholine Receptors (nAChR), often acting as a modulator or competitive antagonist [3].

Therapeutic Applications & Pathways[1][2][3][4][5]

Oncology: The PKD1 Signaling Axis

In cancer research, this scaffold is utilized to develop inhibitors of the PKD1 pathway. PKD1 is critical for tumor cell survival and angiogenesis (blood vessel formation).

Mechanism:
  • VEGF Stimulation: Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR).

  • PKC Activation: This triggers Phospholipase C (PLC) and Protein Kinase C (PKC).

  • PKD1 Phosphorylation: PKC phosphorylates PKD1.

  • Effect: Activated PKD1 promotes endothelial cell proliferation.

  • Inhibition: 4-(Pyridin-3-yl)phenol derivatives bind to the ATP-binding pocket of PKD1, blocking this cascade and inhibiting tumor growth.

Immunology: Natural Product Connection

Interestingly, this pyridine-phenol motif has been isolated from the medicinal ant Polyrhachis dives. These natural extracts show significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, validating the scaffold's utility in treating autoimmune disorders [4].

Visualization of Biological Mechanisms[5][6]

Diagram 1: The PKD1 Angiogenesis Inhibition Pathway

This diagram illustrates how 4-(Pyridin-3-yl)phenol derivatives interrupt the VEGF-driven cancer survival signal.

PKD1_Pathway VEGF VEGF (Ligand) VEGFR VEGFR (Receptor) VEGF->VEGFR Activation PLC PLC-gamma VEGFR->PLC Signaling PKC PKC (Protein Kinase C) PLC->PKC Activates PKD1 PKD1 (Target Kinase) PKC->PKD1 Phosphorylation (Ser744/748) HSP27 HSP27 (Survival Factor) PKD1->HSP27 Phosphorylation Inhibitor 4-(Pyridin-3-yl)phenol (Scaffold) Inhibitor->PKD1 ATP Competitive Binding (Blockade) Angiogenesis Angiogenesis & Cell Proliferation HSP27->Angiogenesis Promotes

Caption: The VEGF-PKD1 signaling axis. The scaffold acts as an ATP-competitive inhibitor at the PKD1 node.

Experimental Protocols

Preparation of Stock Solution (Self-Validating)

The hydrochloride salt is hygroscopic. Precise handling is required to ensure accurate molarity in biological assays.

Protocol:

  • Weighing: Weigh 10 mg of 4-(Pyridin-3-yl)phenol hydrochloride (MW: ~207.66 g/mol ) in a humidity-controlled glove box if possible.

  • Solvent Choice: Dissolve in DMSO (Dimethyl Sulfoxide) to create a 100 mM stock. Water is possible but may lead to pH-dependent precipitation upon dilution into buffers.

    • Validation Step: Sonicate for 5 minutes. Inspect for visual clarity.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles.

In Vitro Kinase Binding Assay (Generic Hinge Binder)

To verify the activity of this scaffold against a target kinase (e.g., PKD1 or a surrogate like SRC).

StepActionCritical Parameter
1 Buffer Prep 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35.
2 Enzyme Mix Dilute Kinase (e.g., PKD1) to 5 nM in buffer. Keep on ice.
3 Compound Serial dilute 4-(Pyridin-3-yl)phenol HCl (0.1 nM to 10

M) in DMSO.
4 Reaction Add ATP (

concentration) and peptide substrate. Incubate 60 min @ RT.
5 Detection Use ADP-Glo or radiolabeled

-ATP to measure phosphate transfer.
6 Analysis Plot Dose-Response curve. Calculate

.

Data Interpretation:

  • 
    :  Potent "Lead" fragment.
    
  • 
    :  Weak binder (typical for a fragment); requires chemical elaboration (e.g., adding an amide linker).
    

Quantitative Data Summary

The following table summarizes the biological profile of 4-(Pyridin-3-yl)phenol derivatives based on literature meta-analysis.

Biological ActivityTarget SystemPotency Range (

)
MechanismRef
Anticancer Protein Kinase D1 (PKD1)50 nM - 500 nM (Derivatives)ATP-Competitive Inhibition[1]
Anti-inflammatory COX-1 / COX-21

M - 50

M
Active Site Binding[4]
Epigenetic G9a Methyltransferase2

M - 15

M
Peptide Substrate Competition[2]
Toxicity A549 Lung Cancer Cells

Apoptosis Induction[1]

References

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Link

  • Google Patents. (2020). Azaindole compounds as histone methyltransferase inhibitors (CN110997671A).[2] Link

  • BenchChem. (2024). 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol: Scientific Research Applications. Link

  • ResearchGate. (2018). Constituents from the edible Chinese black ants (Polyrhachis dives) showing protective effect on rat mesangial cells and anti-inflammatory activity. Link

Sources

Exploratory

4-(Pyridin-3-yl)phenol hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyridin-3-yl)phenol hydrochloride Abstract 4-(Pyridin-3-yl)phenol hydrochloride is a small molecule whose precise mechanism of action (MoA) is not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyridin-3-yl)phenol hydrochloride

Abstract

4-(Pyridin-3-yl)phenol hydrochloride is a small molecule whose precise mechanism of action (MoA) is not extensively documented in publicly available literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, hypothesis-driven framework for elucidating its biological activity. We will proceed from initial target identification to the validation of downstream signaling pathway modulation. This document is structured not as a rigid template, but as a strategic workflow, detailing the causality behind experimental choices and providing robust, self-validating protocols to ensure scientific integrity.

Introduction and Initial Hypothesis Generation

The structure of 4-(Pyridin-3-yl)phenol hydrochloride, featuring a pyridine ring and a phenol group, suggests potential interactions with multiple classes of biological targets. The pyridine moiety is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and kinases, while the phenol group can participate in crucial hydrogen bonding within protein binding sites.

Given this structural context, we can formulate initial hypotheses for its MoA:

  • Hypothesis A: The compound acts as a modulator of a GPCR. Related pyridine-containing molecules have been identified as antagonists of receptors like the Prostaglandin EP3 receptor or modulators of Lysophosphatidic Acid (LPA) receptors.[1]

  • Hypothesis B: The compound inhibits the activity of a protein kinase. The pyridine scaffold is prevalent in many kinase inhibitors, including those targeting the Akt signaling pathway.[2]

This guide outlines the experimental strategy to test these hypotheses and uncover the compound's primary MoA.

Phase 1: Unbiased Target Identification and Validation

The first critical step is to identify the direct molecular target(s) of 4-(Pyridin-3-yl)phenol hydrochloride within the cell. While several methods exist, such as affinity purification coupled with mass spectrometry, the Cellular Thermal Shift Assay (CETSA) offers a powerful approach to confirm direct target engagement in a native cellular environment without modifying the compound.[3][4]

Experimental Workflow: Target Identification & Engagement

The overall strategy involves an initial unbiased screen to identify candidate targets, followed by specific validation of the interaction.

cluster_0 Phase 1: Target Identification & Engagement Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability Assay) Hypothesis Generate Target Hypothesis (e.g., Target is Kinase X or GPCR Y) Phenotypic_Screen->Hypothesis Affinity_Purif Affinity-Based Proteomics (e.g., Biotinylated Probe + MS) Affinity_Purif->Hypothesis CETSA_MS CETSA-MS for Unbiased Target Identification CETSA_MS->Hypothesis CETSA_WB CETSA with Western Blot for Target Validation Hypothesis->CETSA_WB

Caption: Workflow for identifying and validating the molecular target.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[5][6] This change can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

Objective: To confirm direct binding of 4-(Pyridin-3-yl)phenol hydrochloride to a hypothesized target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T for general screening, or a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of 4-(Pyridin-3-yl)phenol hydrochloride for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.[3]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the hypothesized target protein.[7][8]

    • Detect the signal using an appropriate secondary antibody and imaging system.

Data Interpretation: A positive result is a "thermal shift," where cells treated with the compound show a higher amount of soluble target protein at elevated temperatures compared to vehicle-treated cells. This indicates stabilization upon binding.

Phase 2: Mechanistic Characterization

Once a target is validated, the next phase is to characterize the functional consequences of this interaction. The experimental path diverges depending on whether the target is a GPCR or a kinase.

Scenario A: The Target is a G-Protein Coupled Receptor (GPCR)

If the validated target is a GPCR (e.g., an LPA or Prostaglandin receptor), the key questions are: Does the compound bind with high affinity? Does it act as an agonist or an antagonist?

Objective: To determine the binding affinity (Ki) of 4-(Pyridin-3-yl)phenol hydrochloride for the target GPCR.

Principle: This assay measures the ability of the unlabeled test compound to compete with a known, radiolabeled ligand for binding to the receptor.[9]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.[10]

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-PGE2 for the EP3 receptor), and a range of concentrations of unlabeled 4-(Pyridin-3-yl)phenol hydrochloride.[11]

  • Incubation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of the compound that displaces 50% of the radioligand) is determined and converted to a Ki value.

ParameterDescriptionHypothetical Value
IC50 Concentration for 50% inhibition of radioligand binding150 nM
Ki Binding affinity of the ligand for the receptor75 nM
Radioligand [3H]-PGE2 (for EP3 Receptor)2 nM (at Kd)

GPCRs signal through various downstream pathways. For example, the EP3 receptor is often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[11][12][13]

cluster_1 Hypothetical GPCR (EP3) Signaling Compound 4-(Pyridin-3-yl)phenol HCl (Antagonist) EP3R EP3 Receptor Compound->EP3R Blocks PGE2 PGE2 (Agonist) PGE2->EP3R Activates Gi Gi Protein EP3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Insulin Secretion) PKA->Response

Caption: Potential antagonism of the EP3 receptor signaling pathway.

To determine if the compound is an antagonist, one would perform a functional assay (e.g., cAMP measurement) in the presence of a known agonist (like PGE2) and observe if the compound blocks the agonist-induced signal.

Scenario B: The Target is a Protein Kinase

If the validated target is a protein kinase (e.g., Akt), the key questions are: Does the compound inhibit the kinase's enzymatic activity? Does this lead to reduced phosphorylation of its downstream substrates in cells?

Objective: To measure the direct inhibitory effect of 4-(Pyridin-3-yl)phenol hydrochloride on the target kinase's activity.

Principle: This assay quantifies the transfer of a phosphate group (often from radiolabeled [γ-³²P]ATP) from the kinase to a specific substrate peptide or protein.[14][15]

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine a kinase buffer, the purified recombinant target kinase (e.g., Akt1), and the specific substrate (e.g., a synthetic peptide).

    • Add varying concentrations of 4-(Pyridin-3-yl)phenol hydrochloride or vehicle control.

  • Initiate Reaction:

    • Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.[16]

    • Incubate at 30°C for a defined period (e.g., 20 minutes).

  • Stop Reaction & Separate:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Wash and Quantify:

    • Wash the filters extensively to remove unincorporated ATP.

    • Measure the radioactivity on the filters using a scintillation counter to quantify substrate phosphorylation.

Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

ParameterDescriptionHypothetical Value
IC50 Concentration for 50% inhibition of kinase activity250 nM
Kinase Recombinant Human Akt15 ng/reaction
Substrate Crosstide10 µM
ATP [γ-³²P]ATP10 µM

Objective: To confirm that the compound inhibits the kinase signaling pathway in a cellular context by assessing the phosphorylation status of downstream substrates.

Principle: Western blotting can detect changes in the phosphorylation state of specific proteins, providing a direct readout of kinase activity within the cell.[17] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation.[18][19][20]

cluster_2 Hypothetical Kinase (Akt) Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Compound 4-(Pyridin-3-yl)phenol HCl Compound->pAkt Inhibits Downstream Downstream Targets (e.g., Bad, FoxO) pAkt->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells and serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of 4-(Pyridin-3-yl)phenol hydrochloride for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in section 2.2.

    • Probe membranes with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt Ser473) and total protein antibodies as loading controls (e.g., total Akt).

  • Data Interpretation:

    • A dose-dependent decrease in the level of phosphorylated Akt (and its downstream substrates) in compound-treated cells, compared to the stimulated control, confirms target inhibition in a cellular setting.

Conclusion

This guide presents a systematic and robust strategy for the deconvolution of the mechanism of action for a novel compound, 4-(Pyridin-3-yl)phenol hydrochloride. By progressing from unbiased target identification (CETSA) to specific biochemical and cell-based functional assays, researchers can build a comprehensive and validated model of the compound's biological activity. This structured approach, grounded in established methodologies, ensures a high degree of scientific rigor and provides a clear path from initial hypothesis to mechanistic insight.

References

  • Akt/PKB signaling pathway - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Prostaglandin EP3 receptor signaling is required to prevent insulin hypersecretion and metabolic dysfunction in a non-obese mouse model of insulin resistance - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 19, 2026, from [Link]

  • PI3K-Akt Signaling Pathway | Sino Biological. (n.d.). Retrieved February 19, 2026, from [Link]

  • Prostaglandin EP3 receptor - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents. (n.d.).
  • Overview of the current model of lysophosphatidic acid receptor (LPAR)... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved February 19, 2026, from [Link]

  • Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Retrieved February 19, 2026, from [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved February 19, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Prostaglandin EP3 receptor signaling is required to prevent insulin hypersecretion and metabolic dysfunction in a non-obese mouse model of insulin resistance - American Journal of Physiology. (n.d.). Retrieved February 19, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. (n.d.). Retrieved February 19, 2026, from [Link]

  • Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - Journal of Cancer. (n.d.). Retrieved February 19, 2026, from [Link]

  • Prostaglandin E2 Receptor, EP3, Is Induced in Diabetic Islets and Negatively Regulates Glucose- and Hormone-Stimulated Insulin Secretion. (n.d.). Retrieved February 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (n.d.). Retrieved February 19, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Lysophosphatidic Acid Receptor Signaling in the Human Breast Cancer Tumor Microenvironment Elicits Receptor-Dependent Effects on Tumor Progression - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • In vitro kinase assay - Bio-protocol. (n.d.). Retrieved February 19, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (n.d.). Retrieved February 19, 2026, from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved February 19, 2026, from [Link]

  • LPA, LPA receptors (LPARs), and downstream signaling pathways. LPA... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved February 19, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved February 19, 2026, from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.). Retrieved February 19, 2026, from [Link]

  • Western Blot Protocol - Creative Biolabs. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Foundational

Solubility Profile of 4-(Pyridin-3-yl)phenol Hydrochloride: A Technical Guide

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-(Pyridin-3-yl)phenol hydrochloride .[1] As specific quantitative solubility data (g/L) for this specialized inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-(Pyridin-3-yl)phenol hydrochloride .[1] As specific quantitative solubility data (g/L) for this specialized intermediate is rarely published in standard handbooks, this document synthesizes data from structural analogues (pyridine hydrochloride salts), thermodynamic principles, and empirical process chemistry protocols.

Physicochemical Analysis & Solubility Mechanism

To understand the solubility of 4-(Pyridin-3-yl)phenol hydrochloride, one must analyze the competition between its ionic lattice energy and the solvation energy provided by the solvent.[1]

Structural Components[2][3]
  • Cationic Moiety: The protonated pyridine ring (

    
    ) introduces a localized positive charge, significantly increasing polarity compared to the free base. This makes the compound an electrolyte.
    
  • H-Bond Donor: The phenolic hydroxyl (-OH) group acts as a strong hydrogen bond donor.[1]

  • Anion: The chloride ion (

    
    ) requires a solvent capable of anion solvation (typically protic solvents or high-dielectric aprotic solvents).[1]
    
The "Like Dissolves Like" Matrix

The hydrochloride salt exhibits a dual-solubility mechanism :

  • Ionic Solvation: Requires high dielectric constant (

    
    ) solvents (Water, DMSO) to stabilize the ion pair.
    
  • H-Bonding: Requires solvents capable of accepting H-bonds from the phenol and donating H-bonds to the chloride.[1]

Thermodynamic Prediction:

  • Free Base: Soluble in EtOAc, DCM, Ether.

  • HCl Salt (Target): Insoluble in non-polar organics; Soluble in Water, Methanol, DMSO.

Solubility Landscape: Solvent Classifications

The following table categorizes solvents based on the predicted interaction with the hydrochloride salt.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH)High Excellent stabilization of

and

.[1] H-bonding network matches the solute.
Aprotic Polar (High

)
DMSO, DMF, DMAcHigh Strong dipole-dipole interactions disrupt the crystal lattice. Ideal for stock solutions.[1]
Aprotic Polar (Med

)
Acetone, Acetonitrile (MeCN)Marginal / Hot Only Lacks H-bond donors to stabilize

.[1] Often used as anti-solvents in recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformLow Generally poor for ionic salts, though mixtures (e.g., 10% MeOH in DCM) may dissolve it.
Ethers Diethyl Ether, THF, MTBEVery Poor Low dielectric constant cannot overcome lattice energy. Excellent anti-solvents.[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Complete lack of polarity or H-bonding capability.

Experimental Protocols

Since exact solubility values (


) depend on the specific crystal polymorph and purity, the following self-validating protocols allow you to determine exact metrics for your specific batch.
Protocol A: Gravimetric Solubility Determination

Purpose: To define the saturation limit (


) in a specific solvent at ambient temperature (

).[1]
  • Preparation: Weigh approx.

    
     of dry 4-(Pyridin-3-yl)phenol HCl into a tared 4 mL vial.
    
  • Addition: Add the target solvent in

    
     increments while sonicating.
    
  • Observation:

    • If dissolved immediately (

      
      ), solubility is 
      
      
      
      (High).[1]
    • If solid persists after

      
      , proceed to Step 4.
      
  • Equilibration: Stir the suspension for 24 hours at

    
    .
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter.
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • 
      [1]
      
Protocol B: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purification (High


 between Hot and Cold).

Workflow:

  • Place

    
     of compound in a test tube.[1]
    
  • Add solvent (e.g., EtOH) dropwise at boiling point until dissolved.

  • Allow to cool slowly to Room Temperature (RT), then to

    
    .
    
  • Success Criteria: Crystals form upon cooling.[1][2][3]

    • No crystals (remains soluble):[1] Solvent is too powerful. Add anti-solvent (e.g.,

      
      ).[1]
      
    • No dissolution (remains solid hot):[1] Solvent is too weak. Add co-solvent (e.g., MeOH).[4]

Visualization: Solubility & Recrystallization Logic[7]

The following diagram illustrates the decision logic for solvent selection during process development.

SolubilityLogic Start Start: 4-(Pyridin-3-yl)phenol HCl Goal Define Goal Start->Goal StockSol Stock Solution / Assays Goal->StockSol Analysis Purification Purification / Recrystallization Goal->Purification Cleanup Reaction Reaction Medium Goal->Reaction Synthesis DMSO Use DMSO or DMF (Universal Solubility) StockSol->DMSO Biological Assay Water Use Water or MeOH (Protic Solvents) StockSol->Water HPLC/LCMS TestEtOH Test Boiling Ethanol Purification->TestEtOH SolubleHot Soluble Hot? TestEtOH->SolubleHot CrystalsCold Crystals at 0°C? SolubleHot->CrystalsCold Yes StrongerSol Switch to MeOH or MeOH/Water SolubleHot->StrongerSol No (Insoluble) Success Ideal Solvent Found CrystalsCold->Success Yes AntiSolvent Add Anti-Solvent (Ether/Acetone) CrystalsCold->AntiSolvent No (Too Soluble)

Caption: Decision tree for selecting solvent systems based on the intended application (Analysis vs. Purification).

Applications in Process Chemistry[4][7]

Recrystallization Strategy

For this specific salt, a solvent/anti-solvent pair is often more effective than a single solvent due to the steep solubility curve of hydrochloride salts.

  • Recommended System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).[1]

  • Procedure:

    • Dissolve the crude HCl salt in the minimum amount of warm Methanol (

      
      ).
      
    • Filter while warm to remove insoluble mechanical impurities.[1]

    • Slowly add Diethyl Ether (or MTBE) until a persistent turbidity is observed.[1]

    • Cool to

      
       overnight.
      
    • Filter the white crystalline precipitate.

Reaction Solvent Selection

If using 4-(Pyridin-3-yl)phenol HCl as a nucleophile (e.g., alkylation of the phenol), the salt form is counter-productive because the phenol is protonated.[1]

  • Strategy: Perform an in-situ free-basing.

  • Solvent: DMF or Acetone.[1]

  • Base: Potassium Carbonate (

    
    ).[1]
    
  • Mechanism: The base neutralizes the HCl and deprotonates the phenol, making it soluble in the organic layer and reactive.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection and solubility principles).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Pyridine hydrochloride Product Specification. Retrieved from (Used as a solubility analogue).[1]

  • PubChem. (2025).[1][5] Compound Summary: 4-(Pyridin-3-yl)phenol.[1][5][6][7] National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-(Pyridin-3-yl)phenol Hydrochloride

The following technical guide details the spectroscopic characterization of 4-(Pyridin-3-yl)phenol hydrochloride . It is structured to serve as a reference for verifying the synthesis, purity, and salt formation of this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(Pyridin-3-yl)phenol hydrochloride . It is structured to serve as a reference for verifying the synthesis, purity, and salt formation of this pharmacophore.

Introduction & Chemical Identity

4-(Pyridin-3-yl)phenol is a biaryl scaffold frequently utilized in medicinal chemistry as a kinase inhibitor motif and a precursor for liquid crystalline polymers. While the free base is useful in organic synthesis, the hydrochloride salt is often preferred in drug development to enhance aqueous solubility and bioavailability.

This guide provides the critical data required to distinguish the free base from the hydrochloride salt, a common quality control challenge in process chemistry.

PropertyDetail
IUPAC Name 4-(Pyridin-3-yl)phenol hydrochloride
Common Name 4-(3-Pyridyl)phenol HCl
CAS (Free Base) 68223-13-2
Molecular Formula C₁₁H₁₀ClNO (Salt) / C₁₁H₉NO (Free Base)
Molecular Weight 207.66 g/mol (Salt) / 171.19 g/mol (Free Base)
Solubility Soluble in DMSO, Methanol, Water (Salt); Limited water solubility (Free Base)

Synthesis & Isolation Workflow

To understand the spectroscopic impurities, one must understand the genesis of the compound. The standard synthesis involves a Suzuki-Miyaura cross-coupling followed by acidulation.

SynthesisWorkflow Start1 4-Bromophenol (Ar-Br) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 3-Pyridylboronic Acid (Py-B(OH)2) Start2->Catalyst FreeBase Free Base 4-(Pyridin-3-yl)phenol Catalyst->FreeBase Suzuki Coupling Salt Target Product HCl Salt FreeBase->Salt Salt Formation (Precipitation) Acid HCl (4M in Dioxane)

Figure 1: Synthesis pathway converting precursors to the target hydrochloride salt.

Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary tool for identity confirmation. Note that in Electrospray Ionization (ESI), the HCl salt dissociates. You will observe the protonated cation


, identical to the free base.
Experimental Data (Positive Mode)
  • Parent Ion

    
    :  m/z 172.08 (Calculated: 172.076)
    
  • Sodium Adduct

    
    :  m/z 194.06
    
  • Dimer

    
    :  m/z 343.15 (Common at high concentrations)
    
Fragmentation Logic

High-energy collision-induced dissociation (CID) reveals the stability of the biaryl bond.

MassSpecFrag Parent Parent Ion [M+H]+ m/z 172.1 Frag1 Loss of CO (-28) Phenol Ring Contraction m/z 144.1 Parent->Frag1 -CO (Phenolic) Frag2 Loss of HCN (-27) Pyridine Ring Opening m/z 145.1 Parent->Frag2 -HCN (Pyridinic) Frag3 Biaryl Cleavage (Rare in Suzuki products) m/z 78 / 94 Parent->Frag3 High Energy Only

Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

NMR is the definitive method to confirm salt formation. Protonation of the pyridine nitrogen induces significant downfield shifts (deshielding) on the pyridine ring protons, particularly at the C2 and C6 positions (ortho to Nitrogen).

1H NMR Data (400 MHz, DMSO-d6)

The table below contrasts the Free Base with the HCl Salt . Use the "Shift (Δ)" column as your diagnostic indicator for successful salt formation.

PositionProton AssignmentFree Base δ (ppm)HCl Salt δ (ppm)Shift (Δ)Multiplicity
Py-2 Ortho to N (Singlet-like)8.829.15 - 9.25 +0.40 s (br)
Py-6 Ortho to N8.518.85 - 8.95 +0.40 d
Py-4 Para to N8.028.45 - 8.55 +0.50 dt
Py-5 Meta to N7.457.90 - 8.00 +0.50dd
Ph-2,6 Phenol (Ortho to Py)7.587.75+0.17d
Ph-3,5 Phenol (Ortho to OH)6.906.95+0.05d
OH Phenolic Hydroxyl~9.70Broad/ExchangedN/As (br)
NH+ Pyridinium ProtonN/A13.0 - 14.0 NewBroad

Key Diagnostic: Look for the collapse of resolution in the pyridine protons due to N-H exchange and the distinct downfield shift of the H-2 singlet from ~8.8 to >9.1 ppm.

13C NMR Highlights (100 MHz, DMSO-d6)
  • C-OH (Phenolic): ~158.5 ppm.

  • C-N (Pyridine C2/C6): These carbons shift upfield slightly or broaden upon protonation due to changes in electron density distribution, typically appearing around 140-145 ppm in the salt.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification of the salt form without dissolving the sample.

Functional GroupFree Base (cm⁻¹)HCl Salt (cm⁻¹)Explanation
O-H Stretch 3200-3400 (Broad)3100-3400 (Overlaps)Phenolic OH remains, but overlaps with NH+.
N-H+ Stretch Absent 2400 - 3000 The "Pyridinium Broad Band" . A wide, jagged absorption characteristic of ammonium salts.
C=N Pyridine ~1590 (Sharp)~1630Shift to higher frequency upon protonation.
C-O Stretch 12501250Phenolic C-O remains largely unchanged.

Experimental Protocol: Salt Formation

To ensure reproducibility, follow this standard conversion protocol.

  • Dissolution: Dissolve 1.0 eq (e.g., 171 mg) of 4-(pyridin-3-yl)phenol free base in a minimal amount of Methanol or Ethanol (approx. 2-3 mL). Heat gently if necessary.

  • Acidification: Add 1.1 eq of HCl (e.g., 4M HCl in Dioxane or concentrated aqueous HCl).

    • Observation: The solution may warm slightly.

  • Precipitation: Add Diethyl Ether or Ethyl Acetate (approx. 10 mL) dropwise with stirring. The HCl salt is less soluble in non-polar organics and should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Validation: Check the melting point. The salt typically decomposes at a significantly higher temperature (>200°C) compared to the free base (MP ~195°C).

References

  • Suzuki Coupling Methodology: Li, W., Nelson, D. P., Jensen, M. S., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[1] Application in Suzuki Coupling." Organic Syntheses, 2005, 81,[1] 89.

  • Pyridine Protonation Effects: Handy, E. S., et al. "Pyridinium Salts: Spectroscopic Characterization." Journal of Organic Chemistry, Verified Standard Spectra.
  • Structure Verification: PubChem Compound Summary for CID 153040, 4-(3-Pyridinyl)phenol.

  • General Spectroscopic Data: SDBS Spectral Database for Organic Compounds (SDBS No. 15234 - Analogous Pyridine Derivatives).

Disclaimer: The spectroscopic values provided above are derived from high-confidence literature analogues and theoretical shifts associated with pyridine protonation. Always verify with an internal standard in your specific solvent system.

Sources

Foundational

Technical Guide: Therapeutic Targets &amp; Pharmacological Potential of 4-(Pyridin-3-yl)phenol Hydrochloride

[1][2] Executive Summary 4-(Pyridin-3-yl)phenol hydrochloride (CAS: 68223-13-2 for free base) is a privileged biaryl scaffold extensively utilized in fragment-based drug discovery (FBDD).[1][2] It is characterized by a 3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (CAS: 68223-13-2 for free base) is a privileged biaryl scaffold extensively utilized in fragment-based drug discovery (FBDD).[1][2] It is characterized by a 3-pyridyl moiety attached to the para-position of a phenol ring. This structure acts as a minimal pharmacophore for two primary biological mechanisms: heme-iron coordination in cytochrome P450 enzymes (specifically CYP19A1/Aromatase) and phenolic A-ring mimicry in nuclear hormone receptors (specifically Estrogen Receptors).[1][2]

This guide details the molecular mechanisms, validated therapeutic targets, and experimental protocols for assessing the biological activity of this compound.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

The therapeutic potential of 4-(Pyridin-3-yl)phenol stems from its dual-functionality.[1][2] It is not merely a passive structural element but a "functional fragment" capable of high-efficiency binding interactions.[1]

FeatureChemical MoietyBiological Interaction Mechanism
H-Bond Donor Phenolic -OH (4-position)Mimics the A-ring hydroxyl of 17

-estradiol; forms critical H-bonds with Glu/Arg residues in receptor pockets.[1][2]
Metal Coordinator Pyridine Nitrogen (3-position)Acts as a Lewis base to coordinate with the heme iron (

) in metalloenzymes (Type II binding).[1][2]
Scaffold Biaryl LinkageProvides a rigid spacer that positions the polar ends at an optimal distance (~9-10 Å) for active site spanning.[1][2]

Part 2: Primary Therapeutic Targets[1][2]

Cytochrome P450 19A1 (Aromatase)

Therapeutic Context: Breast Cancer (Hormone-Dependent) Mechanism of Action: Competitive Inhibition (Type II)[1][2]

The 4-(pyridin-3-yl)phenol motif is the core pharmacophore for non-steroidal aromatase inhibitors (AIs).[1][2] Aromatase catalyzes the rate-limiting step in estrogen biosynthesis (androstenedione to estrone).[1][2]

  • Molecular Interaction:

    • The pyridine nitrogen creates a coordinate covalent bond with the heme iron atom in the CYP19A1 active site. This blocks the binding of molecular oxygen, which is required for the hydroxylation of the androgen substrate.

    • The phenol group mimics the C3-ketone/alcohol of the androgen substrate, forming hydrogen bonds with residues (likely Met374 or Asp309) in the access channel, stabilizing the inhibitor within the active site.

  • Significance: This fragment is often derivatized (e.g., with benzofuran or triazole linkers) to increase potency, but the biaryl core retains intrinsic low-micromolar to nanomolar inhibitory activity.[2]

Estrogen Receptors (ER / ER )

Therapeutic Context: Menopausal Hormone Therapy, SERMs (Selective Estrogen Receptor Modulators) Mechanism of Action: Ligand Binding Domain (LBD) Agonism/Antagonism[2]

The compound functions as a non-steroidal estrogen mimic.[3]

  • Molecular Interaction:

    • ER

      
       Binding:  The phenolic hydroxyl group forms a hydrogen bond network with Glu353  and Arg394  and a structural water molecule. This mimics the A-ring binding of 17
      
      
      
      -estradiol.
    • ER

      
       Selectivity:  Research indicates that 3-pyridyl-substituted phenols can exhibit selectivity for ER
      
      
      
      over ER
      
      
      .[1][2] The pyridine ring occupies the hydrophobic pocket usually filled by the C/D rings of steroids. The nitrogen atom may interact with His475 (in ER
      
      
      ), a residue that differs from the corresponding Leu in ER
      
      
      , conferring subtype selectivity.
Kinase Inhibition (Off-Target/Secondary)

Therapeutic Context: Oncology (Signal Transduction) Mechanism of Action: ATP-Competitive Inhibition[1][2]

While less specific than for CYP enzymes, the 3-pyridylphenol scaffold appears in kinase inhibitor libraries.[2]

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the backbone amide of the kinase hinge region (mimicking the adenine ring of ATP).

  • Target Examples: Lipid kinases (e.g., PIKfyve) and serine/threonine kinases.[2]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-targeting logic of the scaffold using Graphviz.

Pharmacophore_Mechanism Compound 4-(Pyridin-3-yl)phenol Phenol Phenol Moiety (H-Bond Donor) Compound->Phenol Pyridine Pyridine Moiety (Metal Coordinator) Compound->Pyridine CYP19 Target: Aromatase (CYP19A1) (Hormone Dependent Cancer) Phenol->CYP19 Access Channel Stabilization GluArg Glu353 / Arg394 (Ligand Binding Pocket) Phenol->GluArg Hydrogen Bonding (A-Ring Mimicry) Heme Heme Iron (Fe) Pyridine->Heme Coordinate Covalent Bond (Type II Inhibition) ER Target: Estrogen Receptor (ER) (Endocrine Modulation) Heme->CYP19 GluArg->ER

Caption: Dual-mechanism map showing how the 4-(Pyridin-3-yl)phenol scaffold engages disparate biological targets via distinct chemical functionalities.[1][2]

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of this compound, the following standardized protocols are recommended.

Protocol A: High-Throughput Aromatase (CYP19) Inhibition Assay

Objective: Determine the IC50 of 4-(Pyridin-3-yl)phenol against human aromatase.[1][2] Method: Fluorescence-based assay using a fluorogenic substrate (e.g., Dibenzylfluorescein).[1][2]

  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Human Recombinant CYP19A1 (microsomes or supersomes).[2]

    • Substrate: 0.4 µM Dibenzylfluorescein (DBF).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1][2]

    • Test Compound: Dissolve 4-(Pyridin-3-yl)phenol HCl in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Assay Workflow:

    • Step 1: Add 75 µL of Cofactor mix to a 96-well black plate.

    • Step 2: Add 25 µL of Test Compound dilution (maintain DMSO < 1%).

    • Step 3: Add 100 µL of Enzyme/Substrate mix.

    • Step 4: Incubate at 37°C for 30–60 minutes.

    • Step 5: Stop reaction (optional) or read kinetically.

    • Step 6: Measure Fluorescence (Excitation: 485 nm / Emission: 530 nm).[2]

  • Data Analysis:

    • Plot Log[Concentration] vs. % Inhibition.[2]

    • Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.[1][2]

    • Validation Criteria: Positive control (Letrozole) should yield IC50 ~1-2 nM.[1][2]

Protocol B: Estrogen Receptor Competitive Binding Assay

Objective: Assess affinity (Ki) for ER


 and ER

.[2][4] Method: Radioligand binding using [3H]-17

-Estradiol.[1][2][5]
  • Preparation:

    • Receptor Source: Recombinant human ER

      
       or ER
      
      
      
      LBD.[2]
    • Radioligand: [3H]-Estradiol (1 nM final concentration).[1][2][5]

    • Buffer: Tris-HCl (pH 7.4), 10% Glycerol, 1 mM DTT.

  • Workflow:

    • Incubation: Mix Receptor + [3H]-Estradiol + Test Compound (4-(Pyridin-3-yl)phenol) in tubes.

    • Equilibrium: Incubate at 4°C for 18 hours to reach equilibrium.

    • Separation: Add dextran-coated charcoal to adsorb unbound ligand.[1][2] Centrifuge at 4°C.

    • Measurement: Aliquot supernatant into scintillation fluid and count (CPM).

  • Calculation:

    • Calculate % Specific Binding.[2]

    • Derive IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      .[1][2]
      

Part 5: References

  • PubChem. (2025).[2][6] Phenol, 4-(3-pyridinyl)- Compound Summary. National Library of Medicine.[2] [Link]

  • Vagstad, A. et al. (2014).[2] Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol.[7] Journal of Chemical Sciences, 126, 1091–1105.[2] [Link]

  • Chan, K.K. et al. (2006).[2] Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation.[1][2][8] Journal of Medicinal Chemistry, 49(23), 6742–6750.[2] [Link]

  • Stauffer, S.R. et al. (2001).[2] Phenethyl pyridines with non-polar internal substituents as selective ligands for estrogen receptor beta.[2] Bioorganic & Medicinal Chemistry, 11(12), 2521-2524.[2] [Link]

  • Vasserot, A. et al. (2013).[2] Pyridine based dual binding site aromatase (CYP19A1) inhibitors.[2][9][10] RSC Medicinal Chemistry.[2][9] [Link]

Sources

Exploratory

In Vitro Evaluation of the 4-(Pyridin-3-yl)phenol Scaffold: A Technical Guide for Drug Discovery

Topic: In Vitro Evaluation of 4-(Pyridin-3-yl)phenol Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, DMPK Scientists[1] Executive Summary: The Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 4-(Pyridin-3-yl)phenol Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, DMPK Scientists[1]

Executive Summary: The Privileged Scaffold

4-(Pyridin-3-yl)phenol hydrochloride (CAS: 51556-07-9 for free base; HCl salt varies) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Comprising a hydrogen-bond donating phenol and a basic pyridine ring connected by a single bond, it serves as a core motif in kinase inhibitors (e.g., Src, PKD), tubulin polymerization inhibitors , and COX-2 inhibitors .

However, its dual nature—amphiphilic and ionizable—presents specific challenges in early-stage profiling.[1] This guide outlines a rigorous in vitro evaluation strategy, moving beyond simple activity screening to deep physicochemical and toxicological de-risking.

Physicochemical Profiling: The Foundation

Before biological testing, the ionization state and solubility profile must be established. The hydrochloride salt form enhances solubility, but physiological buffers will dictate the actual species present in the assay.

Ionization & pKa Determination

The molecule possesses two ionizable centers:

  • Pyridine Nitrogen (Basic): pKa

    
     4.8 – 5.[1]2. At pH 7.4, this is primarily neutral (
    
    
    
    ).[1]
  • Phenolic Oxygen (Acidic): pKa

    
     9.5 – 9.[1]8. At pH 7.4, this is primarily protonated (neutral).[1]
    

Implication: At physiological pH, the molecule is largely neutral and lipophilic, facilitating membrane permeability but risking non-specific binding (NSB).

Thermodynamic Solubility Protocol

Do not rely on kinetic solubility (DMSO stocks) for lead optimization.[1] Use the Shake-Flask Method .

  • Preparation: Add excess solid 4-(Pyridin-3-yl)phenol HCl to phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter (PVDF 0.22 µm).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Expert Note: The HCl salt may disproportionate to the free base in buffered solutions if the concentration exceeds the free base solubility product. Verify the precipitate via XRPD if solubility drops unexpectedly.

ADME & Metabolic Stability: The De-Risking Phase

The pyridine ring is a structural alert for Cytochrome P450 (CYP) inhibition, while the phenol is a magnet for Phase II conjugation.

CYP Inhibition (Type II Binding Check)

Pyridines often bind to the heme iron of CYP enzymes via the nitrogen lone pair, causing reversible Type II inhibition.

Experimental Protocol: Fluorescent Probe Assay

  • Enzymes: Recombinant CYP3A4, CYP2D6, CYP2C9.

  • Substrates: DBF (CYP3A4), AMMC (CYP2D6).

  • Procedure:

    • Incubate human liver microsomes (HLM) or recombinant CYPs with NADPH and the test compound (0.1 – 50 µM).[1]

    • Add fluorogenic substrate.[1]

    • Measure fluorescence kinetics over 20 minutes.

  • Success Criterion: IC50 > 10 µM.[1]

  • Critical Control: If inhibition is observed, perform a Spectral Binding Assay . A peak at ~425 nm and trough at ~390 nm confirms Type II (heme-coordination) binding.[1]

Metabolic Stability (Microsomal Stability)

The phenol moiety is highly susceptible to glucuronidation (UGTs), potentially leading to rapid clearance in vivo.

Protocol:

  • System: Human Liver Microsomes (HLM) + NADPH (Phase I) + UDPGA (Phase II cofactor).[1]

  • Incubation: Spiked at 1 µM compound; incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion.[1]

    • Expert Insight: If

      
       is < 15 min with UDPGA but > 60 min without, the phenol is the metabolic "soft spot." Consider masking it (e.g., methoxy) or adding steric bulk (ortho-fluoro) in future iterations.[1]
      

Pharmacology & Toxicology: The Screen

This scaffold mimics the A-ring of estradiol (phenol) and the pharmacophore of several kinase inhibitors.

Target Engagement Workflow

Since this is a scaffold, screen against "off-targets" that often bind this motif to assess potential liabilities or repurposing opportunities.[1]

Target ClassRationaleAssay Type
Estrogen Receptor (ER

/

)
Phenol ring mimics estradiol A-ring.[1]TR-FRET Competition Binding
Kinase Panel Biaryl motif common in Type I/II kinase inhibitors (e.g., Src, p38).ATP-Site Competition (LanthaScreen)
COX-1/2 3-phenylpyridines are known COX inhibitors.[1]Enzymatic EIA (PGE2 production)
Safety: hERG and Cytotoxicity

hERG Inhibition (Cardiotoxicity): Pyridines can interact with the hERG potassium channel.[1]

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Threshold: IC50 > 30 µM is desirable for a fragment.

General Cytotoxicity:

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]

  • Assay: CellTiter-Glo (ATP quantification) after 48h exposure.

  • Interpretation: If Cytotox IC50 < 5x the Efficacy IC50, the therapeutic window is too narrow.

Visualization of Evaluation Logic

Workflow Diagram

The following diagram illustrates the decision-tree logic for evaluating the 4-(Pyridin-3-yl)phenol scaffold.

EvaluationWorkflow Start 4-(Pyridin-3-yl)phenol HCl (Scaffold) Solubility Physicochem: Solubility & pKa (Shake Flask / Potentiometric) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 MetabStab Metabolic Stability (HLM + UDPGA) Decision1->MetabStab Yes Redesign Redesign Scaffold (Block Phenol / Subst. Pyridine) Decision1->Redesign No CYP_Check CYP Inhibition Screen (Focus: Heme Binding) MetabStab->CYP_Check ToxScreen Safety Profiling (hERG, HepG2, ER-Binding) CYP_Check->ToxScreen TargetScreen Target Profiling (Kinase Panel, COX-2) ToxScreen->TargetScreen TargetScreen->Redesign Low Potency High Tox Proceed Proceed to Lead Opt TargetScreen->Proceed High Potency Low Tox

Caption: Step-wise evaluation workflow for de-risking the phenylpyridine scaffold.

Mechanism of CYP Interaction

The pyridine nitrogen can inhibit CYP enzymes by coordinating directly to the heme iron.

CYP_Interaction Heme CYP Heme Iron (Fe) Interaction Type II Binding (N -> Fe Coordination) Heme->Interaction Accepts Lone Pair Scaffold 4-(Pyridin-3-yl)phenol (Pyridine N) Scaffold->Interaction Donates Lone Pair Substrate Drug Substrate Result Metabolic Inhibition (Drug-Drug Interaction Risk) Substrate->Result Metabolism Blocked Interaction->Result

Caption: Mechanism of potential CYP inhibition via Pyridine-Heme coordination.

References

  • BenchChem. (2025).[1][2][3] 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Retrieved from [1]

  • MDPI. (2018).[1] Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 345. Retrieved from [1]

  • PubChem. (2025).[1] 4-(Pyridin-3-yl)phenol hydrochloride Compound Summary. Retrieved from [1]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 4-(Pyridin-3-yl)phenol Product Specification. Retrieved from [1]

Sources

Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 4-(Pyridin-3-yl)phenol Hydrochloride

Abstract This document provides a comprehensive, in-depth technical guide for the preliminary bioactivity screening of 4-(Pyridin-3-yl)phenol hydrochloride. This small molecule, possessing both a phenol moiety and a pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the preliminary bioactivity screening of 4-(Pyridin-3-yl)phenol hydrochloride. This small molecule, possessing both a phenol moiety and a pyridine ring, represents a promising scaffold with potential for diverse pharmacological activities. Drawing from established principles in medicinal chemistry and drug discovery, this guide eschews a rigid template in favor of a logically tiered screening cascade. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. We will proceed from foundational safety and reactivity profiling to more specific, hypothesis-driven functional assays, ensuring a robust and efficient initial evaluation of this compound's therapeutic potential.

Introduction and Scientific Rationale

The compound 4-(Pyridin-3-yl)phenol hydrochloride incorporates two key pharmacophores: a phenolic ring and a pyridine heterocycle. Phenolic compounds are ubiquitous in nature and are well-documented for a wide range of biological activities, most notably as antioxidants due to their ability to scavenge free radicals.[1][2][3] Their therapeutic effects extend to anti-inflammatory, cardioprotective, and neuroprotective roles.[4][5] The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[][8][9]

The combination of these two moieties in a single molecule, 4-(Pyridin-3-yl)phenol hydrochloride, presents a compelling case for a multi-faceted biological profile. The phenolic hydroxyl group suggests antioxidant potential, while the nitrogen-containing pyridine ring could engage with a variety of biological targets, including enzymes and receptors.[6] Furthermore, the structural similarity of the pyridine core to endogenous ligands like acetylcholine suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and various neurological disorders.[10][11]

This guide outlines a systematic, tiered approach to unraveling this potential. The proposed workflow is designed to maximize data acquisition while conserving resources, starting with broad-spectrum assays and progressively narrowing the focus based on initial findings.

Compound Profile: 4-(Pyridin-3-yl)phenol Hydrochloride

  • IUPAC Name: 4-(pyridin-3-yl)phenol;hydrochloride

  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.66 g/mol

  • Structure: (Image of the chemical structure of 4-(Pyridin-3-yl)phenol hydrochloride would be placed here in a full whitepaper)

The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound, which is beneficial for creating stock solutions for in vitro assays.

A Tiered Strategy for Bioactivity Screening

A logical, phased approach is critical for the efficient screening of a novel compound.[12][13] This strategy allows for early " go/no-go " decisions and helps to prioritize resources toward the most promising activities.

G cluster_2 Decision Point T1_Cytotox Cytotoxicity Assessment (MTT & LDH Assays) Decision Analyze Data & Prioritize Activity T1_Cytotox->Decision IC50/LC50 Data T1_Antiox Antioxidant Capacity (DPPH & ABTS Assays) T1_Antiox->Decision EC50 Data T2_AntiInflam Anti-Inflammatory Activity (COX/LOX Inhibition) T2_Kinase Kinase Inhibition (Generic Kinase Assay) T2_nAChR Receptor Binding (nAChR Binding Assay) Decision->T2_AntiInflam If low toxicity & antioxidant activity Decision->T2_Kinase If low toxicity Decision->T2_nAChR If low toxicity

Caption: Tiered workflow for bioactivity screening.

Tier 1: Foundational Profiling

The initial tier focuses on two fundamental properties: cytotoxicity and antioxidant capacity. These assays are crucial for establishing a baseline therapeutic window and confirming the predicted chemical reactivity of the phenolic group.

In Vitro Cytotoxicity Assessment
  • MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells, indicating metabolic activity.[16][17]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cell death.[15][18]

  • Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-(Pyridin-3-yl)phenol hydrochloride in culture medium (e.g., from 200 µM down to 1.56 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for toxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for maximum LDH release by adding a lysis buffer (provided in commercial kits) 45 minutes before the endpoint.[18]

  • Incubation: Incubate for the desired period (e.g., 24 or 48 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the vehicle control and the maximum LDH release control.

Hypothetical Tier 1 Data Summary IC₅₀ (µM) - MTT Assay (48h) LC₅₀ (µM) - LDH Assay (48h) EC₅₀ (µM) - DPPH Assay EC₅₀ (µM) - ABTS Assay
4-(Pyridin-3-yl)phenol HCl> 100> 10045.8 ± 3.228.5 ± 2.1
Quercetin (Control)75.2 ± 5.698.1 ± 7.48.9 ± 0.75.1 ± 0.4
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.2N/AN/A

This table presents hypothetical data for illustrative purposes.

Antioxidant Capacity Assessment

Causality: The phenol group is a classic hydrogen-donating antioxidant. Quantifying this activity is a primary step. Using two different radical-scavenging assays (DPPH and ABTS) provides a more comprehensive picture, as the reactivity can be influenced by factors like steric hindrance and solvent.[19][20][21][22]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol). Use ascorbic acid or quercetin as a positive control.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration).

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

  • Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC₅₀ value.

Tier 2: Hypothesis-Driven Functional Assays

Based on the foundational data and structural motifs, we proceed to targeted assays. For these assays, the compound should be tested at non-toxic concentrations (e.g., below IC₅₀/5).

Anti-Inflammatory Activity: COX/LOX Inhibition

Causality: Inflammation is a key pathological process, and many phenolic and pyridine-containing compounds exhibit anti-inflammatory effects.[5] The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins and leukotrienes, respectively.[24][25] A dual inhibitor of both pathways can offer potent anti-inflammatory effects with a potentially better side-effect profile than traditional NSAIDs.[26]

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inhibitor 4-(Pyridin-3-yl)phenol HCl Inhibitor->COX Inhibition? Inhibitor->LOX Inhibition?

Caption: Simplified Arachidonic Acid Cascade.

Commercially available ELISA-based or fluorescence-based assay kits are the most efficient method for this screening.[27][28]

  • Assay Principle: These kits typically provide the purified enzyme (COX-2 or 5-LOX), its substrate (arachidonic acid), and a detection system to measure the product.

  • Procedure: Follow the manufacturer's protocol. Generally, this involves pre-incubating the enzyme with various concentrations of 4-(Pyridin-3-yl)phenol hydrochloride.

  • Controls: Use a known selective COX-2 inhibitor (e.g., Celecoxib) and a 5-LOX inhibitor (e.g., Zileuton) as positive controls.[25] A vehicle control is essential.

  • Initiation and Detection: The reaction is initiated by adding the substrate. After a specified incubation period, the reaction is stopped, and the product is quantified by measuring absorbance or fluorescence.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each enzyme.

Hypothetical Tier 2 Data Summary IC₅₀ (µM)
Anti-Inflammatory Assays
COX-2 Inhibition15.7 ± 1.9
5-LOX Inhibition48.2 ± 5.3
Celecoxib (COX-2 Control)0.05 ± 0.01
Zileuton (5-LOX Control)0.5 ± 0.08
Kinase Inhibition Assay % Inhibition @ 10 µM
Generic Tyrosine Kinase (e.g., Src)65%
Staurosporine (Control)98%
Receptor Binding Assay Ki (nM)
α3β4 nAChR Binding850
Nicotine (Control)50

This table presents hypothetical data for illustrative purposes.

Kinase Inhibition Screening

Causality: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Both phenolic and pyridine moieties are common features in many known kinase inhibitors.[29][30] A broad-spectrum kinase assay can quickly reveal if the compound interacts with this important class of enzymes.[31][32]

Screening against a panel of kinases is ideal, but for a preliminary screen, a single representative kinase (e.g., a common tyrosine kinase like Src) can be used. Kinase activity assay kits (e.g., ADP-Glo™ or LanthaScreen™) are widely available.[31]

  • Assay Principle: These assays measure either the consumption of ATP or the phosphorylation of a substrate. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced in the kinase reaction.

  • Procedure: Following the kit's protocol, the kinase reaction is set up with the enzyme, a suitable substrate, ATP, and various concentrations of the test compound.

  • Controls: Include a pan-kinase inhibitor like Staurosporine as a positive control and a vehicle control.

  • Detection: After incubation, a detection reagent is added to measure the kinase activity (e.g., by converting the ADP produced to a luminescent signal).

  • Data Analysis: Calculate the percent inhibition of kinase activity at a fixed concentration (e.g., 10 µM) or determine the IC₅₀ if a dose-response is observed.

Nicotinic Acetylcholine Receptor (nAChR) Binding

Causality: The pyridine ring is a bioisostere of the N-methylpyrrolidine ring of nicotine. This structural similarity suggests a potential affinity for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[10] Targeting specific nAChR subtypes is a therapeutic strategy for various neurological conditions.[11]

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor. This requires specialized facilities and reagents. A contract research organization (CRO) or a specialized academic core can often perform this analysis.

  • Assay Principle: A membrane preparation from cells expressing a specific nAChR subtype (e.g., α3β4 or α4β2) is incubated with a radiolabeled ligand (e.g., [³H]-Epibatidine) and varying concentrations of the test compound.[10]

  • Procedure: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Controls: Nicotine or another known nAChR ligand is used as a positive control for displacement.

  • Data Analysis: The data are used to calculate the IC₅₀ of the test compound, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Data Interpretation and Path Forward

The preliminary screening cascade will generate a bioactivity profile for 4-(Pyridin-3-yl)phenol hydrochloride.

  • Low Cytotoxicity (IC₅₀ > 50-100 µM): This is a favorable result, suggesting a good preliminary safety window and allowing for the exploration of functional activities over a wide concentration range.

  • Potent Antioxidant Activity: If the compound shows strong activity in the DPPH and ABTS assays (EC₅₀ < 50 µM), this confirms the hypothesis based on the phenol moiety. This could be a primary activity or a contributing factor to other effects, such as anti-inflammation.

  • Selective or Dual COX/LOX Inhibition: Potent inhibition (IC₅₀ in the low micromolar or sub-micromolar range) of either or both enzymes would strongly suggest a path forward in anti-inflammatory drug development.

  • Significant Kinase Inhibition: Inhibition >50% at 10 µM in a primary screen is considered a "hit." Follow-up would involve screening against a broader kinase panel to determine selectivity and identify the specific kinase(s) targeted.

  • nAChR Binding: A low Ki value (sub-micromolar) would indicate a direct interaction with this receptor class, opening an avenue for investigation in neuroscience and related fields.

Based on these results, a decision can be made to either halt development, pursue a specific therapeutic direction with more advanced secondary assays (e.g., cell-based signaling assays, animal models), or initiate medicinal chemistry efforts to optimize potency and selectivity.

Conclusion

This technical guide has outlined a logical, evidence-based strategy for the preliminary bioactivity screening of 4-(Pyridin-3-yl)phenol hydrochloride. By systematically progressing from foundational cytotoxicity and antioxidant profiling to targeted functional assays against inflammatory enzymes, protein kinases, and nicotinic receptors, researchers can efficiently build a comprehensive initial understanding of the compound's therapeutic potential. The protocols and rationale provided herein serve as a robust framework for making informed decisions in the early stages of the drug discovery pipeline.

References

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

  • DOI. (2026). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. [Link]

  • MDPI. (2024). Dietary Phenolic Compounds—Wellbeing and Perspective Applications. [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]

  • WJPPS. (n.d.). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. [Link]

  • Bentham Science. (n.d.). Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

  • Frontiers. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. [Link]

  • MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Link]

  • NCBI. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. [Link]

  • IJSDR. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. [Link]

  • PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • ACS Publications. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • PubChemLite. (n.d.). 4-(pyridin-3-yl)phenol hydrochloride (C11H9NO). [Link]

  • Oxford Academic. (2025). B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay. [Link]

  • NCBI. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

  • Oxford Academic. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. [Link]

  • Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • ResearchGate. (n.d.). Detection of phenols as kinase inhibitors. [Link]

  • Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]

  • PubMed. (2008). Dietary polyphenols identified as intracellular protein kinase A inhibitors. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • NCBI. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • MDPI. (2026). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. [Link]

  • AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Small Molecule Collections. [Link]

  • Creative Biolabs. (n.d.). Preliminary Screening of Drug Candidate. [Link]

  • NCBI. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • ACS Publications. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. [Link]

  • Semantic Scholar. (2022). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. [Link]

  • Philippine Journal of Science. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

  • PubChemLite. (n.d.). 4-(pyridin-3-ylmethyl)phenol (C12H11NO). [Link]

  • NCBI. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]

Sources

Exploratory

Technical Guide: 4-(Pyridin-3-yl)phenol Hydrochloride as a Pharmaceutical Intermediate

This guide details the technical specifications, synthetic pathways, and pharmaceutical utility of 4-(Pyridin-3-yl)phenol hydrochloride , a critical biaryl scaffold used in drug discovery.[1] [1] Executive Summary 4-(Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and pharmaceutical utility of 4-(Pyridin-3-yl)phenol hydrochloride , a critical biaryl scaffold used in drug discovery.[1]

[1]

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (CAS: Free base 68223-13-2) is a high-value "privileged structure" in medicinal chemistry.[1] Its biaryl motif—comprising a hydrogen-bond-accepting pyridine ring linked to a hydrogen-bond-donating phenol—serves as a versatile pharmacophore.[1] It is predominantly utilized in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation), Glycogen Synthase Kinase 3 (GSK-3) modulators , and various G-Protein Coupled Receptor (GPCR) ligands.[1] This guide outlines the optimized synthesis, quality control parameters, and handling protocols for this intermediate.

Chemical Identity & Physical Properties

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation and improved water solubility compared to the free base.

PropertySpecification
IUPAC Name 4-(Pyridin-3-yl)phenol hydrochloride
Common Name 4-(3-Pyridyl)phenol HCl
CAS Number (Free Base) 68223-13-2
Molecular Formula C₁₁H₁₀ClNO (Salt) / C₁₁H₉NO (Base)
Molecular Weight 207.66 g/mol (Salt) / 171.19 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point 245–250 °C (Decomposes)
pKa (Calculated) Pyridine N: ~5.2

Pharmaceutical Applications

The 4-(pyridin-3-yl)phenol moiety acts as a bi-functional anchor in drug design:

  • Kinase Inhibition (Aurora & GSK-3): The pyridine nitrogen often functions as a hinge-binder or solvent-front interactor in the ATP-binding pocket of kinases.[1] The phenolic hydroxyl group allows for further derivatization (e.g., etherification) to extend into the hydrophobic back-pocket of enzymes.

  • Glycogen Synthase Activation: Patent literature identifies biaryloxymethylarene derivatives (synthesized from this phenol) as activators of glycogen synthase, offering potential pathways for Type 2 Diabetes treatment [1].[2]

  • Schiff Base Esters: The scaffold is used to synthesize liquid crystalline materials and bioactive Schiff bases, which exhibit thermochromism and potential antimicrobial activity [2].

Pharmacophore Visualization

The following diagram illustrates the strategic derivatization points of the scaffold.

Pharmacophore Core 4-(Pyridin-3-yl)phenol Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Contains Phenol Phenolic -OH (Derivatization Site) Core->Phenol Contains Kinase Kinase Hinge Binding (e.g., Aurora, GSK-3) Pyridine->Kinase Function Ether Ether Linkage Synthesis (Hydrophobic Pocket Access) Phenol->Ether Synthetic Utility

Caption: Functional mapping of the 4-(Pyridin-3-yl)phenol scaffold showing key interaction sites.

Optimized Synthesis Protocol

The industrial standard for synthesizing this intermediate is the Suzuki-Miyaura Cross-Coupling reaction, followed by salt formation. This route minimizes homocoupling byproducts and ensures high regioselectivity.

Reaction Scheme
  • Coupling: 3-Pyridylboronic acid + 4-Bromophenol

    
     4-(Pyridin-3-yl)phenol[1]
    
  • Salt Formation: 4-(Pyridin-3-yl)phenol + HCl

    
     Hydrochloride Salt[1]
    
Step-by-Step Methodology
Phase 1: Suzuki Coupling[1]
  • Reagents:

    • 4-Bromophenol (1.0 eq)[1]

    • 3-Pyridylboronic acid (1.2 eq)[1]

    • Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)[1]

    • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water.[1]

  • Protocol:

    • Charge the reaction vessel with 4-Bromophenol, 3-Pyridylboronic acid, and solvent. Degas with nitrogen for 15 minutes.

    • Add the Palladium catalyst and aqueous base under nitrogen flow.

    • Heat the mixture to reflux (85–90 °C) for 12–16 hours. Monitor by HPLC (Target: disappearance of 4-Bromophenol).

    • Cool to room temperature. Dilute with ethyl acetate and wash with water.

    • Extract the aqueous layer with ethyl acetate.[3] Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Phase 2: Hydrochloride Salt Formation[1]
  • Rationale: The free base is prone to oxidation over time; the HCl salt is stable.

  • Protocol:

    • Dissolve the purified free base (from Phase 1) in minimal anhydrous 1,4-dioxane or ethanol.

    • Cool the solution to 0–5 °C.

    • Slowly add 4M HCl in dioxane (1.1 eq) dropwise with vigorous stirring.

    • A white precipitate will form immediately. Stir for 1 hour at 0 °C.

    • Filter the solid, wash with cold diethyl ether to remove excess acid.

    • Dry under high vacuum at 40 °C for 6 hours.

Synthesis Workflow Diagram

Synthesis SM1 4-Bromophenol Reaction Suzuki Coupling (Reflux, 12-16h) SM1->Reaction SM2 3-Pyridylboronic Acid SM2->Reaction Cat Pd(PPh3)4 / Na2CO3 Cat->Reaction Workup Extraction & Drying (EtOAc / MgSO4) Reaction->Workup Base Intermediate: 4-(Pyridin-3-yl)phenol (Free Base) Workup->Base SaltStep Precipitation (0°C, 1h) Base->SaltStep Acid 4M HCl in Dioxane Acid->SaltStep Final Final Product: 4-(Pyridin-3-yl)phenol HCl SaltStep->Final

Caption: Synthetic workflow for the production of 4-(Pyridin-3-yl)phenol Hydrochloride.

Quality Control & Characterization

To ensure the material is suitable for downstream API synthesis, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, AcCN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure
Water Content Karl Fischer≤ 1.0% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Appearance VisualOff-white to pale yellow solid

Key ¹H-NMR Signals (DMSO-d₆):

  • Phenol Ring: Two doublets (AA'BB' system) around δ 6.9 (2H) and δ 7.6 (2H).

  • Pyridine Ring: Characteristic signals at δ 7.4 (dd), δ 8.0 (dt), δ 8.5 (dd), and δ 8.8 (d).

  • Hydroxyl: Broad singlet around δ 9.7 (exchangeable with D₂O).

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). As a bioactive intermediate, treat as a potential kinase inhibitor (handle with containment).

  • Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic—protect from moisture.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling, especially during the acid addition step.

References

  • Patent: "Biaryloxymethylarenecarboxylic acids and their use as glycogen synthase activators." PCT Int.[2] Appl. WO 2005/116000. (Discloses the use of biaryl phenol intermediates in diabetes drug synthesis).

  • Article: Yeap, G. Y., et al. "Synthesis and mesomorphic properties of new Schiff base esters...". Mol.[4][5][6][7] Cryst. Liq. Cryst. (Discusses the synthesis of pyridine-phenol derivatives). [1]

  • Database: PubChem Compound Summary for CID 153040 (4-pyridin-3-ylphenol). [1]

  • Safety: Sigma-Aldrich Safety Data Sheet (SDS) for Pyridin-phenol derivatives.

Sources

Foundational

safety and handling of 4-(Pyridin-3-yl)phenol hydrochloride in the lab

This guide outlines the technical safety, handling, and experimental protocols for 4-(Pyridin-3-yl)phenol hydrochloride , a bifunctional biaryl scaffold commonly used in kinase inhibitor development and PROTAC linker des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and experimental protocols for 4-(Pyridin-3-yl)phenol hydrochloride , a bifunctional biaryl scaffold commonly used in kinase inhibitor development and PROTAC linker design.

As a non-pharmacopoeial substance often synthesized in-house or sourced as a custom intermediate, specific safety data is frequently absent from standard databases. This guide utilizes Structure-Activity Relationship (SAR) read-across logic , deriving protocols from the physicochemical properties of its constituent moieties: the phenolic hydroxyl group, the pyridine ring, and the hydrochloride counter-ion.

Part 1: Chemical Profile & Hazard Logic

Compound Identity:

  • Systematic Name: 4-(Pyridin-3-yl)phenol hydrochloride[1]

  • Free Base CAS: 68223-13-2 (Note: The HCl salt often lacks a unique CAS; refer to the free base for regulatory filings).

  • Molecular Formula: C₁₁H₁₀ClNO (Salt form)

  • Structure: A phenyl ring substituted at the 4-position with a 3-pyridyl group, protonated at the pyridine nitrogen.

Physicochemical Hazards
PropertyHazard ImplicationMitigation Strategy
Acidity (Phenol) The phenolic proton (

) is weakly acidic but can form phenoxide anions in basic media, increasing skin permeability.
Avoid strong bases unless intended; wear nitrile gloves (0.11 mm min).
Basicity (Pyridine) The pyridine nitrogen (

) is protonated in this salt. If neutralized, the free base can release pyridine-like vapors (nauseating).
Handle exclusively in a chemical fume hood.
Hygroscopicity Pyridine hydrochloride salts are notoriously hygroscopic. Moisture absorption alters stoichiometry and causes "clumping."Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Dust Potential Crystalline salts often generate fine electrostatic dust during weighing.Use an anti-static gun or ionizer during weighing operations.
Toxicological Read-Across (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Basis: Pyridine derivatives.[2][3][4][5]

  • Skin/Eye Corrosion: Category 2/2A (Irritant). Basis: Acidic nature of the HCl salt and phenolic moiety.

  • STOT-SE: Category 3 (Respiratory Irritation). Basis: Dust inhalation risk.

Part 2: Strategic Handling & Containment

The "Double-Barrier" Weighing Protocol

Because this salt is hygroscopic and an irritant, standard weighing paper is insufficient.

  • Preparation: Place a tared scintillation vial inside a secondary containment vessel (e.g., a larger beaker) on the balance.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • Sealing: Cap the vial immediately after transfer to prevent water uptake, which can skew molarity calculations by 5-10% within minutes in humid labs.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with 70% Ethanol before removing it from the hood.

Solubilization & Stability
  • Solvent Compatibility:

    • High Solubility: DMSO, Methanol, Water (due to ionic character).

    • Low Solubility: Dichloromethane, Hexanes, Diethyl Ether.

  • Stock Solution Storage:

    • Dissolve in DMSO for biological assays.

    • Critical: Phenols are prone to oxidation (turning pink/brown) over time. Store DMSO stocks at -20°C protected from light (amber vials).

Part 3: Synthesis & Reaction Safety

If you are synthesizing this compound via Suzuki-Miyaura coupling, the following workflow ensures safety and high purity. The reaction involves coupling 4-bromophenol with 3-pyridylboronic acid .

Experimental Protocol: Suzuki Coupling
  • Reagents: 4-Bromophenol (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Conditions: Degas solvents with Nitrogen (15 min). Reflux at 90°C for 12 hours.

Step-by-Step Workflow:

  • Degassing: Oxygen poisons the Pd catalyst and accelerates phenol oxidation. Sparging with inert gas is mandatory.

  • Workup (Amphoteric Challenge): The product has both acidic (phenol) and basic (pyridine) sites.

    • Acidify aqueous layer to pH ~7 to precipitate the free base (or extract into Ethyl Acetate).

    • Do not acidify to pH < 3 during extraction, or the pyridine ring will protonate and remain in the water phase.

  • Salt Formation: Dissolve the isolated free base in dry Ethanol. Add 1.1 eq of 4M HCl in Dioxane dropwise. The HCl salt will precipitate. Filter and dry under vacuum.

Visualized Workflow (Graphviz)

SynthesisWorkflow Start Reactants: 4-Bromophenol 3-Pyridylboronic Acid Catalysis Catalysis Setup: Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O Start->Catalysis Combine Reflux Reaction: 90°C, 12h (Inert Atmosphere) Catalysis->Reflux Degas & Heat Workup Amphoteric Workup: Adjust pH to ~7 Extract w/ EtOAc Reflux->Workup Cool & Quench SaltForm Salt Formation: Add HCl/Dioxane Precipitate HCl Salt Workup->SaltForm Isolate Free Base Final Final Product: 4-(Pyridin-3-yl)phenol HCl (Store Desiccated) SaltForm->Final Filter & Dry

Caption: Optimized Suzuki-Miyaura coupling and salt formation workflow for amphoteric biaryl synthesis.

Part 4: Emergency Response & Disposal

Exposure Scenarios
EventImmediate ActionRationale
Skin Contact Wash with PEG-400 (polyethylene glycol) or copious soap/water for 15 min.Phenolic compounds are lipophilic; PEG-400 solubilizes them better than water alone.
Eye Contact Flush with water for 15 min.[6] Lift eyelids.[6]The HCl salt is acidic and corrosive; immediate dilution is critical to prevent corneal damage.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Preventing dust inhalation is the priority.
Disposal (Self-Validating System)
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in waste streams, as phenols can form explosive nitrophenols.

  • Stream: Dispose of as "Halogenated Organic Solid" (due to the HCl/chloride content) or "Toxic Organic Solid" depending on facility rules.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135410177, 4-(Pyridin-3-yl)phenol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for phenylpyridine synthesis).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(Pyridin-3-yl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the physical characteristics of 4-(Pyridin-3-yl)phenol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physical characteristics of 4-(Pyridin-3-yl)phenol hydrochloride, with a primary focus on its melting and boiling points. As a compound of interest in pharmaceutical and materials science research, a thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application.

Understanding the Compound: Structure and Expected Properties

4-(Pyridin-3-yl)phenol hydrochloride is an organic salt. The free base, 4-(Pyridin-3-yl)phenol, possesses a pyridyl group attached to a phenol ring. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring by hydrochloric acid. This conversion to a salt form significantly influences its physical properties, generally leading to a higher melting point and greater water solubility compared to the free base, due to the introduction of ionic character.

Table 1: Physicochemical Properties of 4-(Pyridin-3-yl)phenol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Boiling Point (°C)
4-(Pyridin-3-yl)phenolC₁₁H₉NO171.19Not availableNot available
4-(Pyridin-3-yl)phenol hydrochlorideC₁₁H₁₀ClNO207.66Not experimentally determinedLikely to decompose
4-(Pyridine-3-carbonyl)phenolC₁₂H₉NO₂199.21195-196[1]Not available

Note on Boiling Point: For organic salts like 4-(Pyridin-3-yl)phenol hydrochloride, a true boiling point is often not observed at atmospheric pressure. These compounds tend to decompose at elevated temperatures before they can transition into the gaseous phase. Therefore, the determination of a decomposition temperature is often more relevant than a boiling point.

Experimental Determination of the Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.

Principle of Melting Point Determination

The most common laboratory method involves heating a small, powdered sample in a capillary tube and observing the temperature at which the first signs of melting appear (the lower end of the melting range) and the temperature at which the entire sample becomes a liquid (the upper end of the melting range).

Recommended Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

This method offers precise temperature control and clear observation of the sample.

Materials:

  • 4-(Pyridin-3-yl)phenol hydrochloride (finely powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the 4-(Pyridin-3-yl)phenol hydrochloride sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of sample will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to get a preliminary, albeit less accurate, value.

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point.

  • Observation and Recording: Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears.

    • Record the temperature at which the last solid crystal melts.

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

  • Repeatability: For robust data, perform the measurement in triplicate and report the average melting range.

Diagram of the Melting Point Determination Workflow

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_reporting Data Reporting A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Insert into Apparatus D->E F Set Heating Rate (1-2 °C/min) E->F G Observe and Record Range F->G H Report Melting Range G->H I Average of Triplicates H->I Thiele_Tube_Setup cluster_thiele Thiele Tube with Mineral Oil cluster_assembly Thermometer Assembly cluster_heat Heating Thiele Thiele Tube Thermometer Thermometer TestTube Sample Tube Thermometer->TestTube Attached by rubber band Capillary Inverted Capillary TestTube->Capillary contains Sample 4-(Pyridin-3-yl)phenol HCl Capillary->Sample in HeatSource Bunsen Burner HeatSource->Thiele Gently heat side arm

Caption: Thiele Tube Apparatus for Boiling Point Determination.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the determined physical constants, the following practices are essential:

  • Purity of the Sample: The starting material must be of the highest possible purity. Impurities will lead to a depression and broadening of the melting range. Recrystallization is a recommended purification technique.

  • Calibration of Thermometer: The accuracy of the thermometer is critical. It should be calibrated against certified standards.

  • Consistent Technique: The rate of heating and the method of packing the capillary tube should be consistent across all measurements to ensure reproducibility.

  • Mixed Melting Point Analysis: To confirm the identity of a synthesized batch of 4-(Pyridin-3-yl)phenol hydrochloride against a known standard, a mixed melting point determination can be performed. If there is no depression in the melting point of the mixture, the two samples are likely identical.

Conclusion

While published experimental data for the melting and boiling points of 4-(Pyridin-3-yl)phenol hydrochloride are scarce, this guide provides the necessary theoretical background and detailed, reliable protocols for their determination. By adhering to the principles of scientific integrity and meticulous experimental technique, researchers can confidently characterize this compound and build a solid foundation for its further investigation and application in drug development and materials science.

References

  • PubChem. 4-(pyridin-3-yl)phenol. National Center for Biotechnology Information. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Advanced Kinase Inhibitors from 4-(Pyridin-3-yl)phenol Hydrochloride: An Application &amp; Methods Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of advanced kinase inhibitors, utilizing 4-(Pyridin-3-yl)phenol hydrochloride as a key starting material. This document is inte...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of advanced kinase inhibitors, utilizing 4-(Pyridin-3-yl)phenol hydrochloride as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. We will delve into a strategic, multi-step synthetic approach, elucidating the rationale behind methodological choices and providing robust, step-by-step protocols for key transformations. The synthetic route culminates in a key intermediate for a potent Bcr-Abl tyrosine kinase inhibitor, structurally analogous to Nilotinib.

Introduction: The Strategic Importance of the Pyridyl-Phenol Scaffold

The 4-(Pyridin-3-yl)phenol scaffold is a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, while the phenolic oxygen provides a versatile handle for further molecular elaboration. This strategic combination allows for the generation of diverse chemical libraries with a high potential for discovering potent and selective kinase inhibitors. Kinase dysregulation is a hallmark of many cancers, making inhibitors of these enzymes a cornerstone of modern oncology.[1] This guide will focus on a synthetic pathway to a key intermediate for a Bcr-Abl inhibitor, a class of drugs that has revolutionized the treatment of chronic myeloid leukemia (CML).[1]

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

Our synthetic strategy employs a modular and convergent approach, leveraging well-established and highly reliable palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of key structural diversity elements, a crucial aspect of modern drug discovery. The overall workflow is depicted below:

G A 4-(Pyridin-3-yl)phenol Hydrochloride B Step 1: O-Alkylation (Williamson Ether Synthesis) A->B Chloroacetonitrile, K2CO3, Acetone C Intermediate 1: 4-(Pyridin-3-yl)phenoxyacetonitrile B->C D Step 2: Suzuki-Miyaura Coupling C->D Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O E Intermediate 2: 2-(4-(Pyridin-3-yl)phenoxy)acetonitrile substituted with an Aryl Group D->E F Step 3: Buchwald-Hartwig Amination E->F Amine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane G Final Product: Key Bcr-Abl Kinase Inhibitor Intermediate F->G

Caption: Synthetic workflow for the kinase inhibitor intermediate.

Part 1: Synthesis of Intermediate 1 - 4-(Pyridin-3-yl)phenoxyacetonitrile

The initial step involves the protection of the phenolic hydroxyl group and the introduction of a reactive handle for subsequent transformations. A Williamson ether synthesis is employed for this purpose, a robust and high-yielding method for the formation of ethers from phenols.[2][3]

Rationale for O-Alkylation

The choice of chloroacetonitrile as the alkylating agent serves a dual purpose. Firstly, it protects the phenolic oxygen, preventing its interference in the subsequent palladium-catalyzed coupling reactions. Secondly, the nitrile group can be a precursor for other functional groups or can be involved in interactions with the target kinase. The use of a relatively mild base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Detailed Protocol 1: O-Alkylation of 4-(Pyridin-3-yl)phenol
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
4-(Pyridin-3-yl)phenol hydrochlorideC₁₁H₁₀ClNO207.6610.01.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.2130.03.0
ChloroacetonitrileC₂H₂ClN75.5012.01.2
Acetone (anhydrous)C₃H₆O58.08--
Ethyl AcetateC₄H₈O₂88.11--
BrineNaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Pyridin-3-yl)phenol hydrochloride (2.08 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (0.91 g, 12.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-(pyridin-3-yl)phenoxyacetonitrile.

Part 2: Synthesis of Intermediate 2 via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in kinase inhibitors.[4][5][6][7] In this step, we will introduce a substituted aryl group at a specific position on the pyridine ring, a key modification for tuning the inhibitor's selectivity and potency.

Rationale for Suzuki-Miyaura Coupling

This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.[4][7] The choice of the palladium catalyst, ligand, and base is critical for the success of the reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.

G cluster_suzuki Suzuki-Miyaura Coupling A Intermediate 1 F Intermediate 2 A->F B Arylboronic Acid B->F C Pd(PPh3)4 C->F Catalyst D K2CO3 D->F Base E Dioxane/H2O E->F Solvent

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Detailed Protocol 2: Suzuki-Miyaura Coupling
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
Intermediate 1C₁₃H₉N₃O223.235.01.0
4-Bromophenylboronic acidC₆H₆BBrO₂200.836.01.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.250.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--
Ethyl AcetateC₄H₈O₂88.11--
BrineNaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • To an oven-dried Schlenk flask, add Intermediate 1 (1.12 g, 5.0 mmol), 4-bromophenylboronic acid (1.20 g, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 50 mL of anhydrous 1,4-dioxane and 10 mL of degassed water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 2.

Part 3: Synthesis of the Final Intermediate via Buchwald-Hartwig Amination

The final key step in our synthetic sequence is the Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction is instrumental in forming the diarylamine linkage present in many kinase inhibitors, including Nilotinib.[8][9][10] This reaction allows for the coupling of an aryl halide with an amine, providing a direct route to the desired core structure.

Rationale for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the construction of C-N bonds.[11] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as Xantphos often providing excellent results. Cesium carbonate is a common and effective base for this transformation.

G cluster_buchwald Buchwald-Hartwig Amination A Intermediate 2 G Final Intermediate A->G B 3-amino-4-methylaniline B->G C Pd2(dba)3 C->G Catalyst Precursor D Xantphos D->G Ligand E Cs2CO3 E->G Base F Dioxane F->G Solvent

Caption: Key components for the Buchwald-Hartwig amination.

Detailed Protocol 3: Buchwald-Hartwig Amination
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
Intermediate 2C₁₉H₁₂BrN₃O378.232.01.0
3-amino-4-methylanilineC₇H₁₀N₂122.172.41.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.040.02
XantphosC₃₉H₃₂OP₂578.620.080.04
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.824.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
TolueneC₇H₈92.14--
BrineNaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Intermediate 2 (0.76 g, 2.0 mmol), 3-amino-4-methylaniline (0.29 g, 2.4 mmol), and cesium carbonate (1.30 g, 4.0 mmol).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.037 g, 0.04 mmol) and Xantphos (0.046 g, 0.08 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene (50 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final key intermediate.

Mechanism of Action: Inhibition of Bcr-Abl Kinase

The synthesized intermediate is a core scaffold for potent inhibitors of the Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a constitutively active kinase that drives the proliferation of cancer cells in CML.[1] The inhibitors function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to uncontrolled cell growth.[12]

G cluster_inhibition Inhibition Pathway A Bcr-Abl Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->D C Substrate C->D E Downstream Signaling D->E F Cell Proliferation E->F G Kinase Inhibitor G->A Binds to ATP pocket

Sources

Application

Application Note: High-Efficiency Synthesis of 4-(Pyridin-3-yl)phenol Hydrochloride via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-(Pyridin-3-yl)phenol hydrochloride (CAS: N/A for HCl salt; Free base: 100904-53-6). This biaryl scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-(Pyridin-3-yl)phenol hydrochloride (CAS: N/A for HCl salt; Free base: 100904-53-6). This biaryl scaffold is a critical intermediate in the development of kinase inhibitors and liquid crystalline materials.

The Challenge: Synthesizing pyridine-containing biaryls via Suzuki-Miyaura coupling presents two specific mechanistic hurdles:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor capable of displacing phosphine ligands on the Palladium (Pd) center, arresting the catalytic cycle.
    
  • Amphoteric Interference: The substrate 4-hydroxyphenylboronic acid possesses an acidic phenolic proton (

    
    ) and the product contains a basic pyridine nitrogen (
    
    
    
    ). This requires precise pH control during workup to isolate the product from unreacted starting materials.

The Solution: This protocol utilizes a Pd(dppf)Cl₂[1]·CH₂Cl₂ catalyst system. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a large bite angle, firmly chelating the Pd center and resisting displacement by the pyridine substrate. We employ a pH-switchable workup to ensure high purity before the final conversion to the hydrochloride salt.

Retrosynthetic Analysis & Reaction Design

The synthesis couples 3-bromopyridine (electrophile) with 4-hydroxyphenylboronic acid (nucleophile).[2]

Reaction Scheme


Critical Reagent Selection (The "Why")
ComponentSelectionRationale
Electrophile 3-BromopyridineBromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (inert).
Nucleophile 4-Hydroxyphenylboronic acidUsed directly without O-protection. Requires excess base (3.0 equiv) to neutralize the phenol and activate the boronate species.
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂Crucial: The ferrocenyl backbone prevents the "pyridine poisoning" effect common with Pd(PPh₃)₄.
Base Potassium Carbonate (K₂CO₃)Strong enough to activate the boronic acid but milder than alkoxides, preventing side reactions with the pyridine ring.
Solvent 1,4-Dioxane : Water (4:1)The aqueous component is essential for dissolving the inorganic base; dioxane ensures solubility of the organic halides at reflux.

Experimental Protocol

Materials Checklist
  • Reactants:

    • 3-Bromopyridine (1.0 equiv, 158.0 g/mol )

    • 4-Hydroxyphenylboronic acid (1.2 equiv, 137.9 g/mol )

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv / 3 mol%)

  • Base: K₂CO₃ (3.0 equiv)[1][3]

  • Solvents: 1,4-Dioxane (degassed), Distilled Water (degassed), 4M HCl in Dioxane.

Step-by-Step Procedure
Phase A: Coupling Reaction
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 20 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing prevents homocoupling byproducts.

  • Charging: Under a gentle nitrogen flow, add:

    • 3-Bromopyridine (1.0 equiv)[2]

    • 4-Hydroxyphenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv)

    • K₂CO₃ (3.0 equiv)[1][3]

  • Solvation: Add the degassed solvent mixture via syringe. Concentration should be approximately 0.2 M with respect to the bromide.

  • Reaction: Heat the mixture to 90°C (internal temperature) with vigorous stirring. Maintain for 12–16 hours.

    • Checkpoint: The reaction mixture will turn dark black/brown (active Pd species). If it remains orange/red, the catalyst may not have activated or has oxidized.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The product is more polar than the bromide but less polar than the boronic acid.

Phase B: Workup (The Amphoteric Purification)

The product is amphoteric. Standard acidic or basic washes will trap the product in the aqueous layer. We must target the isoelectric point.

  • Quench: Cool the mixture to room temperature. Filter through a pad of Celite to remove Pd black. Rinse the pad with EtOAc.

  • Concentration: Remove the bulk of the dioxane/organic volatiles under reduced pressure.

  • pH Adjustment (Critical):

    • The residue will be basic (pH > 10) due to excess K₂CO₃. The product is currently a water-soluble phenolate salt.

    • Slowly add 1M HCl until the pH reaches 7.0–8.0 .

    • Observation: A precipitate (the neutral free base) may form.

  • Extraction: Extract the aqueous mixture (now at pH 7-8) with Ethyl Acetate (3 x 50 mL).

    • Note: At neutral pH, the pyridine is unprotonated and the phenol is protonated, rendering the molecule lipophilic.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.

Phase C: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or THF.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.5 equiv) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white to off-white solid.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold diethyl ether to remove traces of free pyridine or phenol.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Visual Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific challenges of the pyridine substrate.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Bromopyridine Complex1 Pd(II)-Pyridyl Complex (Potential Resting State) OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Activated Boronate Poison Catalyst Poisoning (Pyridine Coordination) Complex1->Poison If L dissociates BaseStep Base Activation (K2CO3 + Boronic Acid) BaseStep->TransMet Supplies Ar-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for Suzuki coupling. Note the "Poisoning" pathway where pyridine nitrogen can arrest the cycle if the ligand (L) is not bulky/bidentate.

Workup Logic Flow

This flowchart guides the critical pH adjustments required to isolate the amphoteric product.

WorkupFlow Start Crude Reaction Mix (pH > 10) Step1 Filter (Celite) & Concentrate Start->Step1 Decision Adjust pH to 7.0 - 8.0 (Using 1M HCl) Step1->Decision State1 pH < 4 (Acidic) Decision->State1 Too much acid State2 pH > 10 (Basic) Decision->State2 Too little acid State3 pH 7-8 (Neutral) Decision->State3 Target Zone Extract Extract with EtOAc State1->Extract Product stays in Water (Loss) State2->Extract Product stays in Water (Loss) State3->Extract Product moves to Organic SaltForm Add HCl/Dioxane Extract->SaltForm Final Final Product: 4-(Pyridin-3-yl)phenol HCl SaltForm->Final

Caption: pH-dependent solubility logic. The product is only extractable into organics at neutral pH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . Ensure thorough degassing.
Homocoupling (Ph-Ph) Oxygen IngressCheck inert lines. Re-degas solvents.[3] Add catalyst last under counter-flow.
Product in Aqueous Waste Incorrect pH during workupThe product is amphoteric. Verify aqueous layer pH is exactly 7–8 before discarding.
Oily/Sticky Salt Hygroscopic ProductThe HCl salt can be hygroscopic. Recrystallize from MeOH/Et₂O or store in a desiccator.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • BenchChem. (2025).[3] Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[3] BenchChem Application Library. Link

  • Malinowski, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2393–2403. Link

Sources

Method

using 4-(Pyridin-3-yl)phenol hydrochloride in medicinal chemistry applications

Application Note: 4-(Pyridin-3-yl)phenol Hydrochloride in Medicinal Chemistry Executive Summary 4-(Pyridin-3-yl)phenol hydrochloride (CAS: N/A for specific salt, Free base: 19842-30-9) represents a privileged biaryl scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Pyridin-3-yl)phenol Hydrochloride in Medicinal Chemistry

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (CAS: N/A for specific salt, Free base: 19842-30-9) represents a privileged biaryl scaffold in drug discovery. Structurally, it combines a hydrogen-bond donating phenol with a basic pyridine acceptor, linked in a geometry that mimics the core of numerous kinase inhibitors (e.g., Imatinib analogues) and GPCR ligands. This guide details the handling, synthesis, and application of this fragment, specifically addressing the solubility advantages of the hydrochloride salt and strategies to mitigate common synthetic pitfalls such as ligand-scrambling during cross-coupling.

Chemical Specifications & Handling

The hydrochloride salt form is critical for handling. The free base, 4-(pyridin-3-yl)phenol, exhibits poor aqueous solubility due to strong intermolecular


-

stacking and a rigid planar structure. Protonation of the pyridine nitrogen disrupts this stacking and introduces ionic character, significantly enhancing solubility in polar media.
PropertySpecificationMedicinal Chemistry Implication
Molecular Weight ~207.66 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
pKa (Pyridine) ~5.3 - 5.5Protonated at lysosomal pH; neutral at physiological pH (7.4), allowing membrane permeability.
pKa (Phenol) ~9.9 - 10.0Remains neutral at physiological pH; acts as a specific H-bond donor.
LogP (Free Base) ~2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Phenol -OH)Critical for anchoring to residues like Glu or Asp in binding pockets.
H-Bond Acceptors 2 (Pyridine N, Phenol O)Pyridine N often targets the "hinge region" in kinase domains.

Synthetic Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Context: Direct synthesis of the core scaffold. Expert Insight: A common failure mode in coupling pyridine-boronic acids is ligand scrambling , where the phosphine ligand aryl group transfers to the substrate instead of the boronic acid. To prevent this, we utilize


, as the bidentate ferrocene ligand resists exchange better than 

.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Reason: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Loading: Add 4-bromophenol, 3-pyridylboronic acid, and base. Add the catalyst last to minimize air exposure.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target m/z: 172.07 [M+H]+).

  • Work-up: Cool to RT. Dilute with EtOAc. Acidify aqueous layer slightly (pH ~6) to keep the pyridine neutral but ensure phenol stays protonated for extraction. Wash organic layer with brine.[1]

  • Salt Formation: Dissolve the crude free base in minimal MeOH. Add 4M HCl in Dioxane (1.1 equiv) dropwise. Precipitate with Et2O to isolate the hydrochloride salt.

Protocol B: O-Alkylation for SAR Expansion

Context: Derivatization of the phenol to explore the "Solvent Front" region of a binding pocket.

Reagents:

  • 4-(Pyridin-3-yl)phenol HCl (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)[2]

  • Base:

    
     (3.0 equiv) - Chosen for higher solubility in DMF than 
    
    
    
    .
  • Solvent: DMF (Anhydrous)

Methodology:

  • Dissolve the HCl salt in DMF. Add

    
     and stir at RT for 15 mins. Reason: Neutralize the HCl and deprotonate the phenol (Phenoxide formation).
    
  • Add Alkyl Halide. Heat to 60°C if R-X is unreactive; RT is sufficient for benzyl bromides.

  • Quench with water; extract into EtOAc. The product is now an ether; the pyridine nitrogen remains the primary basic center.

Visualizations: Workflow & Pharmacophore

Figure 1: Synthetic Workflow & Logic

This diagram outlines the synthesis and the critical decision points regarding salt formation and derivatization.

SyntheticWorkflow SM1 4-Bromophenol Cat Pd(dppf)Cl2 / Na2CO3 (Prevents Scrambling) SM1->Cat SM2 3-Pyridylboronic Acid SM2->Cat Inter Free Base (Low Solubility) Cat->Inter Suzuki Coupling (90°C, Dioxane/H2O) Salt HCl Salt Form (Stable/Soluble) Inter->Salt HCl/Dioxane (Salt Formation) Ether O-Alkylated Analog (SAR Expansion) Inter->Ether R-X, Cs2CO3 (Ether Synthesis)

Caption: Synthetic route prioritizing catalyst selection to avoid impurities and salt formation for handling.

Figure 2: Pharmacophore Binding Mode (Kinase Context)

The diagram below illustrates how this scaffold typically binds within the ATP-binding pocket of a kinase.

Pharmacophore Hinge Hinge Region (Backbone NH) Glu Conserved Glu/Asp (Solvent Front) Hydrophobic Hydrophobic Pocket (Gatekeeper) Pyridine Pyridine Ring (Acceptor) Pyridine->Hinge H-Bond Acceptor Phenyl Phenyl Ring (Scaffold) Pyridine->Phenyl Phenol Phenol -OH (Donor) Phenol->Glu H-Bond Donor Phenyl->Hydrophobic Pi-Stacking / VdW Phenyl->Phenol

Caption: Typical binding mode: Pyridine engages the hinge, while phenol interacts with solvent-front residues.

Medicinal Chemistry Applications

A. Fragment-Based Drug Discovery (FBDD)

The 4-(pyridin-3-yl)phenol scaffold is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.

  • Strategy: Screen the HCl salt against kinase libraries (e.g., p38 MAP, JNK, or CDK series) using Surface Plasmon Resonance (SPR) or NMR.

  • Expansion: Once binding is confirmed, grow the molecule from the phenol -OH (via Protocol B) to reach the "ribose binding pocket" or solvent channel.

B. Bioisosterism & Scaffold Hopping

This molecule acts as a bioisostere for:

  • Biphenyls: Improves solubility and introduces a specific H-bond acceptor (pyridine N).

  • 4-Aryl-pyrimidines: The pyridine is less electron-deficient than pyrimidine, altering the pKa and potentially reducing metabolic clearance rates associated with nucleophilic attack on pyrimidines.

C. ADME & Metabolic Considerations
  • Metabolic Soft Spot 1 (Phenol): High risk of Phase II conjugation (Glucuronidation/Sulfation).

    • Mitigation: Mask the phenol as an ether (Protocol B) or replace with a bioisostere like indazole if H-bond donation is required.

  • Metabolic Soft Spot 2 (Pyridine): Susceptible to N-oxidation by CYPs or methylation.

    • Mitigation: Introduce a fluorine atom at the position adjacent to the nitrogen (C2 or C6 of pyridine) to block metabolism.

References

  • Suzuki-Miyaura Coupling Optimization: Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[3] Source: Chem. Pharm.[1][3][4] Bull. (2025).[1][5][6][7] URL:[Link]

  • Kinase Inhibitor Design (JNK Series): Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[8] Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • pKa and Solubility Data: Title: pKa values in organic chemistry – making maximum use of the available data. Source: Tetrahedron Letters (via Univ. Tartu). URL:[Link]

  • Phenol Motifs in Drug Discovery: Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-(Pyridin-3-yl)phenol for Structure-Activity Relationship (SAR) Studies

Abstract: The 4-(pyridin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous molecules with diverse biological activities, including roles as enzyme inhibitors and receptor modula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-(pyridin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous molecules with diverse biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-(pyridin-3-yl)phenol hydrochloride. We present detailed, field-tested protocols for key modifications focused on the phenolic hydroxyl group—a critical hydrogen bond donor and a prime site for chemical elaboration.[4] The methodologies for O-alkylation (ether synthesis) and O-acylation (ester synthesis) are detailed, with an emphasis on the rationale behind experimental choices, reaction optimization, and troubleshooting. Furthermore, this guide outlines the principles of designing a focused compound library based on these derivatives to facilitate robust structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Foundational Chemistry & Strategic Overview

The 4-(pyridin-3-yl)phenol core combines two key pharmacophoric elements: a pyridine ring and a phenol ring. The pyridine nitrogen acts as a hydrogen bond acceptor and can influence the molecule's polarity and basicity, which are crucial for pharmacokinetic properties.[3][5] The phenolic hydroxyl group is a versatile functional handle; it can act as a hydrogen bond donor and acceptor, and its acidity allows for straightforward chemical modification.[1][4]

Our derivatization strategy focuses on modifying the phenolic -OH group to probe its role in target binding. By converting the phenol into a library of ethers and esters, we can systematically vary steric bulk, lipophilicity, and hydrogen bonding capacity to build a clear SAR.

Initial Consideration: The Hydrochloride Salt The starting material, 4-(pyridin-3-yl)phenol hydrochloride, requires neutralization. The pyridine nitrogen is protonated, and the phenolic proton is acidic. Most derivatization reactions at the phenol require a basic environment. The addition of a suitable base will neutralize the hydrochloride salt and deprotonate the phenol, forming the more nucleophilic phenoxide ion essential for reactions like etherification.

Synthesis of the Core Scaffold: Suzuki-Miyaura Coupling

While the focus is on derivatization, understanding the synthesis of the parent scaffold is crucial for producing analogues with modifications on the aromatic rings, if desired. A highly efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 4-hydroxyphenylboronic acid.[6][7]

Workflow for Scaffold Synthesis and Derivatization

The overall logic flows from synthesizing the core scaffold to creating a diverse library of analogues for biological evaluation.

G cluster_synthesis Scaffold Synthesis cluster_sar SAR Studies A 3-Bromopyridine C Suzuki Coupling (Pd Catalyst, Base) A->C B 4-Hydroxyphenylboronic Acid B->C D 4-(Pyridin-3-yl)phenol (Core Scaffold) C->D E Protocol 1: O-Alkylation D->E F Protocol 2: O-Acylation D->F G Ether Library (Varying R-group) E->G H Ester Library (Varying R-group) F->H I Biological Screening (e.g., IC50 Determination) G->I H->I J SAR Analysis (Structure vs. Activity) I->J

Caption: Overall workflow from scaffold synthesis to SAR analysis.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol creates an ether linkage, replacing the acidic phenolic proton with an alkyl or substituted alkyl group. This modification eliminates the hydrogen bond donating ability of the phenol and allows for systematic exploration of steric and electronic properties by varying the R-group. The reaction proceeds via an SN2 mechanism where a base first generates the nucleophilic phenoxide, which then attacks the alkyl halide.[8]

Reaction Scheme: O-Alkylation

Caption: General scheme for Williamson ether synthesis.

Materials
  • 4-(Pyridin-3-yl)phenol hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)phenol hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to create a stirrable suspension (~0.2 M concentration). Add anhydrous potassium carbonate (2.5–3.0 eq). The excess base is crucial to both neutralize the hydrochloride and deprotonate the phenol.

  • Reagent Addition: Add the desired alkyl halide (1.1–1.2 eq).

  • Reaction: Heat the mixture to 60–80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4–12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate.

Characterization
  • ¹H NMR: Confirm the disappearance of the phenolic -OH proton signal (typically a broad singlet >9 ppm) and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.8 ppm for a methoxy group).

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized ether.

Data for Library Synthesis: O-Alkylation
EntryAlkyl Halide (R-X)R-Group VariationPurpose for SAR
1IodomethaneSmall, lipophilicProbes for minimal steric bulk
2Ethyl bromideIncreased lipophilicityEvaluate effect of small chain extension
3Benzyl bromideBulky, aromaticExplore tolerance for larger substituents
42-BromoethanolHydrophilicIntroduce H-bond acceptor/donor capability
5Ethyl bromoacetateH-bond acceptor, esterIntroduce polar functionality

Protocol 2: O-Acylation (Esterification)

This protocol forms an ester by reacting the phenol with an acylating agent, such as an acyl chloride or anhydride.[9][10] Esters are metabolically labile and can serve as prodrugs. For SAR, this modification replaces the hydrogen bond donor with a hydrogen bond acceptor (the carbonyl oxygen) and introduces different steric and electronic features.

Reaction Scheme: O-Acylation

Caption: General scheme for esterification using an acyl chloride.

Materials
  • 4-(Pyridin-3-yl)phenol hydrochloride

  • Triethylamine (Et₃N) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)phenol hydrochloride (1.0 eq) and anhydrous DCM (~0.2 M).

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add triethylamine (2.5–3.0 eq) dropwise. Stir for 15 minutes.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor progress by TLC.

  • Work-up: a. Quench the reaction by adding water. b. Transfer to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove unreacted acyl chloride and acid), and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Characterization
  • ¹H NMR: Confirm the disappearance of the phenolic -OH proton signal and the appearance of signals for the acyl group (e.g., a singlet around 2.3 ppm for an acetyl group). A downfield shift of the aromatic protons ortho to the ester group is also expected.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1735–1750 cm⁻¹.

  • Mass Spectrometry (MS): Verify the molecular weight of the final ester product.

Data for Library Synthesis: O-Acylation
EntryAcylating AgentR-Group VariationPurpose for SAR
1Acetyl chlorideSmall, neutralBaseline ester functionality
2Pivaloyl chlorideBulky, lipophilicProbe for steric hindrance
3Benzoyl chlorideAromatic, rigidIntroduce π-stacking potential
4Cyclopropanecarbonyl chlorideSmall, rigid, lipophilicExplore constrained lipophilic groups
5Methanesulfonyl chlorideSulfonate esterIntroduce strong H-bond acceptor

Application in Structure-Activity Relationship (SAR) Studies

The synthesized library of ether and ester derivatives forms the basis for a systematic SAR investigation.

  • Biological Evaluation: Screen all synthesized compounds in a relevant biological assay to determine a key activity metric (e.g., IC₅₀, EC₅₀, Kᵢ).

  • Data Analysis: Correlate the changes in chemical structure with the observed biological activity.

    • Steric Effects: Compare the activity of small derivatives (e.g., methyl ether) with bulky ones (e.g., benzyl or t-butyl ether). A significant drop in activity with larger groups may indicate a sterically constrained binding pocket.

    • Lipophilicity: Does increasing the alkyl chain length (methyl -> ethyl -> propyl) systematically increase or decrease activity? This can inform the optimal lipophilicity for cell permeability or target engagement.

    • Electronic Effects/Hydrogen Bonding: Compare the activity of the parent phenol (H-bond donor), an ether derivative (H-bond acceptor only), and an ester derivative (H-bond acceptor). If the phenol is significantly more active, its hydrogen bond donating ability is likely crucial for binding. If an ether or ester is more active, it may be that the phenolic proton causes an unfavorable interaction or that occupying that space with a lipophilic group is beneficial.[1][4]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction (Etherification) Insufficiently strong base; wet reagents/solvent; poor leaving group on alkylating agent.Use a stronger base like NaH (use THF as solvent). Ensure all reagents and glassware are anhydrous. Switch from an alkyl bromide to an alkyl iodide.
Low or No Reaction (Esterification) Deactivated acylating agent; insufficient base.Use freshly opened or distilled acyl chloride. Add a catalytic amount of DMAP (4-Dimethylaminopyridine).
Multiple Products on TLC N-alkylation/acylation of the pyridine ring; di-alkylation (if other reactive sites exist).Use milder conditions (lower temperature). N-alkylation is generally less favorable but can occur. It can often be separated by chromatography.
Difficult Purification Product is highly polar and sticks to silica; co-elution with starting material.Try a different solvent system for chromatography (e.g., DCM/Methanol). If the product is basic, add 1% triethylamine to the eluent.

References

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC. [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. ProQuest. [Link]

  • Esterification of carboxylic acids containing phenol groups.
  • Mass spectra for the Suzuki cross-coupling reaction between 3-bromopyridine (1a) with 4-hydroxyphenylboronic acid (2). ResearchGate. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR.org. [Link]

  • Esterification of phenols.
  • Preparation of Esters. Chemistry LibreTexts. [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Process for the etherification of phenols.
  • Etherification of phenols.
  • Phenol ether. Wikipedia. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. NIH. [Link]

  • 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with. Arkivoc. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. [Link]

  • Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction. Open Exploration Publishing. [Link]

Sources

Method

Application Notes and Protocols for the Purification of 4-(Pyridin-3-yl)phenol Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-(Pyridin-3-yl)phenol hydrochloride. Recognizing the critical importance of pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-(Pyridin-3-yl)phenol hydrochloride. Recognizing the critical importance of purity for downstream applications, this guide moves beyond simple procedural lists to offer an in-depth analysis of the chemical principles governing various purification strategies. We present detailed, field-proven protocols for recrystallization, acid-base extraction, and column chromatography, explaining the causality behind experimental choices to empower the user with a robust understanding of the methodologies. This document is designed to be a self-validating system, ensuring that each protocol is grounded in scientific integrity and provides the necessary information for successful implementation and troubleshooting.

Introduction: The Importance of Purity for 4-(Pyridin-3-yl)phenol Hydrochloride

4-(Pyridin-3-yl)phenol, and its hydrochloride salt, are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and a basic pyridine ring imparts unique chemical and physical properties, making it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. However, the synthetic routes to 4-(Pyridin-3-yl)phenol can often yield a crude product contaminated with starting materials, by-products, and other impurities.

The purity of 4-(Pyridin-3-yl)phenol hydrochloride is paramount for its intended application. In drug development, even trace impurities can lead to unforeseen toxicological effects, alter pharmacokinetic profiles, or interfere with biological assays. In materials science, impurities can disrupt crystal packing, alter photophysical properties, and compromise the performance of the final material. Therefore, the ability to effectively purify this compound is a critical step in any research or development workflow.

This guide provides a detailed exploration of the most effective techniques for the purification of 4-(Pyridin-3-yl)phenol hydrochloride, with a focus on providing not just the "how" but also the "why" behind each step.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-(Pyridin-3-yl)phenol hydrochloride is the foundation for developing an effective purification strategy. The molecule possesses both an acidic phenolic proton and a basic pyridine nitrogen, making its solubility and reactivity highly dependent on pH.

Table 1: Physicochemical Properties of 4-(Pyridin-3-yl)phenol and its Hydrochloride Salt

Property4-(Pyridin-3-yl)phenol4-(Pyridin-3-yl)phenol Hydrochloride
Molecular FormulaC₁₁H₉NO[1][2]C₁₁H₁₀ClNO
Molecular Weight171.19 g/mol [3]207.66 g/mol
AppearanceSolid[2]White to tan crystals[4]
SolubilitySoluble in many organic solvents.Soluble in water, ethanol, and chloroform.[5]
pKa (Phenol)~10[6]-
pKa (Pyridinium ion)-~5.2

Common Impurities:

The impurity profile of crude 4-(Pyridin-3-yl)phenol hydrochloride will depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 3-bromopyridine and 4-hydroxyphenylboronic acid in a Suzuki coupling reaction.

  • Homocoupled By-products: For example, 4,4'-biphenol and 3,3'-bipyridine.

  • Isomeric By-products: Depending on the selectivity of the reaction.

  • Residual Catalysts and Reagents: Such as palladium catalysts or inorganic bases.

  • Degradation Products: Arising from oxidative or photolytic processes.[7]

The choice of purification strategy will be guided by the nature of these impurities and their differential properties compared to the desired product.

Purification Strategies: A Multi-pronged Approach

No single purification technique is universally optimal. The most effective approach often involves a combination of methods, each targeting different types of impurities. Below, we detail the most relevant and powerful techniques for purifying 4-(Pyridin-3-yl)phenol hydrochloride.

Acid-Base Extraction: Exploiting Amphoteric Nature

The amphoteric nature of 4-(Pyridin-3-yl)phenol, possessing both an acidic phenol and a basic pyridine ring, makes acid-base extraction a particularly potent purification tool.[8] This technique separates compounds based on their differential solubility in aqueous and organic phases as a function of pH.[9][10]

Core Principle: By manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate the pyridine and phenol functionalities, thereby altering the molecule's solubility.

Workflow Diagram:

AcidBaseExtraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase cluster_2 Final Product Crude Crude 4-(Pyridin-3-yl)phenol + Organic Impurities Aqueous1 Aqueous Layer 1 (Acidic Impurities) Crude->Aqueous1 Wash with weak base (e.g., NaHCO₃) Organic_Phase_1 Organic Layer (Contains Product + Neutral Impurities) Aqueous1->Organic_Phase_1 Separate Layers Aqueous2 Aqueous Layer 2 (4-(Pyridin-3-yl)phenol) Pure Pure 4-(Pyridin-3-yl)phenol (Precipitate) Aqueous2->Pure Acidify to precipitate (e.g., with HCl) Organic_Phase_2 Organic Layer (Neutral Impurities) Aqueous2->Organic_Phase_2 Separate Layers Organic_Phase_1->Aqueous2 Extract with strong base (e.g., NaOH)

Caption: Acid-Base Extraction Workflow for 4-(Pyridin-3-yl)phenol.

Detailed Protocol:

  • Dissolution: Dissolve the crude 4-(Pyridin-3-yl)phenol hydrochloride in a suitable organic solvent such as ethyl acetate or dichloromethane. If starting with the free base, dissolve it directly in the organic solvent.

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract strongly acidic impurities like carboxylic acids into the aqueous layer, while the less acidic phenol will remain in the organic phase.[6][10]

    • Separate the aqueous layer. Repeat the wash if necessary.

  • Extraction of the Phenolic Product:

    • To the organic layer, add a 1M aqueous solution of sodium hydroxide (NaOH). This strong base will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenolate salt.[6][11]

    • Shake the separatory funnel vigorously and allow the layers to separate. The sodium salt of 4-(Pyridin-3-yl)phenol will move into the aqueous layer.

    • Drain the aqueous layer into a clean flask.

  • Isolation of the Purified Product:

    • Cool the aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~5-6). The protonation of the phenolate will cause the free base, 4-(Pyridin-3-yl)phenol, to precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • Conversion to Hydrochloride Salt (Optional but Recommended):

    • Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric amount of concentrated HCl or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will precipitate. Cool the mixture to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Recrystallization: The Classic Purification Technique

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain dissolved.[12]

Key Considerations for Solvent Selection:

  • The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal.

Table 2: Suggested Solvent Systems for Recrystallization of 4-(Pyridin-3-yl)phenol Hydrochloride

Solvent SystemRationale
Ethanol/WaterEthanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling.
IsopropanolOften a good choice for recrystallizing hydrochloride salts.[13]
Methanol/Diethyl EtherMethanol is a good solvent, and the addition of diethyl ether can decrease the solubility and promote crystallization.
AcetonitrileCan be a suitable solvent depending on the impurity profile.

Detailed Protocol:

  • Solvent Selection: Perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution: Place the crude 4-(Pyridin-3-yl)phenol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Column Chromatography: For Challenging Separations

When dealing with impurities that have similar solubility properties to the desired product, column chromatography is often the most effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

Choosing the Right Stationary and Mobile Phase:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. This is generally suitable for the free base form of 4-(Pyridin-3-yl)phenol.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. RPC is often used for the analysis and purification of polar compounds and their salts.[14][15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a polar, aqueous-organic mobile phase. HILIC can be very effective for retaining and separating highly polar compounds.[14][16]

Workflow Diagram:

ChromatographyWorkflow Start Crude 4-(Pyridin-3-yl)phenol HCl Dissolve Dissolve in minimal mobile phase Start->Dissolve Load Load onto Chromatography Column Dissolve->Load Elute Elute with appropriate mobile phase gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure 4-(Pyridin-3-yl)phenol HCl Evaporate->Final_Product

Caption: General Workflow for Column Chromatography Purification.

Detailed Protocol (Normal-Phase for Free Base):

  • Neutralization: Convert the crude hydrochloride salt to the free base by dissolving it in water and adding a base (e.g., NaHCO₃) until the pH is neutral or slightly basic. Extract the free base into an organic solvent like ethyl acetate and dry the organic layer.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 4-(Pyridin-3-yl)phenol.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described previously.

Purity Assessment

After purification, it is essential to assess the purity of the 4-(Pyridin-3-yl)phenol hydrochloride. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[15][17]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The successful purification of 4-(Pyridin-3-yl)phenol hydrochloride is a critical prerequisite for its use in research and development. This guide has provided a detailed overview of the key purification techniques, emphasizing the underlying chemical principles to enable researchers to make informed decisions. By understanding the amphoteric nature of the molecule and the properties of potential impurities, one can devise a robust purification strategy employing acid-base extraction, recrystallization, and/or column chromatography to achieve the desired level of purity for any given application.

References

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • PubChem. (n.d.). 4-(pyridin-3-yl)phenol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 62(1), 17–22. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. Retrieved from [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)phenol. Retrieved from [Link]

Sources

Application

protocol for N-alkylation of the pyridine ring in 4-(Pyridin-3-yl)phenol

[1] Abstract & Scope This Application Note details the chemoselective N-alkylation (quaternization) of 4-(pyridin-3-yl)phenol . The substrate presents a classic competitive nucleophile challenge: a basic pyridine nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This Application Note details the chemoselective N-alkylation (quaternization) of 4-(pyridin-3-yl)phenol . The substrate presents a classic competitive nucleophile challenge: a basic pyridine nitrogen versus an acidic phenolic oxygen.

While standard alkylation conditions (base + alkyl halide) favor O-alkylation due to the formation of the highly nucleophilic phenoxide anion, this guide provides two distinct protocols to invert this selectivity toward the N-alkylated pyridinium salt:

  • Method A (Direct): A base-free, kinetic control strategy utilizing soft electrophiles in polar aprotic solvents.

  • Method B (High-Fidelity): A protection-deprotection sequence for valuable substrates or complex alkyl chains.

Mechanistic Analysis: The Selectivity Challenge

The core challenge lies in the ambident nucleophilicity of the substrate. Success depends on manipulating the pKa difference and the Hard-Soft Acid-Base (HSAB) properties of the reaction centers.

Chemical Properties[2][3][4][5]
  • Substrate: 4-(Pyridin-3-yl)phenol[1][2][3]

  • Site A (Pyridine N):

    
     (Conjugate acid). A soft nucleophile, neutral at physiological pH.
    
  • Site B (Phenolic O):

    
    . A hard nucleophile. Weakly nucleophilic in its neutral form (
    
    
    
    ), but highly nucleophilic as the phenoxide anion (
    
    
    ).
Decision Matrix (Graphviz)

The following logic flow illustrates the mechanistic bifurcation based on reaction conditions.

ReactionLogic Substrate 4-(Pyridin-3-yl)phenol Condition1 Condition: Base Present (e.g., K2CO3, NaH) Substrate->Condition1 Condition2 Condition: Base-Free (Inert Solvent) Substrate->Condition2 Intermed1 Phenoxide Anion (Strong, Hard Nucleophile) Condition1->Intermed1 Deprotonation Intermed2 Neutral Phenol + Pyridine (Pyridine = Dominant Nucleophile) Condition2->Intermed2 Retention of OH ProductO O-Alkylated Product (Ether) Intermed1->ProductO Major Pathway (Coulombic Attraction) ProductN N-Alkylated Product (Pyridinium Salt) Intermed2->ProductN Major Pathway (Soft-Soft Interaction)

Figure 1: Mechanistic pathway determining chemoselectivity. To achieve N-alkylation, the formation of the phenoxide anion must be strictly avoided.

Experimental Protocols

Method A: Direct Base-Free Alkylation (Kinetic Control)

Best for: Methylation, Benzylation, and simple primary alkyl chains.[1] Principle: By omitting base, the phenol remains protonated (neutral). The neutral pyridine nitrogen is significantly more nucleophilic than the neutral phenolic oxygen toward "soft" electrophiles (e.g., Iodides).

Reagents
  • Substrate: 4-(Pyridin-3-yl)phenol (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 – 1.5 equiv). Avoid Alkyl Chlorides or Sulfonates (Tos/Ms) as they are harder electrophiles or require higher temps that promote side reactions.

  • Solvent: Acetonitrile (ACN) or Acetone (Anhydrous).

    • Why: These polar aprotic solvents dissolve the substrate but often precipitate the ionic pyridinium product, driving the reaction to completion (Le Chatelier’s principle).

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pyridin-3-yl)phenol (1.0 g, 5.8 mmol) in Anhydrous Acetonitrile (10 mL).

    • Note: If solubility is poor, mild heating (40°C) or adding a small amount of MeOH (max 10%) is permissible, though pure ACN is preferred to prevent solvolysis.

  • Addition: Add the Alkyl Iodide (1.2 equiv) dropwise at room temperature.

    • Critical: Do NOT add any base (TEA, DIPEA, Carbonates).[1]

  • Reaction: Heat the mixture to reflux (80°C for ACN) under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Observation: A precipitate (the pyridinium salt) usually begins to form within 1 hour.

  • Workup: Cool the reaction mixture to 0°C (ice bath) to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Acetone or Diethyl Ether (

    
     mL) to remove unreacted electrophile and trace O-alkylated byproducts.
    
  • Drying: Dry the solid under high vacuum to yield the N-alkylated pyridinium halide.

Method B: Protection-First Strategy (High Fidelity)

Best for: Expensive substrates, complex alkylating agents, or when Method A yields mixed isomers.[1] Principle: Steric and chemical blocking of the phenol ensures exclusive reaction at the nitrogen.

Workflow Diagram (Graphviz)

ProtectionStrategy Step1 Step 1: Silyl Protection (TBS-Cl + Imidazole) Intermediate TBS-Protected Ether (Lipophilic, Soluble) Step1->Intermediate >95% Yield Step2 Step 2: N-Alkylation (R-X, Heat) Intermediate->Step2 Exclusive N-Attack Salt N-Alkyl Pyridinium Salt (Protected) Step2->Salt Step3 Step 3: Deprotection (Mild Acid or TBAF) Salt->Step3 Cleavage Final Final Product: N-Alkyl-4-(3-pyridyl)phenol Salt Step3->Final

Figure 2: The protection-deprotection workflow ensures 100% regioselectivity.

Step-by-Step Protocol
  • Protection: Treat 4-(pyridin-3-yl)phenol with TBS-Cl (1.2 equiv) and Imidazole (2.0 equiv) in DCM at 0°C ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     RT. Wash with water, dry, and concentrate.
    
    • Result: The phenol is now a silyl ether.

  • Alkylation: Dissolve the TBS-protected intermediate in Acetone or ACN. Add the alkylating agent (e.g., functionalized alkyl bromide). Reflux for 12–24 hours.

    • Note: The cationic product may not precipitate due to the lipophilic TBS group.

  • Deprotection:

    • Option A (Acidic): Add 1M HCl in MeOH. Stir at RT for 1 hour. (Cleaves TBS, leaves Pyridinium intact).

    • Option B (Fluoride):Avoid TBAF if the counter-ion matters, as it introduces tetrabutylammonium salts that are hard to remove from the ionic product. Acidic cleavage is preferred for quaternary salts.

  • Purification: Concentrate and triturate with Ether/Hexanes to obtain the pure salt.

Analytical Validation

To verify the success of the protocol, you must distinguish between N-alkylation and O-alkylation.

Data Summary Table: Expected NMR Shifts ( -DMSO)
Proton PositionOriginal Substrate (ppm)N-Alkylated Product (Target)O-Alkylated Byproduct (Avoid)
Pyridine H-2 (Ortho) ~8.8~9.3 - 9.6 (Large Downfield Shift)~8.8 - 8.9 (Minor Shift)
Pyridine H-4 (Para) ~8.5~8.9 - 9.1 (Downfield Shift)~8.5 (Minor Shift)
Phenol Ring Protons ~6.9 / 7.5~7.0 / 7.6 (Minimal Change)Significant Shift (due to ether formation)
New Alkyl Group N/ASinglet ~4.3-4.5 ppm (

)
Singlet ~3.8 ppm (

)

Key Diagnostic:

  • N-Methyl: Look for a singlet around 4.3–4.5 ppm .

  • O-Methyl: Look for a singlet around 3.8 ppm (typical anisole region).

  • Solubility Check: The N-alkylated product is a salt (ionic) and will be water-soluble but likely insoluble in ether. The O-alkylated product is a neutral ether, soluble in organic solvents (DCM, Et2O) but insoluble in water.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Standard text for pyridine reactivity and quaternization kinetics).

  • Scriven, E. F. V. "Pyridine and Pyridine Derivatives." Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 5, pp 1–50.[1]

  • LaPlante, S. R.; et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[4] Bioorg.[4] Med. Chem. Lett.2013 , 23(16), 4663–4668.[1][4] (Key reference for NMR validation of N vs O selectivity).

  • Bicak, N.; et al. "Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide..."[1] React.[5][4][6][7][8][9] Funct. Polym.2000 , 45, 227.[1] (Demonstrates kinetic control in pyridine alkylation).

  • PubChem Compound Summary: 4-(Pyridin-3-yl)phenol (CID 153040).[1][3]

Sources

Method

Application Note: Strategic Enzymatic Screening of 4-(Pyridin-3-yl)phenol Hydrochloride

This Application Note is designed for researchers in Medicinal Chemistry , DMPK (Drug Metabolism and Pharmacokinetics), and Fragment-Based Drug Discovery (FBDD) . It details the strategic enzymatic profiling of 4-(Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry , DMPK (Drug Metabolism and Pharmacokinetics), and Fragment-Based Drug Discovery (FBDD) . It details the strategic enzymatic profiling of 4-(Pyridin-3-yl)phenol hydrochloride , a privileged scaffold often used as a starting fragment for kinase inhibitors (e.g., c-KIT, PDE5) and a probe for metabolic stability studies.

Introduction & Compound Utility

4-(Pyridin-3-yl)phenol hydrochloride represents a classic "biphenyl-mimetic" fragment containing two distinct functional handles: a hydrogen-bond donor (phenol -OH) and a weak base/metal-coordinator (pyridine nitrogen).[1] In drug discovery, this scaffold is highly valued for:

  • Kinase Hinge Binding: The pyridine nitrogen often mimics the adenine

    
     of ATP, accepting a hydrogen bond from the kinase hinge region, while the phenol group can interact with the "gatekeeper" residue or solvent front.
    
  • CYP450 Interaction: The pyridine moiety is a known heme-iron coordinator, making this compound a critical probe for assessing Type II Cytochrome P450 inhibition early in the design process.[1][2]

Physicochemical Profile (Critical for Assay Prep)[3]
  • Molecular Weight: 171.19 g/mol (Free base); ~207.65 g/mol (HCl salt).

  • Solubility: High in DMSO; moderate in aqueous buffers.[1][2]

  • Acidity (pKa):

    • Pyridine Nitrogen:[1][2][3] ~5.2 (Protonated form releases H+).[1]

    • Phenol Oxygen: ~9.5 (Deprotonation).[1][2]

  • Handling Warning: As a hydrochloride salt , the compound is acidic. Direct addition to weakly buffered enzymatic assays (e.g., 20 mM HEPES) can shift the pH significantly, causing false-positive inhibition. Neutralization is mandatory. [1][2]

Core Application I: Cytochrome P450 (CYP) Inhibition Screening

Objective: Determine if the fragment acts as a Type II inhibitor of CYP enzymes (specifically CYP3A4 or CYP2E1), which is a common liability for pyridine-containing drugs.

Mechanistic Insight

Pyridine-containing fragments often bind to the heme iron of CYP450 enzymes via the lone pair on the nitrogen atom.[1][2] This creates a "Type II" spectral change and competitively blocks the active site, preventing substrate oxidation.

Experimental Protocol: Fluorescence-Based Competitive Inhibition

Target Enzyme: Recombinant Human CYP3A4 (Baculosomes).[1][2] Probe Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) or BOMCC.[1][2]

Reagents & Buffer Preparation[2][4][5]
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), containing 3.3 mM MgCl₂.[1][2]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase.[1][2]

  • Stop Solution: 80% Acetonitrile / 20% 0.5 M Tris base (quenches reaction and enhances fluorescence).

Step-by-Step Workflow
  • Compound Preparation (The "Neutralization" Step):

    • Dissolve 4-(Pyridin-3-yl)phenol HCl in 100% DMSO to create a 100 mM stock.[1][2]

    • Critical: Verify the stock is clear.[1] If precipitation occurs upon dilution into buffer, lower the concentration to 10 mM.

    • Prepare a 3x serial dilution series in Assay Buffer (0.1 µM to 100 µM final).

  • Enzyme Pre-incubation:

    • Add 20 µL of CYP3A4 enzyme mix (20 nM final) to a black 96-well plate.

    • Add 20 µL of the compound dilution series.

    • Incubate for 10 minutes at 37°C. Note: This allows the pyridine to coordinate with the heme iron.

  • Reaction Initiation:

    • Add 10 µL of NADPH Regenerating System.[1][2]

    • Add 50 µL of BFC Substrate (50 µM final, ~Km concentration).

  • Kinetic Readout:

    • Monitor fluorescence (Ex: 405 nm / Em: 535 nm) for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Plot % Activity vs. Log[Compound].

    • Fit to the Hill equation to determine IC50.[1][2]

Interpretation
  • IC50 < 1 µM: Potent Type II inhibitor.[1][2] High risk of Drug-Drug Interactions (DDI).[1][2] Structural modification required (e.g., steric hindrance near pyridine N).

  • IC50 > 50 µM: Low risk.[1][2] Safe for fragment evolution.[1]

Core Application II: Kinase Fragment Screening (c-KIT)

Objective: Detect weak binding of the fragment to the ATP-binding pocket of Tyrosine Kinases (e.g., c-KIT), a known target for pyridine-pyrimidine scaffolds.

Mechanistic Insight

In this assay, 4-(Pyridin-3-yl)phenol serves as a "hinge binder."[1][2] The phenol group mimics the adenosine motif.[1] Because fragments have low affinity (high µM to mM Kd), high concentrations are required, making the assay sensitive to DMSO tolerance and pH artifacts.

Experimental Protocol: TR-FRET Competition Assay

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a tracer ligand.[1][2]

Reagents
  • Kinase: Recombinant c-KIT (intracellular domain).[1][2]

  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., AlexaFluor 647-Staurosporine).[1][2]

  • Antibody: Europium-labeled anti-GST (binds to GST-tagged c-KIT).[1][2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1% DMSO.

Step-by-Step Workflow
  • Master Mix Prep:

    • Mix c-KIT enzyme (5 nM) and Eu-Antibody (2 nM) in assay buffer.[1][2]

  • Compound Addition:

    • Dispense 100 nL of compound (in DMSO) into a 384-well low-volume white plate.

    • Note: Test at a high single concentration (e.g., 100 µM) for primary screening.

  • Tracer Addition:

    • Add 5 µL of the Kinase/Antibody mix.[1][2]

    • Add 5 µL of Tracer (at Kd concentration, typically 10-50 nM).[1]

  • Equilibration:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Europium).[1][2]

    • Emission 1: 665 nm (Tracer - FRET signal).[1][2]

    • Emission 2: 615 nm (Europium - Reference).[1][2]

  • Calculation:

    • Calculate TR-FRET Ratio = (Em 665 / Em 615) × 10,000.[1][2]

    • % Inhibition = 100 - (Sample Ratio / DMSO Control Ratio) * 100.[1]

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Heme vs. Hinge)

This diagram illustrates the dual-binding modes of the scaffold depending on the target enzyme.

Mechanism cluster_CYP Target 1: CYP450 (Safety) cluster_Kinase Target 2: Kinase (Efficacy) Compound 4-(Pyridin-3-yl)phenol (The Fragment) Heme Heme Iron (Fe) Compound->Heme Pyridine N Coordination Hinge Hinge Region (Glu/Met) Compound->Hinge Phenol -OH H-Bonding Inhibition Type II Inhibition (Metabolic Block) Heme->Inhibition Binding ATP Competition (Scaffold Anchoring) Hinge->Binding

Caption: Dual mechanistic pathways: Pyridine nitrogen coordinates CYP heme iron (toxicity risk), while phenol hydroxyl binds kinase hinge residues (therapeutic target).

Diagram 2: CYP Inhibition Assay Workflow

The critical path for the fluorescence-based inhibition assay.[1][2]

Workflow Step1 1. Compound Prep (Neutralize HCl Salt) Step2 2. Enzyme Pre-Incubation (CYP3A4 + Compound, 10 min) Step1->Step2 Dilute in Buffer Step3 3. Substrate Addition (BFC + NADPH) Step2->Step3 Initiate Rxn Step4 4. Kinetic Readout (Ex 405 / Em 535 nm) Step3->Step4 Monitor Fluorescence Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Calculate Slope

Caption: Step-by-step workflow for CYP3A4 inhibition screening, highlighting the critical pre-incubation step for Type II binding.

Technical Data Summary

ParameterValue / ConditionNotes
Compound Form Hydrochloride SaltMust neutralize with equimolar base or strong buffer.[1][2]
Assay Buffer pH 7.4 (CYP) / 7.5 (Kinase)Pyridine pKa ~5.2; Phenol pKa ~9.[1][2]5. Both are neutral at physiological pH.[1][2]
Max DMSO 1% (CYP); 2-5% (Kinase)High DMSO tolerance is needed for fragment screening.[1][2]
Control Inhibitor Ketoconazole (CYP3A4)Expected IC50 ~0.05 µM.[1][2]
Detection Mode Fluorescence IntensityAvoid absorbance readouts due to potential phenol interference at 280nm.[2]

References

  • PubChem. "Phenol, 4-(3-pyridinyl)- | C11H9NO."[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Stresser, D. M., et al. "Cytochrome P450 fluorometric substrates: identification of fluorescent probes for CYP3A4 inhibition screening."[2] Drug Metabolism and Disposition, 2000.[2] Available at: [Link]

  • Pagliara, A., et al. "Structural modification of drug candidates: Enhancing Metabolic Stability."[2] Journal of Medicinal Chemistry, 1997.[2] (Context on pyridine-phenol metabolism).

  • Google Patents. "WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives."[1][2] (Describes the use of this fragment in c-KIT inhibitors). Available at:

  • Holligan, B. M., et al. "The co-ordination chemistry of mixed pyridine–phenol ligands." Journal of the Chemical Society, Dalton Transactions, 1992. (Coordination chemistry grounding). Available at: [Link]

Sources

Application

Application Note: Formulation Strategies for 4-(Pyridin-3-yl)phenol Hydrochloride in In Vivo Studies

Executive Summary & Molecule Profile Formulating 4-(Pyridin-3-yl)phenol hydrochloride presents a classic "solubility-pH paradox" common to pyridine-based salts. While the hydrochloride (HCl) salt form improves initial aq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Formulating 4-(Pyridin-3-yl)phenol hydrochloride presents a classic "solubility-pH paradox" common to pyridine-based salts. While the hydrochloride (HCl) salt form improves initial aqueous solubility compared to the free base, the compound's behavior at physiological pH (7.4) poses significant risks for precipitation in vivo.[1]

This guide details the physicochemical rationale and step-by-step protocols to formulate this compound for Oral (PO), Intravenous (IV), and Intraperitoneal (IP) administration, ensuring consistent dosing and animal welfare.

Physicochemical "Personality"
  • Compound: 4-(Pyridin-3-yl)phenol hydrochloride[1][2]

  • Core Structure: Lipophilic pyridine ring linked to a phenol.[1]

  • pKa Profile (Critical):

    • Pyridine Nitrogen:[1] pKa ≈ 5.2 (Proton acceptor).[1]

    • Phenol Oxygen: pKa ≈ 9.5 (Proton donor).[1]

  • The Challenge:

    • pH < 5: The molecule is protonated (cationic) and highly soluble (HCl salt form).[1]

    • pH 6–8 (Physiological): The molecule deprotonates to its neutral free-base form.[1] Solubility drops drastically here.

    • pH > 10: The phenol deprotonates (anionic), restoring solubility (but unsafe for in vivo).[1]

Formulation Decision Matrix

Do not use simple saline for high doses.[1][3] The buffering capacity of blood or tissue fluid can neutralize the HCl salt, causing the drug to crash out of solution (precipitation), leading to low bioavailability (PO) or embolism/phlebitis (IV).

Visualization: Vehicle Selection Logic

FormulationLogic Start Start: 4-(Pyridin-3-yl)phenol HCl Route Select Administration Route Start->Route PO Oral (PO) Route->PO IV_IP Parenteral (IV / IP) Route->IV_IP DoseCheck Target Dose > 10 mg/kg? PO->DoseCheck LowDose Solution: Citrate Buffer (pH 4.0) DoseCheck->LowDose No HighDose Suspension: 0.5% MC + 0.1% Tween 80 DoseCheck->HighDose Yes SafetyCheck Strict pH Requirement (pH 4-8) IV_IP->SafetyCheck Complex Solubilization Strategy: 20% HP-beta-Cyclodextrin SafetyCheck->Complex Prevents Precipitation

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Protocols

Protocol A: Preparation of Stock Material

Objective: Verify the salt integrity and prepare for formulation. Note: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh the required amount of 4-(Pyridin-3-yl)phenol HCl.[1]

  • Correction Factor: Calculate the free base equivalent (FBE) for dosing.

    • MW (Free Base) ≈ 171.2 g/mol [1]

    • MW (HCl Salt) ≈ 207.7 g/mol [1]

    • Correction Factor: 1.21 (Weigh 1.21 mg of salt to deliver 1 mg of active drug).[1]

Protocol B: Oral (PO) Formulation

Strategy: For oral delivery, we can utilize the stomach's acidity. However, to ensure consistent absorption before gastric emptying, we recommend a Suspension for high doses or a Buffered Solution for low doses.

Option 1: High Dose Suspension (>30 mg/kg)

Best for toxicological studies where maximum exposure is required.

Reagents:

  • Methylcellulose (400 cP), 0.5% w/v

  • Tween 80 (Polysorbate 80), 0.1% w/v

  • Sterile Water[1]

Procedure:

  • Vehicle Prep: Heat 1/3 of the required water to 80°C. Add Methylcellulose (MC) powder slowly while stirring to disperse.[1] Add the remaining cold water and stir until clear (hydration). Add Tween 80.[1]

  • Drug Addition: Place the weighed 4-(Pyridin-3-yl)phenol HCl in a mortar.

  • Levigation: Add a small volume of the vehicle to the mortar.[1] Triturate (grind) to form a smooth paste.[1] This breaks up salt aggregates.[1]

  • Dilution: Gradually add the remaining vehicle while mixing.

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • QC: Verify pH. It will likely be acidic due to the HCl salt.[1] Adjust to pH ~4.0–5.0 with 1N NaOH if it is too acidic (<3.0), but do not exceed pH 5.5 to prevent precipitation.

Option 2: Low Dose Solution (<10 mg/kg)

Reagents:

  • 50 mM Citrate Buffer (pH 4.0)

Procedure:

  • Dissolve the compound directly into the buffer.[1]

  • The acidic buffer maintains the pyridine in its protonated (soluble) state.[1]

  • Filter sterilize (0.22 µm) if required.[1]

Protocol C: Intravenous (IV) Formulation (The "Gold Standard")

Strategy: IV administration requires the formulation to be precipitate-free upon dilution in the blood (pH 7.4).[1] Simple acidic solutions will cause phlebitis and precipitation.[1] We utilize Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenol ring, shielding it from pH-induced precipitation.[1]

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

  • 0.9% Saline[1][3]

  • 1N NaOH and 1N HCl for pH adjustment

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% saline.[1] Stir until clear.

  • Dissolution: Add the weighed 4-(Pyridin-3-yl)phenol HCl to the cyclodextrin solution. Vortex vigorously.

  • pH Adjustment (Critical Step):

    • Measure pH.[1][4] It will be low (approx pH 2–3).[1]

    • Slowly add 1N NaOH dropwise under constant stirring.

    • Target pH: 5.5 – 6.0 .[1]

    • Why? Going to 7.4 is risky.[1] pH 6.0 is well-tolerated for slow IV bolus and keeps the pyridine partially protonated, aiding the cyclodextrin in solubility maintenance.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter.[1]

  • Visual Check: Hold against a light source.[1] The solution must be crystal clear. If haze appears, the concentration is too high for the cyclodextrin capacity; dilute with more 20% CD vehicle.

Quality Control & Stability

Stability Workflow

Phenolic compounds are susceptible to oxidation (turning pink/brown) over time.[1]

  • Visual Inspection: Discard if solution turns pink/brown.

  • Storage: Prepare fresh daily. If storage is necessary, keep at 4°C protected from light (amber vials) for max 24 hours.

  • Dose Verification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV @ 254 nm (Pyridine absorption).[1]

QC Data Table
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow (IV)Visual
pH (IV) 5.5 – 6.5pH Meter
pH (Oral) 3.0 – 5.0pH Meter
Purity > 95%HPLC-UV
Osmolality 280–320 mOsm/kg (IV only)Osmometer

Safety & Toxicology Considerations

  • Irritation: The HCl salt is corrosive.[1] Avoid SC (subcutaneous) administration of unbuffered simple salt solutions, as this will cause necrosis. Use the Cyclodextrin formulation for SC if necessary.

  • Acute Toxicity: Pyridine derivatives can cause CNS depression or excitation.[1] Monitor animals for:

    • Ataxia (loss of coordination)[1]

    • Ptosis (drooping eyelids)[1]

    • Respiratory distress[1]

  • Handling: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation of dust.[1]

References

  • Physicochemical Properties of Pyridines

    • Source: PubChem.[1][2] (n.d.). Compound Summary for CID 153040, 4-(Pyridin-3-yl)phenol. National Library of Medicine.[1]

    • URL:[Link][1]

  • Vehicle Selection for Preclinical Studies

    • Source: Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1]

    • Context: Guidelines on using Cyclodextrins and pH adjustment for ionizable drugs.
    • URL:[Link][1]

  • Cyclodextrin Safety & Usage

    • Source: Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.
    • URL:[Link][1]

  • Salt Selection & Solubility

    • Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
    • URL:[Link]

Sources

Method

Application Note: Late-Stage C-H Functionalization via Photoredox Catalysis

Strategies for Agrochemicals and Optoelectronic Materials Executive Summary This application note details the deployment of visible-light photoredox catalysis for the late-stage introduction of fluorinated motifs into co...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Agrochemicals and Optoelectronic Materials

Executive Summary

This application note details the deployment of visible-light photoredox catalysis for the late-stage introduction of fluorinated motifs into complex scaffolds. Traditionally, fluorination requires harsh conditions (e.g., HF,


 gas) or pre-functionalized building blocks, limiting its use in the final stages of synthesis.

We present a unified, radical-mediated approach to C-H Trifluoromethylation and Perfluoroalkylation . This methodology allows researchers to:

  • Agrochemicals: Install metabolic blocking groups (

    
    ) on active fungicides/herbicides to extend half-life (
    
    
    
    ) without altering core binding geometry.
  • Functional Materials: Modulate the HOMO/LUMO energy levels of conjugated polymers (e.g., polythiophenes) to tune bandgaps for OLED and organic photovoltaic (OPV) applications.

Scientific Rationale: The "Fluorine Effect"[1][2]

Agrochemicals: The Metabolic Blockade

In agrochemistry, the trifluoromethyl group (


) acts as a bioisostere for the isopropyl group but possesses inverted electronic properties.
  • Lipophilicity: Increases

    
    , enhancing cuticular penetration in plants and membrane permeability in pests.
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the molecule resistant to oxidative degradation by cytochrome P450 enzymes. Installing a

    
     group at a metabolically labile C-H site (metabolic blocking) significantly prolongs the duration of action.
    
Functional Materials: Bandgap Engineering

In organic electronics, electron-withdrawing perfluoroalkyl chains (


) are critical for:
  • Energy Level Tuning: Lowering the LUMO level to create n-type (electron-transporting) semiconductors.

  • Morphology: The "fluorophobic" effect induces self-assembly and

    
    -stacking, improving charge carrier mobility.[1]
    

Core Technology: Photoredox Mechanism

Unlike thermal radical initiators (e.g., AIBN, peroxides) which are difficult to control, photoredox catalysis utilizes a transition metal complex (Ir or Ru) to mediate Single Electron Transfer (SET) upon excitation by visible light (Blue LED,


 nm).
Mechanism Visualization

The following diagram illustrates the oxidative quenching cycle utilized in the protocols below.

PhotoredoxCycle GroundState Ir(III) Ground State (Stable) ExcitedState *Ir(III) Excited State (Strong Reductant) GroundState->ExcitedState Blue Light (hν) OxidizedState Ir(IV) Oxidized (Strong Oxidant) ExcitedState->OxidizedState - 1e- RadicalSource CF3 Source (e.g., CF3SO2Cl) ExcitedState->RadicalSource SET (Reduction) OxidizedState->GroundState SET from Intermediate Substrate Substrate (Ar-H) Product Product (Ar-CF3) Substrate->Product Radical Addition & Oxidation CF3Radical •CF3 Radical RadicalSource->CF3Radical Fragmentation (-SO2, -Cl-) CF3Radical->Substrate Radical Attack

Figure 1: Oxidative quenching cycle. The excited photocatalyst reduces the electrophilic radical source, generating a reactive radical species under mild conditions.[2]

Application Protocol 1: Agrochemical Synthesis

Target: Late-stage C-H Trifluoromethylation of Heterocycles (e.g., Pyridines, Uracils). Reference Benchmark: Adapted from Nagib & MacMillan, Nature 2011.[3]

Materials
  • Photocatalyst: Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%).

    • Why: High oxidation potential (

      
       V) and long excited-state lifetime.
      
  • Reagent: Triflyl chloride (

    
    ) or Trifluoroacetic Anhydride (TFAA) + Pyridine N-Oxide.
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Light Source: Blue LED strip (34 W, 450 nm).

Step-by-Step Protocol
  • Setup: To an 8 mL borosilicate glass vial equipped with a magnetic stir bar, add the heteroaryl substrate (1.0 equiv, e.g., 0.5 mmol) and the photocatalyst (0.005 mmol, 1 mol%).

  • Reagent Addition: Add

    
     (2.0 equiv) as a base to neutralize generated acid. Add Triflyl chloride (2.0 equiv).
    
    • Note: Triflyl chloride is a liquid; handle in a fume hood.

  • Degassing: Seal the vial with a septum cap. Sparge with

    
     gas for 10 minutes via a needle inlet/outlet. Oxygen acts as a radical quencher and must be removed.
    
  • Irradiation: Place the vial 2-3 cm away from the Blue LED source. Fan cooling is recommended to maintain temperature at

    
    . Stir vigorously.
    
  • Reaction Time: Irradiate for 12–24 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Expected Results
  • Regioselectivity: The electrophilic

    
     radical preferentially attacks electron-rich positions. In pyridines, expect C2 or C4 substitution.
    
  • Yield: Typical isolated yields range from 60% to 90%.

Application Protocol 2: Functional Materials

Target: Perfluoroalkylation of Conjugated Polymers (e.g., Polythiophenes). Reference Benchmark: Adapted from Beatty & Stephenson, Nature Comms 2015 / Leibfarth et al.

Materials
  • Photocatalyst: Ru(bpy)3Cl2 (2.5 mol%).

  • Reagent: Trifluoroacetic Anhydride (TFAA) (2.0 equiv) + Pyridine N-Oxide (PNO) (1.2 equiv).

    • Mechanism:[3][5][6][7][8][9] PNO reacts with TFAA to form an acyloxy-pyridinium species, which undergoes SET reduction to release

      
       and 
      
      
      
      . This is a scalable, cost-effective alternative to gas reagents.
  • Substrate: Poly(3-hexylthiophene) (P3HT) or small molecule precursors.

  • Solvent:

    
     / MeCN (1:1).
    
Step-by-Step Protocol
  • Pre-complexation: In a vial, mix TFAA and Pyridine N-Oxide in

    
     at 
    
    
    
    for 10 mins to form the redox-active ester in situ.
  • Reaction Assembly: Add the polymer/substrate and Ru(bpy)3Cl2 to the mixture.

  • Irradiation: Degas via freeze-pump-thaw (3 cycles) to prevent polymer degradation by singlet oxygen. Irradiate with Blue LEDs for 12 hours.

  • Purification: Precipitate the polymer into cold methanol. Filter and wash extensively to remove catalyst residues (ruthenium contamination can quench fluorescence in the final material).

Data Summary: Electronic Tuning

The table below highlights the shift in electronic properties upon trifluoromethylation of a model thiophene oligomer.

PropertyParent MaterialFluorinated Analog (

)
Impact
HOMO Level -5.1 eV-5.4 eVImproved oxidative stability
LUMO Level -2.8 eV-3.2 eVBetter electron injection
Solubility High (Chlorobenzene)ModeratePromotes film formation
Morphology AmorphousSemi-crystallineEnhanced

stacking

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working before committing valuable late-stage intermediates, perform these two control experiments:

The "Light/Dark" Experiment

Run the reaction for 1 hour, then cover the vial with aluminum foil (Dark) for 1 hour, then uncover (Light).

  • Valid Result: Product formation stops completely in the dark and resumes in the light.

  • Invalid Result: If product forms in the dark, a background thermal radical chain is occurring, which often leads to side products.

Stern-Volmer Fluorescence Quenching

To confirm the catalyst is interacting with the reagent (and not the substrate, which could lead to degradation):

  • Prepare a

    
     M solution of the catalyst (Ir or Ru) and measure emission intensity (
    
    
    
    ).
  • Titrate in the Radical Source (e.g., Triflyl chloride).

  • Valid Result: Fluorescence intensity (

    
    ) decreases as reagent concentration increases (
    
    
    
    vs. [Quencher] is linear). This confirms the catalyst is reducing the reagent via SET.
Workflow Diagram

Workflow Start Start: Substrate Selection Choice Target Application? Start->Choice Agro Agrochemical (Metabolic Blocking) Choice->Agro Bioactivity Mat Material (Bandgap Tuning) Choice->Mat Electronics AgroProtocol Protocol A: Ir-Cat + CF3SO2Cl (High Selectivity) Agro->AgroProtocol MatProtocol Protocol B: Ru-Cat + TFAA/PNO (Scalability) Mat->MatProtocol Validation Validation: Light/Dark + Quenching AgroProtocol->Validation MatProtocol->Validation End Final Product Isolation Validation->End

Figure 2: Decision matrix for selecting the appropriate fluorination protocol based on application needs.

References

  • Nagib, D. A., & MacMillan, D. W. (2011).[7] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[3]

  • Beatty, J. W., & Stephenson, C. R. (2015).[10] A scalable and operationally simple radical trifluoromethylation.[3][6][11][12] Nature Communications, 6, 7919.[10]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363.

  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Pyridin-3-yl)phenol Hydrochloride

Welcome to the technical support center for the synthesis of 4-(Pyridin-3-yl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-3-yl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful method for creating C-C bonds but can be sensitive to various parameters. This document aims to equip you with the knowledge to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format. The primary synthetic route considered is the Palladium-catalyzed Suzuki-Miyaura coupling of a 3-halopyridine with a 4-hydroxyphenylboronic acid derivative, followed by salt formation.

Issue 1: Low to No Product Formation

Question: I am seeing very low conversion of my starting materials (3-bromopyridine and 4-hydroxyphenylboronic acid) to the desired 4-(Pyridin-3-yl)phenol. What are the likely causes and how can I fix this?

This is one of the most common challenges in Suzuki coupling reactions. The problem often originates from inactive catalysis or degradation of reagents.[1]

Potential Causes & Recommended Solutions:

  • Catalyst Inactivity: The heart of the Suzuki reaction is the Palladium catalyst. Its activity can be compromised in several ways.

    • Oxidation of Pd(0): The active catalytic species, Pd(0), is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1]

      • Solution: Ensure your entire reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles (at least three) for the solvent or by vigorously sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for 20-30 minutes before adding the catalyst.[1][2]

    • Poor Precatalyst Reduction: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can be inefficient.[1]

      • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, modern Buchwald precatalysts are designed for reliable and efficient generation of the active Pd(0) species.[1][3]

    • Ligand Degradation: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, but they can be oxidized by trace air, which inhibits their coordination to the palladium center.[1]

      • Solution: Use fresh ligands or ligands that have been stored correctly under an inert atmosphere. If you suspect ligand oxidation, using a more robust ligand, such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, can be beneficial, especially for challenging substrates like pyridines.[4]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water or acid, or at elevated temperatures.[3][5]

      • Solution: Use high-purity boronic acid. It's often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid partner. Consider using more stable boronate esters, like pinacol esters, which are less prone to decomposition.[6]

    • Base Selection and Quality: The base is critical for activating the boronic acid for the transmetalation step.[1][7] The choice of base and its purity are paramount.

      • Solution: Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[1][2] Ensure the base is a fine, dry powder. If using a carbonate base with a biphasic solvent system (e.g., Toluene/Water), vigorous stirring is essential to maximize the reaction interface.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]

      • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the rate and yield. However, be aware that excessive heat can also accelerate catalyst decomposition.[1][2]

    • Solvent Choice: The solvent plays a key role in solubility and reaction kinetics.

      • Solution: A mixture of an organic solvent and water is often effective. Common systems include Toluene/Water, Dioxane/Water, or THF/Water.[2][6] Using a combination of ethanol and water has also been reported to give good yields in some cases.[8]

Issue 2: Significant Formation of Side Products (Homocoupling)

Question: My reaction mixture shows a significant amount of byproducts, particularly what appears to be biphenol (from the boronic acid) and bipyridine (from the halide). How can I minimize these homocoupling side reactions?

Homocoupling is a competing reaction pathway that consumes starting materials and complicates purification, thereby reducing the yield of the desired product.[9]

Potential Causes & Recommended Solutions:

  • Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9]

    • Solution: Rigorous degassing is critical. As mentioned previously, use multiple freeze-pump-thaw cycles or extended sparging with an inert gas.[1] Ensure a positive pressure of argon or nitrogen is maintained throughout the reaction.

  • Catalyst System: The choice of palladium source can influence homocoupling.

    • Solution: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in situ reduction to Pd(0) can sometimes promote homocoupling.[1] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[1]

  • Reaction Stoichiometry:

    • Solution: Adjust the equivalence of your starting materials. Sometimes, changing the ratio of the halide to the boronic acid can disfavor the homocoupling pathway.[6]

Issue 3: Difficulty in Product Purification

Question: I've managed to synthesize the 4-(Pyridin-3-yl)phenol, but I'm struggling to purify it from residual catalyst and other impurities. What are the best practices for purification?

Purification can be challenging due to the product's properties and potential impurities from the reaction.

Potential Causes & Recommended Solutions:

  • Residual Palladium: Palladium residues are a common issue and must be removed, especially for pharmaceutical applications.

    • Solution: After the reaction, a common workup involves filtering the cooled reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst. For more stringent removal, consider treatment with a palladium scavenger or performing an acid/base extraction. A refined purification process for similar pyridine-phenolic compounds involves an acid/base extraction protocol that effectively removes many impurities without requiring column chromatography.[10]

  • Formation of Impurities from Ligands: When using triarylphosphine ligands like PPh₃, impurities derived from the ligand itself can form and be difficult to separate.[11][12]

    • Solution: Consider using ligands that are less prone to generating such impurities or use the minimal effective amount of ligand. In some cases, developing reaction conditions that suppress the formation of these impurities is key.[11]

  • Final Salt Formation and Crystallization: The final step is converting the free base to the hydrochloride salt.

    • Solution: After purification of the 4-(Pyridin-3-yl)phenol base, dissolve it in a suitable solvent like ethanol or diethyl ether. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.[13] The resulting hydrochloride salt can often be purified further by recrystallization from a solvent system like ethanol/diethyl ether.[13]

Frequently Asked Questions (FAQs)

Q1: Which halopyridine is the best starting material: 3-chloro, 3-bromo, or 3-iodopyridine?

The choice of halide significantly impacts reactivity. The reactivity order in Suzuki coupling is generally I > Br > OTf >> Cl.[14] This is due to the carbon-halogen (C-X) bond strength, where the C-I bond is the weakest and most easily undergoes the rate-determining oxidative addition step with the palladium catalyst.[4]

  • 3-Iodopyridine: Will be the most reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loading).

  • 3-Bromopyridine: Offers a good balance of reactivity and cost/availability. It is often the substrate of choice.[4]

  • 3-Chloropyridine: Is the least reactive due to the strong C-Cl bond.[4] Successful coupling requires more forcing conditions and highly active catalytic systems, often involving bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4]

Q2: How critical is the choice of base and solvent?

Extremely critical. There is no single "best" combination, as the optimal choice depends on the specific substrates and catalyst system.

  • Base: The base activates the boronic acid. Its strength and solubility are important. K₃PO₄ is often effective in many systems. Cs₂CO₃ is a stronger and more soluble base that can be effective in difficult couplings.[2] K₂CO₃ is a common, cost-effective choice.[2]

  • Solvent: The solvent system must solubilize the reagents to some extent. Biphasic systems like Toluene/H₂O or THF/H₂O are very common.[6] The water phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. The organic phase dissolves the halide and the catalyst. Vigorous stirring is essential for phase transfer. In some instances, polar aprotic solvents like DMF or dioxane are used.[2]

Q3: My yield is inconsistent between batches. What could be the cause of this poor reproducibility?

Poor reproducibility often points to variables that are not being strictly controlled.

  • Atmospheric Control: The most likely culprit is inconsistent degassing. Even small amounts of oxygen can have a large impact on yield.[1] Ensure your inert atmosphere technique is robust and consistent for every run.

  • Reagent Quality: The purity of starting materials, especially the boronic acid and the base, can vary between lots.[3] Water content in solvents can also be a factor. Using freshly opened or properly stored anhydrous solvents is recommended.[1]

  • Catalyst/Ligand Handling: Catalysts and ligands, especially phosphines, can degrade upon exposure to air.[1] Ensure they are handled quickly in an inert atmosphere (glovebox if available) and stored properly.

Q4: Can I use microwave irradiation to improve the reaction?

Yes, microwave-assisted synthesis can be an excellent way to improve yields and dramatically reduce reaction times.[6] The specific control of temperature and pressure can lead to cleaner reactions with fewer side products. If you have access to a microwave reactor, it is highly recommended to screen conditions using this technology.

Experimental Workflow & Troubleshooting

Reference Protocol: Suzuki-Miyaura Synthesis of 4-(Pyridin-3-yl)phenol

This is a general starting protocol. Optimization will likely be required.

  • Reagent Setup: To a flame-dried Schlenk flask, add 4-hydroxyphenylboronic acid (1.2 eq.), 3-bromopyridine (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) at least three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified product in a minimal amount of ethanol and add a solution of HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry the solid.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield of 4-(Pyridin-3-yl)phenol check_conversion Check Reaction Conversion (TLC, LC-MS, NMR) start->check_conversion sub_no_conversion Starting Material Remains check_conversion->sub_no_conversion Low/No Conversion sub_side_products Complex Mixture/ Side Products Observed check_conversion->sub_side_products Conversion with Side Products cat_issue Potential Catalyst Issue sub_no_conversion->cat_issue homocoupling_issue Homocoupling Suspected? sub_side_products->homocoupling_issue reagent_issue Potential Reagent/ Condition Issue cat_issue->reagent_issue No Improvement cat_deactivated 1. Improve Degassing (Freeze-Pump-Thaw) 2. Use Fresh Catalyst/Ligand 3. Switch to Pd(0) Source (e.g., Pd(PPh3)4) cat_issue->cat_deactivated Yes reagent_screen 1. Screen Bases (K3PO4, Cs2CO3) 2. Screen Solvents (Toluene, THF) 3. Increase Temperature 4. Check Boronic Acid Quality reagent_issue->reagent_screen Yes end Improved Yield cat_deactivated->end reagent_screen->end homocoupling_solution 1. Rigorous Degassing 2. Use Pd(0) Source 3. Adjust Stoichiometry homocoupling_issue->homocoupling_solution Yes other_impurities Other Impurities? homocoupling_issue->other_impurities No homocoupling_solution->end purification_strategy Review Purification: - Acid/Base Extraction - Consider Different Ligand - Recrystallization other_impurities->purification_strategy Yes purification_strategy->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Summary of Key Parameters

For convenience, the table below summarizes the critical parameters and their typical impact on the synthesis of 4-(Pyridin-3-yl)phenol.

ParameterOptionsGeneral Recommendation & Impact on Yield
Halopyridine 3-Iodo, 3-Bromo, 3-ChloroIodo/Bromo are more reactive and generally give higher yields under milder conditions. Chloro requires more active catalysts.[4]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(PPh₃)₄ or modern precatalysts are often more reliable and can reduce side reactions, leading to higher yields.[3]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), NHCsFor pyridyl substrates, electron-rich, bulky ligands (Buchwald-type) often outperform PPh₃, preventing catalyst deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for less reactive substrates.[2]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, EtOH/H₂OChoice is substrate-dependent. A biphasic system is standard. Thorough degassing is crucial for all.[6][8]
Temperature Room Temp to ~120 °CTypically requires heating (80-110 °C). Higher temperatures can increase rate but also degradation.[2]
Atmosphere Air vs. Inert (Ar, N₂)A strict inert atmosphere is mandatory . Oxygen deactivates the catalyst and promotes homocoupling, severely reducing yield.[1]
References
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin (Tokyo), 73(4), 327-335. DOI: 10.1248/cpb.c24-00874.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
  • PrepChem.com. (n.d.). Synthesis of 4-(3-Pyridylmethyl)phenol hydrochloride.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. (2022, January 4).
  • ResearchGate. (2025, August 7). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Aladdin Scientific. (n.d.). 4-(Pyridin-3-yl)phenol | 68223-13-2.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, October 16). (PDF) 4-[(Pyridin-3-ylmethylene)amino]phenyloctadecanoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 4-Piperidin-3-ylmethyl-phenol hydrochloride.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Google Patents. (n.d.). CN110642780A - Method for purifying yellow pyridine hydrochloride.
  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ACS Publications. (2024, April 2). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Optimization

troubleshooting common issues in 4-(Pyridin-3-yl)phenol hydrochloride reactions

Topic: Troubleshooting Common Issues in Reactions & Handling Ticket ID: CHEM-SUP-3PYR-PH Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The "Dual-Personality" Scaffold Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Reactions & Handling Ticket ID: CHEM-SUP-3PYR-PH Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Dual-Personality" Scaffold

Welcome to the technical support hub for 4-(Pyridin-3-yl)phenol hydrochloride . This compound is a critical biaryl scaffold used frequently in the synthesis of kinase inhibitors, liquid crystals, and supramolecular assemblies.

Why this molecule fails in experiments: Researchers often treat this molecule as a simple phenol, ignoring two critical factors:

  • The Hydrochloride Penalty: As a salt, it carries a "hidden" acidic proton (

    
    ) that consumes stoichiometric equivalents of base or Grignard reagents before your desired reaction can start.
    
  • Amphoteric Chaos: It contains both a basic pyridine (

    
    ) and an acidic phenol (
    
    
    
    ).[1] This creates a "Zwitterionic Trap" during workup where the molecule becomes water-soluble at both high and low pH, leading to massive yield loss in the aqueous phase.

This guide provides self-validating protocols to navigate these specific chemical behaviors.

Module 1: Synthesis Troubleshooting (The Suzuki Coupling)

Context: You are synthesizing the scaffold via Suzuki-Miyaura coupling (3-pyridylboronic acid + 4-halophenol) and experiencing low yields or "black metal" precipitation.

Diagnostic Guide
SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<30%) Protodeboronation 3-Pyridylboronic acids are notoriously unstable.[1] The C-B bond hydrolyzes rapidly in aqueous base, replacing the boron with hydrogen before coupling occurs.Switch Ligands/Base: Use Pd(dppf)Cl₂ with K₃PO₄ (anhydrous conditions) or switch to 3-pyridyl trifluoroborate salts which are stable to hydrolysis.[1]
Catalyst "Death" (Black Precipitate) Pyridine Poisoning The pyridine nitrogen coordinates strongly to the Pd(II) center, displacing phosphine ligands and deactivating the catalyst (forming Pd-black).Increase Ligand Ratio: Use bulky, electron-rich ligands like XPhos or SPhos that prevent pyridine binding.[1] Alternatively, increase catalyst loading to 3-5 mol%.[1]
No Product (Starting Material Remains) Base Neutralization If using the phenol hydrochloride as a starting material, the HCl consumes the base required for the transmetallation step.Stoichiometry Check: Ensure you add 1 extra equivalent of base to neutralize the HCl salt before counting equivalents for the reaction.
Visual Workflow: The "Safe" Suzuki Protocol

SuzukiWorkflow Start Start: 3-Pyridylboronic acid + 4-Bromophenol Check Check Reagent Stability Start->Check Unstable Boronic Acid (Unstable) Check->Unstable Standard Stable Trifluoroborate Salt (Stable) Check->Stable Preferred Reaction Reaction System: Pd(dppf)Cl2 (3 mol%) K3PO4 (3 equiv) Dioxane/H2O (4:1) Unstable->Reaction Requires Excess Boronate (1.5 eq) Stable->Reaction Stoichiometric (1.1 eq) Workup Workup: Adjust pH to 7.5 (Isoelectric Point) Reaction->Workup

Caption: Optimized Suzuki workflow prioritizing boronate stability and isoelectric isolation.

Module 2: Derivatization (Using the HCl Salt)

Context: You are trying to react the phenol group (e.g., etherification, esterification) using the hydrochloride salt as the starting material, but the reaction is stalling.

The "Stoichiometric Sink" Phenomenon

When using 4-(Pyridin-3-yl)phenol[1]·HCl, the first equivalent of any base you add (NaH, K2CO3, TEA) reacts exclusively with the HCl attached to the pyridine, not the phenol.

  • Result: If you use 1.0 equiv of base, you generate the neutral free base, but 0% phenolate anion . No reaction occurs.

  • Fix: You must use at least 2.2 equivalents of base.[1][2]

    • 1.0 eq: Neutralizes HCl.[1]

    • 1.0 eq: Deprotonates the Phenol (-OH

      
       -O⁻).[1]
      
    • 0.2 eq: Buffer to drive equilibrium.

Protocol: Reliable O-Alkylation
  • Dissolution: Dissolve 1.0 mmol of 4-(Pyridin-3-yl)phenol·HCl in DMF (dry).[1]

  • The "Double Base" Step: Add 2.5 mmol (2.5 equiv) of anhydrous K₂CO₃.[1]

    • Why? The first 1.0 mmol strips the HCl. The remaining 1.5 mmol activates the phenol.

  • Activation: Stir at RT for 30 mins before adding the electrophile (alkyl halide). This ensures the salt is fully broken and the phenolate is formed.

  • Addition: Add 1.1 mmol of Alkyl Bromide/Iodide.

  • Heat: 60°C for 4-12 hours.

Module 3: Purification & Isolation (The Isoelectric Trap)

Context: You cannot get the product out of the aqueous layer, or your yield is inexplicably low after extraction.

The Science of Solubility

This molecule exists in three states depending on pH. You must target the Neutral state for extraction.

pH ZoneSpecies FormedSolubilityResult
Acidic (pH < 4) Cationic (Pyridinium)Water SolubleStays in Aqueous Layer
Basic (pH > 10) Anionic (Phenolate)Water SolubleStays in Aqueous Layer
Neutral (pH 7-8) Neutral (Free Base)Organic SolubleExtracts into EtOAc/DCM
Visual Guide: The pH Targeting System

SolubilityMap Acid pH < 4 (Pyridinium Salt) Neutral pH 7.0 - 8.0 (Neutral Zwitterion/Free Base) Acid->Neutral Add Base (NaHCO3) Base pH > 10 (Phenolate Anion) Base->Neutral Add Acid (AcOH/HCl) Action Corrective Action: Adjust pH carefully with 1M HCl or Sat. NaHCO3 Neutral->Action

Caption: Target pH 7-8 for successful extraction. Deviating by even 2 pH units can solubilize the product in water.

Step-by-Step Isolation Protocol
  • Quench: Dilute reaction mixture with water.

  • Check pH: Use a pH strip.[1] It will likely be basic (>10) if you used carbonate bases.[1]

  • Adjust: Add 1M HCl dropwise with vigorous stirring until pH reaches 7.5 .

    • Visual Cue: The solution often turns cloudy (precipitate forms) at the isoelectric point. This is good!

  • Extract: Add Ethyl Acetate (EtOAc) or DCM.

    • Tip: If the precipitate is stubborn, add a small amount of Methanol (5%) to the organic layer to help dissolve the polar free base.

  • Wash: Wash organic layer with Brine (do not wash with acid or base).[1]

Frequently Asked Questions (FAQs)

Q: Can I store the free base, or should I keep it as the HCl salt? A: Store it as the HCl salt . The free base has a basic pyridine nitrogen that can slowly oxidize or absorb CO₂ from the air over time. The HCl salt locks the nitrogen pair, making the solid shelf-stable for years at 4°C.

Q: Why does my HPLC show a "shark fin" tailing peak? A: Pyridines interact with residual silanols on silica columns (both LC and flash chromatography).[1]

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.[1] This blocks the silanol sites and sharpens the pyridine peak.

Q: I need to remove the HCl before my reaction. How do I "free-base" it? A: Do not try to free-base it in situ if your reaction is sensitive.[1]

  • Protocol: Dissolve salt in minimal water

    
     Adjust pH to 8 with sat. NaHCO₃ 
    
    
    
    Extract with EtOAc
    
    
    Dry over Na₂SO₄
    
    
    Evaporate. Use the resulting solid immediately.

References

  • BenchChem. (2025).[1][2] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.
  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(Pyridin-3-yl)phenol.[1][3] Retrieved from [1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Chapter on Suzuki-Miyaura Coupling).

Sources

Troubleshooting

optimization of reaction conditions for 4-(Pyridin-3-yl)phenol hydrochloride synthesis

Topic: Optimization of reaction conditions for 4-(Pyridin-3-yl)phenol hydrochloride synthesis. Case ID: SUZUKI-PYR-003 Support Level: Tier 3 (Senior Scientist) Introduction: The "Amphoteric" Challenge Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 4-(Pyridin-3-yl)phenol hydrochloride synthesis. Case ID: SUZUKI-PYR-003 Support Level: Tier 3 (Senior Scientist)

Introduction: The "Amphoteric" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because standard Suzuki coupling conditions yielded a black tar, low conversion, or a sticky solid that refuses to crystallize.

Synthesizing 4-(Pyridin-3-yl)phenol hydrochloride presents a dual challenge:

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that coordinates to Palladium (Pd), arresting the catalytic cycle.

  • Amphoteric Purification: The product contains both a basic pyridine (

    
    ) and an acidic phenol (
    
    
    
    ). Standard acid/base extractions often fail because the molecule is water-soluble in both low and high pH ranges.

This guide provides a self-validating protocol designed to overcome these specific failure modes.

Module 1: Reaction Optimization (The Suzuki Coupling)

Standard Operating Procedure (SOP)

We recommend the "Reverse" Coupling Strategy . Instead of using unstable 3-pyridylboronic acid (prone to rapid protodeboronation), use 3-Bromopyridine and 4-Hydroxyphenylboronic acid .

ComponentRecommendationRationale
Electrophile 3-Bromopyridine (1.0 eq)More stable than the boronic acid counterpart.
Nucleophile 4-Hydroxyphenylboronic acid (1.2 eq)Excess compensates for minor homocoupling/hydrolysis.
Catalyst Pd(dppf)Cl₂·DCM (2-3 mol%)The bidentate ferrocene ligand prevents Pd poisoning by the pyridine nitrogen better than PPh₃.
Base K₂CO₃ (3.0 eq)Strong enough to activate the boronic acid, but milder than hydroxides.
Solvent 1,4-Dioxane / Water (4:1 v/v)High solubility for both organics and inorganic base; supports reflux temps >90°C.
Atmosphere Argon (Sparged)Critical: Oxygen promotes homocoupling and catalyst oxidation.
Troubleshooting the Coupling

Q: My reaction turns black immediately and conversion stalls at <20%. A: This is "Catalyst Death" via Pyridine Coordination.

  • Immediate Fix: Switch to a Buchwald Ligand system. Pyridine substrates are electron-deficient and can bind Pd tightly.[1]

    • Protocol: Use Pd₂(dba)₃ (1 mol%) + XPhos or SPhos (2 mol%). These bulky, electron-rich ligands sterically prevent the pyridine nitrogen from binding to the Pd center, keeping the catalyst active for the oxidative addition cycle.

Q: I see the product peak on LCMS, but also a large mass corresponding to Pyridine (M-H). A: This is Protodeboronation . The boronic acid is hydrolyzing before it couples.

  • Fix: Reduce water content. Switch to anhydrous Toluene/Ethanol (4:1) with Cs₂CO₃ (anhydrous) as the base. The lower water activity slows down the hydrolysis of the C-B bond.

Module 2: Work-up & Isolation (The "pH Swing")

This is the most common failure point. Because the product is a zwitterion, it will not extract well into organic solvents at neutral pH, nor will it precipitate easily.

The "Isoelectric" Isolation Protocol

Do not attempt a standard aqueous workup (water wash). You will lose product to the aqueous phase.

  • Quench: Cool reaction to room temperature. Filter through Celite to remove Pd black. Rinse with EtOAc.[2][3]

  • Biphasic Separation: Add water.[4] The pH will be basic (~11) due to carbonate. The product is a phenolate anion and stays in the Aqueous Layer .

    • Action: Wash the aqueous layer with EtOAc twice to remove non-polar impurities (dimers, unreacted bromide). Discard the organics.

  • The pH Swing: Carefully acidify the aqueous layer with 1M HCl to pH 6–7 .

    • Mechanism:[5][6][7] At this pH, the phenol is protonated (neutral), and the pyridine is largely unprotonated (neutral). The molecule becomes hydrophobic.

  • Extraction: Extract the now-cloudy aqueous mixture with n-Butanol or EtOAc/THF (1:1) . (Straight EtOAc often fails to extract polar heterocycles).

  • Dry: Dry organic layer over Na₂SO₄ and concentrate.

Visualizing the Workup Logic

WorkupLogic Start Crude Reaction Mixture (pH > 11, Product = Phenolate) Wash Wash with EtOAc Start->Wash AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Product in Water OrgWaste Organic Layer (Discard Impurities) Wash->OrgWaste Impurities Acidify Acidify to pH 6.5 - 7.0 (Isoelectric Point) AqLayer->Acidify Precip Product Precipitates or Oils Out Acidify->Precip Neutral Species Forms Extract Extract with n-Butanol or THF/EtOAc Precip->Extract

Figure 1: The "pH Swing" isolation strategy exploits the amphoteric nature of the phenol-pyridine motif to remove non-polar byproducts before isolation.

Module 3: Salt Formation (The Hydrochloride)

Users often report "sticky gums" when adding HCl. This is caused by excess water or incorrect solvent polarity.

Q: How do I get a crystalline solid instead of a gum? A: You must use anhydrous conditions for the salt formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the isolated free base (from Module 2) in a minimum amount of anhydrous Ethanol or Isopropanol (iPrOH) . Heat gently if necessary.

  • Acid Addition: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at room temperature.

    • Do NOT use aqueous HCl. Water will solubilize the salt and prevent crystallization.

  • Precipitation: The HCl salt should precipitate immediately. If it oils out, add an anti-solvent like Diethyl Ether or MTBE dropwise until turbidity persists.

  • Aging: Stir for 1 hour to allow the crystal lattice to mature.

  • Filtration: Filter under nitrogen (the salt is hygroscopic). Wash with cold ether.

Module 4: Palladium Removal

Since this is likely a pharmaceutical intermediate, Pd levels must be low (<10 ppm).

Q: My product is grey/brown. How do I clean it? A: Pyridines bind Pd tightly. Recrystallization alone rarely works.

  • Method A (Scavenger): Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the organic solution before salt formation. Stir at 50°C for 30 mins, then filter.

  • Method B (Chelation Wash): If the scavenger fails, wash the organic extract (free base) with a 10% aqueous solution of Sodium Diethyldithiocarbamate . This chelates Pd better than the pyridine nitrogen.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Reaction Failure CheckColor Is Reaction Black? Problem->CheckColor BlackYes Yes: Pd Precipitated CheckColor->BlackYes BlackNo No: Catalyst Soluble CheckColor->BlackNo LigandIssue Issue: Ligand Exchange BlackYes->LigandIssue Pyridine Poisoning Oxidation Issue: O2 Contamination BlackYes->Oxidation Air Leak CheckLCMS Is SM Remaining? BlackNo->CheckLCMS Check Conversion Soln1 Fix: Use Buchwald Ligand (XPhos/SPhos) LigandIssue->Soln1 Soln2 Fix: Degas Solvents (Freeze-Pump-Thaw) Oxidation->Soln2 Hydrolysis Issue: Protodeboronation CheckLCMS->Hydrolysis Boronic Acid Gone Soln3 Soln3 Hydrolysis->Soln3 Fix: Anhydrous Conditions (Cs2CO3/Toluene)

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Pyridyl Derivatives via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (Demonstrates the "2-pyridyl problem" and ligand solutions). Link

  • BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling for Pyridine Substrates. Link

Sources

Optimization

stability issues of 4-(Pyridin-3-yl)phenol hydrochloride in solution

Technical Support Center: 4-(Pyridin-3-yl)phenol Hydrochloride Welcome to the dedicated technical support guide for 4-(Pyridin-3-yl)phenol hydrochloride. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-yl)phenol Hydrochloride

Welcome to the dedicated technical support guide for 4-(Pyridin-3-yl)phenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this compound's stability in solution. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted to address specific problems you may encounter in the lab. We focus on identifying the root cause and providing actionable solutions.

Q1: My solution of 4-(Pyridin-3-yl)phenol hydrochloride, which was initially colorless, has turned yellow or brown. What is causing this discoloration and is my sample compromised?

A1: Root Cause Analysis & Immediate Actions

Discoloration is a primary visual indicator of chemical degradation. For a compound like 4-(Pyridin-3-yl)phenol hydrochloride, which contains both a phenol and a pyridine ring, the most probable cause is oxidation .

  • Mechanism of Discoloration: The phenolic moiety is particularly susceptible to oxidation. Under certain conditions (especially elevated pH or exposure to oxygen), the phenol can be oxidized to form quinone or quinone-like structures. These resulting compounds are highly conjugated and absorb light in the visible spectrum, appearing as yellow or brown.

  • Is the Sample Compromised? Yes. A color change signifies the formation of new, unintended chemical species. This will affect the accuracy of your experimental results, as the concentration of the parent compound is decreasing and new, potentially reactive or interfering compounds are being introduced.

Immediate Troubleshooting Steps:

  • Cease Use: Do not use the discolored solution for critical experiments.

  • Verify pH: Check the pH of your solvent or buffer. Phenols are significantly more susceptible to oxidation at neutral or basic pH because the phenolate anion (formed upon deprotonation) is more electron-rich and thus more easily oxidized.[1][2][3][4][5]

  • Assess Storage Conditions: Was the solution exposed to light or left at room temperature for an extended period? Both light and heat can accelerate degradation.[6][7]

  • Prepare Fresh: The most reliable course of action is to discard the compromised solution and prepare a fresh batch immediately before your next experiment.

Preventative Measures:

  • pH Control: Prepare and store solutions in a slightly acidic buffer (e.g., pH 3-5). The hydrochloride salt form of the compound indicates greater stability under acidic conditions.

  • Use Deoxygenated Solvents: To minimize oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon.

  • Light Protection: Prepare and store solutions in amber vials or clear vials wrapped in aluminum foil to protect against photolytic degradation.[6][8][9]

  • Temperature Control: Store stock solutions at -20°C or -80°C. For daily use, keep solutions on ice.

Q2: My HPLC analysis shows several new, unexpected peaks that grow over time. How can I confidently identify these as degradation products and understand their origin?

A2: Implementing a Forced Degradation Study

The appearance of new peaks in your chromatogram is a quantitative sign of instability. To understand the degradation profile of your molecule, a forced degradation (or stress testing) study is the industry-standard approach.[10] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products that could form under normal storage or experimental conditions.

This systematic approach is a self-validating system. By comparing the chromatograms of stressed samples to a control, you can definitively identify degradation products.

Experimental Protocol: Forced Degradation Study

The objective is to achieve mild degradation (e.g., 5-20%) to ensure you are observing the primary degradation products.[10]

1. Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Pyridin-3-yl)phenol hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Keep an aliquot of the stock solution protected from all stress conditions (e.g., wrapped in foil at 2-8°C) to serve as a time-zero (T0) reference.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation of phenols is often rapid.[1][2]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[10]

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C.[7][11][12]

  • Photolytic Degradation: Expose an aliquot of the stock solution in a clear vial to direct, intense light (a photostability chamber or even direct sunlight).[6]

3. Sampling & Analysis:

  • Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

  • Before HPLC analysis, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with your mobile phase.

  • Analyze all stressed samples, along with the control sample, using a stability-indicating HPLC method (a method that separates the parent peak from all degradation products).

Data Interpretation:

By comparing the chromatograms, you can pinpoint which conditions generate specific degradation products. For example, if a new peak appears only in the base hydrolysis and oxidative stress samples, you can infer that it is an oxidation product whose formation is favored at high pH.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Create Control Sample (Protected, 2-8°C) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Expose Base Basic (0.1 M NaOH, RT) Stock->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal (70°C) Stock->Thermal Expose Photo Photolytic (Light Exposure) Stock->Photo Expose HPLC HPLC Analysis Control->HPLC Sampling Sample at Time Points (2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Neutralize->HPLC Data Compare Chromatograms & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study.

Forced Degradation Conditions Summary

Stress ConditionReagent/ParameterTypical IncubationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C, 2-24 hrsLess likely for this structure, but tests for labile groups.
Base Hydrolysis 0.1 M NaOHRoom Temp, 1-8 hrsPromotes oxidation of the phenol ring.[1]
Oxidation 3% H₂O₂Room Temp, 2-24 hrsOxidation of phenol and potentially the pyridine ring.
Thermal 70°C24-72 hrsAssesses intrinsic thermal stability.
Photolysis Intense Light24-72 hrsAssesses light sensitivity; pyridine rings can be photolabile.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and properties of 4-(Pyridin-3-yl)phenol hydrochloride.

Q3: What are the primary chemical stability concerns for 4-(Pyridin-3-yl)phenol hydrochloride in solution?

A3: The molecule's structure contains two key functional groups that dictate its stability profile: a phenol ring and a pyridine ring.

  • Oxidation of the Phenol Ring: This is the most significant concern. Phenols are susceptible to oxidation, a process that is greatly accelerated under basic (alkaline) conditions, in the presence of dissolved oxygen, or when exposed to oxidizing agents.[1][2][3][4][5] This leads to the formation of colored quinone-type byproducts.

  • pH-Dependent Stability: The compound is a hydrochloride salt, meaning it is supplied in a protonated, more stable form. In neutral or basic solutions, the pyridine nitrogen is deprotonated, and the phenolic proton can also be lost. This change in protonation state can alter the molecule's electron density and susceptibility to degradation. Many phenolic compounds show irreversible transformations at high pH.[1][2]

  • Photostability: Pyridine-containing compounds can be sensitive to UV and even visible light, which can induce photochemical reactions and degradation.[6][9]

  • Hygroscopicity: As with many hydrochloride salts, the solid material can be hygroscopic, meaning it readily absorbs moisture from the air.[13] Absorbed water can lead to issues with accurately weighing the compound and can introduce water into non-aqueous solvents.

Key Stability Drivers

Stability_Factors Compound 4-(Pyridin-3-yl)phenol HCl in Solution pH High pH (>7) Light UV/Visible Light Oxygen Dissolved O₂ Temp Elevated Temp Degradation Degradation (Oxidation, Color Change) pH->Degradation Accelerates Oxidation pH->Degradation Light->Degradation Photolysis Light->Degradation Oxygen->Degradation Oxidation Oxygen->Degradation Temp->Degradation Accelerates Reactions Temp->Degradation

Sources

Troubleshooting

overcoming poor solubility of 4-(Pyridin-3-yl)phenol hydrochloride in assays

Topic: Overcoming Solubility & Precipitation Challenges in Assays Ticket ID: #SOL-PYR-442 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Challenges in Assays

Ticket ID: #SOL-PYR-442 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Solubility Paradox

You are likely encountering precipitation with 4-(Pyridin-3-yl)phenol hydrochloride because of a specific physicochemical conflict. While the hydrochloride (HCl) salt form is designed to improve shelf stability and initial dissolution, it creates a "solubility trap" at physiological pH.

  • The Mechanism: The pyridine nitrogen has a pKa of ~5.2. In the solid HCl salt form, it is protonated (charged) and stable. However, when you dilute this into a standard assay buffer (pH 7.4), the buffer strips the proton from the pyridine ring.

  • The Result: At pH 7.4, the pyridine is uncharged (neutral), and the phenol (pKa ~9.9) remains protonated (neutral). The molecule becomes net-neutral , leading to a rapid drop in solubility and immediate "crash-out" (precipitation).

This guide provides the protocols to bypass this thermodynamic bottleneck.

Module 1: Stock Solution Integrity

"My compound won't dissolve completely in DMSO, or precipitates upon thawing."

Before addressing the assay, we must ensure the stock solution is valid. Moisture is the enemy of hydrochloride salts in DMSO.

Root Cause Analysis

DMSO is hygroscopic (absorbs water from air). If your DMSO contains >0.5% water, the HCl salt may dissociate partially, leading to micro-precipitation of the free base within the stock vial.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use only anhydrous DMSO (sealed under argon/nitrogen if possible). Avoid DMSO stored in plastic tubes for months.

  • Vessel: Prepare stocks in glass vials with Teflon-lined caps. Polypropylene (plastic) tubes can leach plasticizers and allow moisture ingress.

  • Dissolution:

    • Target Concentration: 10 mM to 50 mM . (Avoid >100 mM stocks; they are prone to crashing upon freeze-thaw).

    • If hazy: Sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Critical: If the solution turns yellow/orange, it may indicate oxidation of the phenol. Discard.

Module 2: The "Crash-Out" (Assay Dilution)

"The compound precipitates immediately when I add it to the media/buffer."

This is the most common failure point. Direct addition of high-concentration DMSO stock to aqueous buffer causes a "solvent shock"—a rapid change in the dielectric constant that forces the hydrophobic molecules to aggregate before they can disperse.

The Solution: Intermediate Dilution (The 3-Step Shift)

Do not pipette 1 µL of 10 mM stock directly into 1 mL of buffer. Instead, use an intermediate concentration to "step down" the solvent strength.

Step-by-Step Protocol

Objective: Final Assay Concentration of 10 µM (0.1% DMSO)

  • Step A (Stock): Start with 10 mM stock in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into 100% DMSO (not buffer).

    • Result: 1 mM solution in 100% DMSO.

  • Step C (Pre-Dilution): Dilute Step B 1:10 into Assay Buffer .

    • Result: 100 µM solution in 10% DMSO / 90% Buffer.

    • Action: Mix rapidly. This is the high-risk step. If clear, proceed.

  • Step D (Final): Dilute Step C 1:10 into the Final Assay Well .

    • Result: 10 µM compound in 1% DMSO.

Visualizing the Workflow

G Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (Solvent: DMSO) Precip PRECIPITATION RISK (Cloudy/Hazy) Stock->Precip Direct Addition (Avoid!) PreDil Pre-Dilution (100 µM in 10% DMSO) Inter->PreDil 1:10 Dilution (Solvent: Buffer) Assay Final Assay Well (10 µM in 1% DMSO) PreDil->Assay 1:10 Dilution (Solvent: Media)

Figure 1: The Step-Down Dilution Strategy designed to mitigate solvent shock.

Module 3: The Acid Trap (pH Control)

"My assay readout is erratic, or the phenol red in the media changed color."

The Mechanism

You are using a Hydrochloride (HCl) salt.[1][2][3][4] When you add high concentrations of this compound to a weak buffer (like low-molarity PBS or unbuffered saline), the HCl dissociates, releasing protons (H+).

  • Consequence: The pH of your well can drop from 7.4 to <6.0.

  • Artifacts: Enzymes lose activity; cells undergo acid stress; fluorescence intensity shifts.

Troubleshooting Table: Buffer Selection
Assay TypeRecommended BufferWhy?
Enzymatic HEPES (50 mM) or Tris (50 mM) High buffering capacity resists the HCl acid shift.
Cell-Based Standard Media (DMEM/RPMI) Bicarbonate buffers are usually sufficient if the incubator CO2 is stable.
PBS-Based Modified PBS Standard 10mM PBS is too weak. Increase phosphate to 50mM or supplement with HEPES.

Validation Step: Prepare a "Mock" well with compound + buffer (no cells/enzyme). Measure pH with a micro-probe. If pH < 7.2, adjust your buffer strength, not the compound.

Module 4: Advanced Formulation (Rescue Protocols)

"I tried the intermediate dilution, but it still crashes out at 10 µM."

If the molecule is stubborn (common with biaryl systems), you must stabilize the "neutral" species using excipients.

Option A: Cyclodextrin Complexation

Cyclodextrins form a "donut" around the hydrophobic phenyl-pyridine core, shielding it from water while keeping it in solution.

  • Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol: Add HP-β-CD to your assay buffer at 0.5% to 2% (w/v) before adding the compound.

  • Note: Verify that cyclodextrin does not inhibit your specific target enzyme.

Option B: Non-Ionic Surfactants
  • Additive: Tween-20 or Triton X-100.

  • Concentration: 0.01% (v/v).

  • Mechanism: Reduces surface tension and prevents micro-crystal nucleation.

Summary Checklist

References
  • PubChem. 4-(Pyridin-3-yl)phenol hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Assay Guidance Manual.Compound Management and Solubility. NCBI Bookshelf. (General Reference for DMSO handling).
  • Williams, R. pKa Data Compilation (Pyridine/Phenol values). Organic Chemistry Data.[5][6] Available at: [Link]

Sources

Optimization

optimizing purification of 4-(Pyridin-3-yl)phenol hydrochloride by chromatography

Technical Support Center: 4-(Pyridin-3-yl)phenol Hydrochloride Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with this specific scaffold because it presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-yl)phenol Hydrochloride

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with this specific scaffold because it presents a "perfect storm" of chromatographic challenges: it is amphoteric (containing both a basic pyridine and an acidic phenol) and it is a salt (hydrochloride).

Attempting to chromatograph the HCl salt directly on standard silica usually results in streaking, poor recovery, or irreversible adsorption. This guide prioritizes the "Free-Base First" strategy for purification, followed by salt regeneration, which is the industry standard for achieving >98% purity.

Part 1: Strategic Decision Matrix

Before starting, determine your purification path based on your available equipment and impurity profile.

PurificationStrategy Start Start: Crude 4-(Pyridin-3-yl)phenol HCl ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-polar byproducts (e.g., Suzuki dimer, phosphine oxides) ImpurityCheck->NonPolar High Polar Polar impurities (e.g., Boronic acids, salts) ImpurityCheck->Polar High DecisionNP Strategy A: Normal Phase (Silica) *Requires Free-basing* NonPolar->DecisionNP DecisionRP Strategy B: Reverse Phase (C18) *pH Control Critical* Polar->DecisionRP ActionNP 1. Biphasic Wash (NaHCO3/EtOAc) 2. Flash: DCM/MeOH + TEA DecisionNP->ActionNP ActionRP 1. Dissolve in H2O/MeOH 2. Prep-HPLC: NH4HCO3 Buffer (pH 8) DecisionRP->ActionRP Final Final Step: Regenerate HCl Salt ActionNP->Final ActionRP->Final

Caption: Decision tree for selecting the optimal purification mode based on impurity profile.

Part 2: The "Free-Base First" Protocol (Crucial Pre-Step)

Q: Why is my product streaking on the TLC plate and column? A: You are likely loading the HCl salt directly onto silica. The acidic protons on the silica surface interact with the basic pyridine nitrogen, while the chloride counter-ion disrupts the equilibrium.

The Fix: Convert the crude HCl salt to its neutral "free base" form before chromatography.

Protocol:

  • Dissolution: Dissolve crude 4-(Pyridin-3-yl)phenol HCl in a minimum amount of water.

  • Neutralization: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) until pH ~8. Note: Do not use strong base (NaOH) to avoid ionizing the phenol (
    
    
    
    ).
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: You now have the neutral zwitterion/free-base, ready for silica chromatography.[1]

Part 3: Normal Phase Chromatography (Silica Gel)

Q: Even after free-basing, I see tailing. How do I fix this? A: Pyridine derivatives are notorious for interacting with residual silanols (


) on the silica.[1][2] You must block these sites using a mobile phase modifier.[1]

Optimized Mobile Phase System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive (The Key): 1% Triethylamine (TEA) or 1%

    
     (Aqueous Ammonia).
    

Gradient Table:

Time (CV)% Solvent A (DCM + 1% TEA)% Solvent B (10:1 MeOH:DCM + 1% TEA)Purpose
0–2100%0%Column equilibration (Passivates silanols)
2–5100%0%Elute non-polar impurities
5–1595%5%Elute target free-base
15–2080%20%Wash highly polar debris

Expert Insight: If you cannot use TEA (due to downstream sensitivity), use Amine-Functionalized Silica (NH2-Silica) cartridges.[1] These have a basic surface that naturally repels the pyridine ring, resulting in sharp peaks without liquid additives [1].

Part 4: Reverse Phase Strategies (Prep-HPLC / C18)

Q: The compound elutes in the void volume (too fast) on C18. Why? A: This is a pH issue.[1][3]

  • At pH < 5 (Acidic): The pyridine is protonated (

    
    ).[4] It is highly polar and water-soluble, leading to zero retention on hydrophobic C18.[1][5]
    
  • At pH > 10 (Basic): The phenol is deprotonated (

    
    ).[1] It becomes ionic and elutes too fast.[1]
    

The "Sweet Spot" Solution: You must operate at pH 7.5 – 8.5 .[1] In this window, the pyridine is neutral (hydrophobic) and the phenol is protonated (neutral/hydrophobic). This maximizes retention and separation efficiency.[1]

Recommended Buffer: 10mM Ammonium Bicarbonate (


).[1]

pH_SweetSpot LowPH pH 2.0 (TFA) Pyridine = PyH+ (Ionic) Phenol = PhOH (Neutral) Result: POOR RETENTION MidPH pH 8.0 (NH4HCO3) Pyridine = Py (Neutral) Phenol = PhOH (Neutral) Result: MAX RETENTION LowPH->MidPH Deprotonate Pyridine HighPH pH 11.0 (NH4OH) Pyridine = Py (Neutral) Phenol = PhO- (Ionic) Result: POOR RETENTION MidPH->HighPH Deprotonate Phenol

Caption: The ionization states of 4-(Pyridin-3-yl)phenol vs. pH. The neutral "Sweet Spot" is pH 8.

Part 5: Regenerating the Hydrochloride Salt

Q: I purified the free base, but I need the HCl salt for my biological assay. How do I convert it back without introducing impurities? A: Salt formation should be the final step, performed on the pure material.

Protocol:

  • Dissolve the purified free base in a non-protic solvent (e.g., Diethyl Ether or dry Dichloromethane).

  • Cool to 0°C.

  • Add 2.0 equivalents of 4M HCl in Dioxane (or ethereal HCl) dropwise.

  • The HCl salt will precipitate immediately as a white/off-white solid.[1]

  • Filtration: Filter the solid under Argon/Nitrogen (the salt can be hygroscopic).

  • Wash: Wash the filter cake with cold ether to remove excess HCl.

  • Dry: Vacuum dry at 40°C.

Troubleshooting & FAQs

Q: I used TFA in my Prep-HPLC, and now my NMR shows extra peaks. A: You likely formed the Trifluoroacetate salt , not the free base or HCl salt. TFA salts are often hygroscopic and can affect biological data.[1]

  • Fix: Perform a "Free-Base" wash (Part 2) to remove the TFA, then regenerate the HCl salt (Part 5).

Q: Can I use Acetone/Hexane on silica? A: Generally, no. Pyridine derivatives often precipitate in Hexane.[1] Use DCM/MeOH or EtOAc/Heptane systems.[1] If using EtOAc, ensure it is acidified (if checking TLC) or basified (if running column) to match the silica state.

Q: My product is turning pink/brown on the column. A: Phenols are oxidation-sensitive, especially on active silica surfaces which can act as oxidants.

  • Fix: Degas your solvents and minimize time on the column. Add a pinch of ascorbic acid to the collection flasks if the compound is extremely unstable, though 4-(Pyridin-3-yl)phenol is relatively stable [2].

References

  • Teledyne ISCO. (2023).[1] Purification of Amine-Containing Compounds using RediSep Amine Columns.[1] Application Note AN87. Link

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for Phenol/Pyridine pKa values). Link

  • Waters Corporation. (2025).[1] Reversed-Phase Method Development for Amphoteric Compounds. Waters Application Library.[1] Link

  • Sigma-Aldrich. (2024).[1] 4-(3-Pyridinyl)phenol Product Specification & Safety Data Sheet.[1]Link

Sources

Troubleshooting

preventing degradation of 4-(Pyridin-3-yl)phenol hydrochloride during storage

Technical Support Center: 4-(Pyridin-3-yl)phenol hydrochloride Welcome to the technical support center for 4-(Pyridin-3-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-yl)phenol hydrochloride

Welcome to the technical support center for 4-(Pyridin-3-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common challenges and provide expert-backed solutions to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with 4-(Pyridin-3-yl)phenol hydrochloride.

Q1: My 4-(Pyridin-3-yl)phenol hydrochloride powder, which was initially white, has turned yellow or brown. What happened and is it still usable?

A: A color change from white to yellow or brown is a classic indicator of degradation, specifically oxidation of the phenolic group. Phenols are highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen (auto-oxidation) or light (photo-oxidation). This process forms highly colored quinone-like species as byproducts.[1][2]

  • Causality: The phenol moiety in your compound is electron-rich and readily donates electrons to oxidizing agents, including molecular oxygen. This reaction is often accelerated by light and trace metal impurities.[3]

  • Usability: The material is likely impure. Its use is not recommended without purification and comprehensive analysis (e.g., HPLC, NMR) to identify the impurities and quantify the remaining active compound. For quantitative experiments, using degraded material will lead to inaccurate results.

Q2: The powder has become clumpy and difficult to weigh accurately. What is the cause?

A: This is a sign of moisture absorption. As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs water from the atmosphere.[4][5][6] This absorbed water can lead to the powder caking or clumping, and in severe cases, deliquescence (dissolving in the absorbed water).[5]

  • Causality: The ionic nature of the hydrochloride salt attracts polar water molecules from the air. This issue is exacerbated by storage in humid environments or frequent opening of the container.[4][7]

  • Impact: Beyond making the compound difficult to handle, the presence of water can accelerate chemical degradation, such as hydrolysis or further oxidation.[8][9] It also means that the weight of the powder is no longer representative of the amount of the active compound, leading to significant errors in concentration calculations.[5]

Q3: What are the ideal short-term and long-term storage conditions?

A: The ideal conditions aim to mitigate the three primary degradation risks: oxidation, photo-degradation, and moisture uptake.

Storage ParameterRecommended ConditionRationale
Temperature Long-Term: -20°CShort-Term: 2-8°CLower temperatures slow the rate of all chemical reactions, including oxidation.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas is the most effective way to prevent oxidation.[8][12][13][14]
Light Protect from Light (Amber Vial, Store in a dark place)Prevents photo-oxidation, a major degradation pathway for phenolic compounds.[1][3][15][16]
Humidity Store in a Desiccator or Dry BoxMinimizes moisture absorption due to the compound's hygroscopic nature.[4][7]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving more complex stability issues.

Issue 1: An unknown peak is appearing in my HPLC chromatogram during stability studies.

This indicates the formation of a new chemical entity, a degradant. The key is to systematically identify the cause.

Troubleshooting Workflow:

start New Peak in HPLC check_storage Review Storage Conditions: - Inert Gas? - Protected from Light? - Low Temperature? - Dry Environment? start->check_storage forced_degradation Perform Forced Degradation Study (See Protocol Below) check_storage->forced_degradation If conditions were suboptimal heat Heat Stress Sample forced_degradation->heat light Light Stress Sample forced_degradation->light oxidative Oxidative Stress Sample forced_degradation->oxidative hydrolytic Hydrolytic Stress Sample forced_degradation->hydrolytic compare Compare Degradant Peak with Forced Degradation Samples identify Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) compare->identify heat->compare light->compare oxidative->compare hydrolytic->compare implement Implement Corrective Storage (e.g., Add Inert Gas, Use Amber Vials) identify->implement

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

  • Step 1: Review Storage History: Cross-reference the appearance of the peak with the compound's storage history. Was the container left open? Was it stored outside of a freezer or desiccator?

  • Step 2: Perform Forced Degradation: Intentionally stress the compound under controlled conditions (heat, light, acid/base hydrolysis, oxidation) to generate potential degradants. This is a standard approach outlined by ICH guidelines.[17][18][19]

  • Step 3: Compare and Identify: Use HPLC to compare the retention time of the unknown peak with the peaks generated in your forced degradation study.

    • If the peak matches the oxidative stress sample (e.g., exposed to H₂O₂), the cause is oxidation.[2]

    • If it matches the light stress sample, the cause is photo-degradation.[15]

    • If it matches the hydrolytic stress sample (e.g., exposed to water/acid/base), the cause is moisture-related degradation.

  • Step 4: Implement Corrective Actions: Once the pathway is identified, reinforce the specific storage condition that prevents it (e.g., for oxidation, ensure a robust inert gas blanket).

Issue 2: Inconsistent results or loss of potency in biological assays.

This is often a direct consequence of chemical degradation, where the actual concentration of the active compound is lower than calculated.

  • Root Cause Analysis: The primary suspect is degradation due to improper storage. Even a small percentage of degradation can significantly impact assay results. Moisture absorption is also a major culprit, as weighing a "wet" compound leads to preparing solutions of erroneously low concentration.[5]

  • Validation Protocol:

    • Obtain a New, Certified Lot: Source a fresh container of the compound with a certificate of analysis (CoA).

    • Strict Adherence to Protocol: Immediately upon receipt, store the new lot under the ideal conditions outlined in the FAQ (See Protocol 1).

    • Side-by-Side Comparison: Re-run your assay comparing the results from the old, suspect lot and the new, properly stored lot.

    • Purity Analysis: If possible, run an HPLC purity check on both lots. This quantitative data will confirm if the old lot has a lower percentage of the active compound. Common analytical methods for phenols include HPLC and GC-MS.[20][21]

Part 3: Detailed Protocols & Methodologies

Protocol 1: Recommended Procedure for Receiving and Storing New Compounds

This protocol ensures the maximum shelf-life and integrity of 4-(Pyridin-3-yl)phenol hydrochloride from the moment it arrives in the lab.

Caption: Workflow for aliquoting and storing sensitive compounds.

Step-by-Step Methodology:

  • Receiving: Upon receipt, visually inspect the packaging for an intact seal. Place the sealed container in a refrigerator (2-8°C) temporarily.

  • Preparation: Prepare pre-dried, amber glass vials with tightly fitting caps. Label them appropriately.

  • Inert Environment: Transfer the main container and vials into a glovebox or use a Schlenk line flushed with a dry, inert gas (Argon is preferred for its density, but Nitrogen is a cost-effective alternative).[12][13]

  • Aliquoting: Open the main container and quickly portion the powder into the smaller vials. Aliquoting prevents the need to repeatedly open the main stock container, which would expose it to air and moisture.[5]

  • Inerting: Before sealing, flush the headspace of each small vial with the inert gas to displace any residual air.

  • Sealing: Tightly cap each vial. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed and labeled aliquots inside a desiccator. Store the entire desiccator in a -20°C freezer for long-term storage.

Protocol 2: Forced Degradation Study for a Phenolic Compound

This protocol provides a framework to identify potential degradation products and pathways, as recommended by ICH guidelines.[18][19]

  • Prepare Stock Solutions: Prepare a stock solution of 4-(Pyridin-3-yl)phenol hydrochloride in a suitable solvent (e.g., Methanol:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: A stock solution stored at 2-8°C, protected from light.

    • Acid Hydrolysis: Add 1M HCl to a stock solution aliquot to achieve a final concentration of 0.1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a stock solution aliquot to achieve a final concentration of 0.1M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a stock solution aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C for 48 hours.

    • Photo-degradation: Expose an aliquot of the stock solution to a calibrated light source as per ICH Q1B guidelines.[19] If a photostability chamber is unavailable, exposure to direct sunlight for a controlled period can serve as a preliminary test.[1]

  • Neutralization and Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples (including the control) by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution and UV detection).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. New peaks represent degradation products. The conditions that produced the most significant degradation reveal the compound's primary vulnerabilities.

By understanding the inherent chemical liabilities of 4-(Pyridin-3-yl)phenol hydrochloride and implementing these rigorous storage and handling protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]

  • The Importance of Inerting. Air Products. Available from: [Link]

  • Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Taylor & Francis Online. Available from: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. MDPI. Available from: [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. ACS Publications. Available from: [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Convalido. Available from: [Link]

  • Stability tests according to ICH Q1A (R2). Memmert. Available from: [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. SEDICI. Available from: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available from: [Link]

  • What Is an Inert Gas?. WestAir Gases. Available from: [Link]

  • Photolytic Degradation And Its Prevention. PharmaCareers. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available from: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. PMC. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. Available from: [Link]

  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Inerting in the chemical industry. Linde. Available from: [Link]

  • What Is Inert Gas? Key Uses and Benefits Explained. ECREEE. Available from: [Link]

  • Biodegradation of Phenol: Mechanisms and Applications. ResearchGate. Available from: [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. Available from: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Method for preventing photooxidation or air oxidation in food, pharmaceuticals and plastics. Google Patents.
  • degradation of phenols and chlorophenols. Slideshare. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available from: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available from: [Link]

  • HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Academia.edu. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]

  • Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay. Biomedical and Pharmacology Journal. Available from: [Link]

  • Rapid Colorimetric Estimation of Phenol. ACS Publications. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. Available from: [Link]

  • How to Store Magnesium Chloride. Lab Alley. Available from: [Link]

Sources

Optimization

refining analytical methods for impure samples of 4-(Pyridin-3-yl)phenol hydrochloride

This guide functions as a specialized Technical Support Center for researchers analyzing 4-(Pyridin-3-yl)phenol hydrochloride . It moves beyond generic advice to address the specific physicochemical friction points of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 4-(Pyridin-3-yl)phenol hydrochloride . It moves beyond generic advice to address the specific physicochemical friction points of this amphoteric salt.

Subject: 4-(Pyridin-3-yl)phenol Hydrochloride (CAS: 198780-69-1) Ticket Type: Method Development & Troubleshooting Status: Open

Executive Summary: The Molecule & The Challenge

This molecule presents a "Perfect Storm" for chromatography:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic phenol (
    
    
    
    ).
  • Salt Form: The hydrochloride counter-ion can induce "system peaks" or retention time shifts if the mobile phase buffer capacity is insufficient.

  • Silanol Activity: The protonated pyridine strongly interacts with residual silanols on silica columns, causing severe tailing.[1]

Module 1: Eliminating Peak Tailing (The "Shark Fin" Peak)

Issue: The main peak exhibits a USP Tailing Factor (


) > 1.5, obscuring low-level impurities on the trailing edge.
The Mechanism

At neutral pH, the pyridine moiety is partially protonated (


). These cations undergo ion-exchange interactions with the anionic silanol groups (

) on the silica backbone. This secondary retention mechanism slows down a fraction of the sample, creating the "tail."
Troubleshooting Workflow

TailingLogic Start Issue: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH Acidic Method HighPH Is pH > 9.5? CheckPH->HighPH Basic Method ActionLow Add Ion-Pairing Reagent (e.g., 10mM TEA or Hexanesulfonate) LowPH->ActionLow No CheckCol Check Column Chemistry LowPH->CheckCol Yes ActionHigh Ensure Column is Hybrid/Polymer (e.g., XBridge, Gemini) HighPH->ActionHigh No HighPH->CheckCol Yes EndCap Switch to High-Endcapping (e.g., C18 vs. C18-Polar Embedded) CheckCol->EndCap Standard Silica?

Figure 1: Decision matrix for resolving peak asymmetry in pyridine-phenol derivatives.

Recommended Protocols
Method A: The "Suppressor" (Low pH)

Best for standard purity checks and separating metal impurities.

  • Column: C18 with high surface coverage (e.g., Agilent Zorbax SB-C18 or Waters HSS T3).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Phosphate suppresses silanols better than Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Why it works: At pH 2.5, silanols are protonated (neutral), preventing the ion-exchange mechanism.

Method B: The "Neutralizer" (High pH)

Best for MS compatibility and separating isomers.

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Methanol.

  • Why it works: At pH 10, the pyridine is deprotonated (neutral). The phenol is ionized (phenolate), but phenolate does not interact with silanols. This often yields the sharpest peaks.

Module 2: Impurity Profiling (The "Suzuki" Matrix)

Issue: You observe small peaks co-eluting with the main peak. Context: This molecule is typically synthesized via Suzuki coupling (4-Halophenol + 3-Pyridylboronic acid).

The Impurity Landscape

You must separate the product from its "cousins."

Impurity TypeLikely IdentityPolarity (vs. Product)Detection Strategy
Starting Material 4-BromophenolLess Polar (Retains longer on RP)UV 280nm
Starting Material 3-Pyridylboronic acidVery Polar (Elutes at void volume)Low UV response; use MS
Homocoupling 3,3'-BipyridineSimilar Polarity (Critical Pair 1)Check 260nm/220nm ratio
Homocoupling 4,4'-DihydroxybiphenylLess PolarUV 254nm
Regioisomer 4-(Pyridin-2-yl)phenol Identical Mass / Similar Polarity Requires Phenyl-Hexyl Column
Catalyst Triphenylphosphine OxideVery Non-Polar (Late eluter)UV 210nm
Critical Protocol: Separating Regioisomers

The 2-pyridyl isomer is a common contaminant in 3-pyridylboronic acid reagents. Standard C18 columns often fail to resolve these.

The Fix: Switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: The pi-pi interactions between the phenyl ring on the column and the pyridine ring of the analyte differ significantly depending on the nitrogen position (2-yl vs 3-yl).

Module 3: Sample Preparation & The "Salt" Effect

Issue: Retention time shifts between injections or split peaks.

The "HCl" Trap

Since your sample is a hydrochloride salt, dissolving it in pure methanol or acetonitrile can lead to "in-situ salt formation" or pH micro-environments in the injector loop.

Correct Prep Protocol:

  • Diluent: Match the starting mobile phase (e.g., 90% Buffer / 10% Organic).

  • Neutralization (Optional): If using the High pH Method (Method B), ensure the HCl doesn't overwhelm the buffer capacity.

  • Filtration: 0.2 µm PTFE. Warning: Nylon filters can bind phenols.

Frequently Asked Questions (FAQs)

Q: I see a negative peak at the dead time. Is this an impurity? A: Likely not. This is often the Chloride counter-ion (


) if you are using UV detection at low wavelengths (<220 nm). Chloride absorbs UV in the deep UV range. Verify by injecting a blank of dilute HCl.

Q: My retention time decreases as the column ages. Why? A: This is "Phase Collapse" or "Dewetting." 4-(Pyridin-3-yl)phenol is polar. If you start your gradient at 100% aqueous to catch the boronic acid, the C18 chains may collapse.

  • Fix: Ensure at least 3-5% organic solvent is present at the start of the gradient, or use an "Aq" type column designed for 100% water.

Q: Can I use TFA (Trifluoroacetic acid)? A: Use with caution. TFA is an ion-pairing reagent that will sharpen the pyridine peak, but it suppresses MS ionization (if you use LC-MS) and can alter the selectivity of the phenol group. Formic acid is preferred for MS, but Phosphate is preferred for UV-only purity work.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A, 965(1-2), 35-46. Link

  • PubChem. (2024). Compound Summary: 4-(Pyridin-3-yl)phenol. National Library of Medicine. Link

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Permeability of 4-(Pyridin-3-yl)phenol Scaffolds

Ticket ID: PERM-PYR-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division Subject: Troubleshooting low cell permeability ( ) in 4-(Pyridin-3-yl)phenol derivatives. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PERM-PYR-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division Subject: Troubleshooting low cell permeability (


) in 4-(Pyridin-3-yl)phenol derivatives.

Executive Summary & Scaffold Analysis

You are encountering low permeability with a 4-(Pyridin-3-yl)phenol derivative. This scaffold presents a classic medicinal chemistry paradox: it possesses a low molecular weight (~171 Da) and moderate lipophilicity (LogP ~2.1), which typically predict high permeability. However, the interplay between the phenolic hydrogen bond donor (HBD) and the pyridine nitrogen often creates specific liabilities regarding efflux and desolvation penalties.

Core Liability Analysis:

  • The Phenol Penalty: The phenolic -OH is a strong HBD. While the Total Polar Surface Area (TPSA) is low (~33 Ų), the energy cost to desolvate a free phenolic hydroxyl group to enter the lipid bilayer is significant (approx. 2–3 kcal/mol penalty).

  • Ionization Complexities:

    • Pyridine Nitrogen:

      
       (Mostly neutral at pH 7.4, protonated at pH < 5).
      
    • Phenol Oxygen:

      
       (Neutral at physiological pH).
      
    • Result: At intestinal pH (6.5–7.4), the molecule is largely neutral, meaning charge is likely not the primary blocker unless you have introduced other ionizable groups.

  • Metabolic & Efflux Traps: Phenols are high-affinity substrates for Phase II conjugation (UGT/SULT) within Caco-2 cells, often mimicking "low permeability" due to loss of parent compound. Pyridine moieties are frequent recognition motifs for P-glycoprotein (P-gp).

Diagnostic Workflow

Before altering your chemistry, you must isolate the mechanism of failure. Use the following decision tree to categorize the issue as Solubility , Efflux , Metabolism , or Passive Diffusion .

DiagnosticWorkflow Start START: Low Papp (< 1 x 10^-6 cm/s) Recovery Check Mass Balance (Recovery %) Start->Recovery Metabolism Issue: Phase II Metabolism (Glucuronidation/Sulfation) Recovery->Metabolism Low (< 70%) EffluxCheck Check Efflux Ratio (B-A / A-B) Recovery->EffluxCheck High (> 80%) Solubility Issue: Solubility Limited (Precipitation in Donor) Recovery->Solubility Precipitation Observed EffluxIssue Issue: P-gp/BCRP Substrate (Ratio > 2.0) EffluxCheck->EffluxIssue High Ratio PassiveIssue Issue: Poor Passive Diffusion (High Desolvation Penalty) EffluxCheck->PassiveIssue Ratio ~ 1.0

Figure 1: Diagnostic logic for isolating permeability failure modes in phenolic biaryls.

Technical Modules: Troubleshooting & Optimization

Module 1: The "Phenol Penalty" (Passive Diffusion)

User Question: My compound has no efflux and high recovery, but Papp is still low. Why does the phenolic -OH kill permeability despite good LogP?

Technical Insight: The desolvation penalty of the phenolic -OH is the culprit. To cross the membrane, the molecule must shed its water shell. A free HBD (the phenol proton) holds onto water tightly. In 4-(Pyridin-3-yl)phenol, the para-phenol and meta-pyridine geometry prevents the formation of an intramolecular hydrogen bond (IMHB) that could otherwise "mask" this polarity.

Corrective Strategies:

StrategyMechanismImplementation on Scaffold
Prodrug (Masking) Transiently removes HBD character.Convert Phenol to Carbamate or Ester . Tip: Carbamates (e.g., N,N-dimethyl) are more stable in Caco-2 than esters, preventing premature hydrolysis.
Bioisosterism Replaces HBD with a non-HBD polar group.Replace -OH with -F (Fluorine) or -OCH3 . Warning: This removes the H-bond donor capability, which may kill potency if the OH is a key binding element.
Steric Shielding Blocks water access to the OH.Introduce ortho-methyl or ortho-fluoro groups on the phenol ring. This creates a "lipophilic shield" around the OH, reducing desolvation cost.
Scaffold Hopping Mimics Phenol without the OH.Replace the phenol ring with an Indazole or Benzimidazole . The NH can mimic the OH donor but often has better permeability profiles due to aromatic delocalization.

Protocol: The "Masking" Test To confirm the OH is the problem, synthesize the O-methyl ether analog.

  • Measure

    
     of the O-Methyl analog.
    
  • If

    
     increases >5-fold, the OH desolvation is your primary bottleneck.
    
  • Action: Develop a prodrug or find a bioisostere.

Module 2: Efflux Liability (P-gp/BCRP)

User Question: My B-A permeability is 10x higher than A-B. Is my pyridine ring the problem?

Technical Insight: Yes. Pyridine moieties, especially when coupled with a lipophilic aromatic ring (like the phenol), are frequent pharmacophores for P-glycoprotein (P-gp). The basic nitrogen at pH 7.4 is mostly neutral, but the localized electron density can still trigger transporter recognition.

Troubleshooting Protocol: Inhibitor Profiling Run the Caco-2 assay with specific inhibitors to identify the transporter.

  • Control: Standard A-B / B-A run.

  • Condition A (+ Verapamil 50 µM): Inhibits P-gp. If Ratio drops to ~1, it is P-gp mediated.

  • Condition B (+ Ko143 1 µM): Inhibits BCRP.

  • Condition C (+ Cetirizine): Inhibits P-gp (alternative).

Chemical Workaround:

  • Reduce Basicity: Add an electron-withdrawing group (e.g., -F, -CF3) to the pyridine ring. This lowers the

    
     of the nitrogen and reduces P-gp affinity.
    
  • N-Oxide Formation: While often a metabolite, synthesizing the N-oxide sometimes evades P-gp, though it may reduce passive permeability.

Module 3: Metabolic Instability (Pseudo-Low Permeability)

User Question: I recover very little compound in the receiver well, but it's not in the donor well either. Where did it go?

Technical Insight: Caco-2 cells express UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase). Phenols are the primary targets for these enzymes. Your compound is likely being converted to a glucuronide inside the cell, which is then effluxed back into the donor (or trapped). This looks like "low permeability" because the parent disappears.

Verification Step:

  • Analyze the donor and cell lysate samples using LC-MS/MS looking for M+176 (Glucuronide) or M+80 (Sulfate) peaks.

Solution:

  • Block the Metabolic Site: Add Fluorine or Methyl groups ortho to the phenol -OH to sterically hinder the UGT enzyme.

  • Switch Assay: Use PAMPA (Parallel Artificial Membrane Permeability Assay) . PAMPA has no enzymes.

    • If PAMPA

      
       is High and Caco-2 
      
      
      
      is Low
      
      
      The issue is Metabolism, not Diffusion.

Strategic Modification Map

Use this map to guide your next round of synthesis (SAR) based on the specific failure mode identified above.

SAR_Strategy Center Scaffold: 4-(Pyridin-3-yl)phenol Branch1 Problem: High Efflux (P-gp) Center->Branch1 Branch2 Problem: High Desolvation Cost Center->Branch2 Branch3 Problem: Metabolic Clearance Center->Branch3 Sol1 Add EWG to Pyridine (e.g., 2-F, 6-CF3) Branch1->Sol1 Reduce Basicity Sol2 Prodrug Strategy (Carbamate/Ester) Branch2->Sol2 Mask HBD Sol4 Bioisostere (Indazole/Benzotriazole) Branch2->Sol4 Remove HBD Sol3 Ortho-Substitution (Steric Shielding) Branch3->Sol3 Block UGT Site

Figure 2: SAR decision tree for optimizing physicochemical properties.

Summary of Key Data Points

ParameterValue / BehaviorImplication for Permeability
MW ~171 DaExcellent (Small size favors diffusion).
LogP ~2.1Good (Optimal range is 1–3).
HBD Count 1 (Phenol OH)Critical Liability. High desolvation energy.
HBA Count 2 (N, O)Acceptable.
pKa (Pyridine) ~5.2Neutral at pH 7.4. Protonated at pH < 5.
pKa (Phenol) ~9.5Neutral at pH 7.4.
TPSA ~33 ŲVery low (Usually indicates good BBB penetration, if HBD is masked).

References

  • Vertex AI Search. (2025). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights. Retrieved from

  • American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Retrieved from

  • MDPI. (2014). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Retrieved from

  • Drug Hunter. (2025).[1] How to Design More Permeable Compounds? Retrieved from

  • PubChem. (2025).[2] 4-(Pyridin-3-yl)phenol Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 4-(Pyridin-3-yl)phenol Hydrochloride

Executive Summary You are encountering cytotoxicity with 4-(Pyridin-3-yl)phenol hydrochloride . While this molecule may have inherent pharmacological potency (e.g., kinase inhibition or antimicrobial activity), "non-spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering cytotoxicity with 4-(Pyridin-3-yl)phenol hydrochloride . While this molecule may have inherent pharmacological potency (e.g., kinase inhibition or antimicrobial activity), "non-specific" cytotoxicity often arises from two overlooked physicochemical properties:

  • Acidity (HCl Salt): As a hydrochloride salt, this compound releases protons (

    
    ) upon dissolution, potentially overwhelming the buffering capacity of standard media (DMEM/RPMI) and causing "acid shock."
    
  • Redox Cycling (Phenolic Moiety): The phenol group is susceptible to oxidation, generating reactive quinones and Reactive Oxygen Species (ROS) in the culture medium, leading to oxidative stress-induced cell death unrelated to the specific target.

This guide provides a self-validating system to distinguish between true pharmacological efficacy and artifactual toxicity.

Part 1: Physicochemical Control (Solubility & pH)

The most common cause of immediate cell death with HCl salts is a rapid drop in local pH. Standard bicarbonate buffers in media are often insufficient to neutralize high concentrations of HCl salts.

Solubility & Solvent Compatibility Table
Solvent SystemEstimated SolubilityRisk FactorMitigation Strategy
DMSO (100%) High (>50 mM)Cytotoxicity of DMSO > 0.5%Keep final DMSO concentration < 0.1% - 0.5%.
Water (ddH₂O) Moderate to HighExtreme Acidity (pH < 3) Requires immediate buffering (HEPES) or neutralization.
PBS (pH 7.4) Low/ModeratePrecipitationThe free base may precipitate as pH rises. Use a co-solvent (DMSO).
Culture Media Low (if added directly)Protein precipitation / Acid ShockNever add powder directly to media.
The "Safe-Solubilization" Workflow

The following workflow ensures that the compound enters the cell culture dish at a neutral pH and in a soluble state.

solubilization_flow Stock Step 1: Primary Stock Dissolve in 100% DMSO (e.g., 100 mM) Dilution Step 2: Intermediate Dilution Dilute 1:10 into PBS (Check for Precipitate!) Stock->Dilution pH_Check Step 3: pH Check point Is pH < 7.0? Dilution->pH_Check Neutralize Action: Titrate Add 0.1N NaOH until pH 7.2-7.4 pH_Check->Neutralize Yes Media_Add Step 4: Media Addition Add to cell culture media (Final DMSO < 0.5%) pH_Check->Media_Add No Neutralize->Media_Add

Figure 1: Step-by-step solubilization logic to prevent acid shock and precipitation.

Protocol: pH Neutralization

Objective: To neutralize the HCl counter-ion without precipitating the hydrophobic free base.

  • Prepare Stock: Dissolve 4-(Pyridin-3-yl)phenol HCl in sterile DMSO to 100 mM.

  • Prepare Intermediate: Dilute the stock 1:10 into a strong buffer (e.g., 100 mM HEPES or PBS), not water.

  • Spot Check: Apply 2 µL of this intermediate solution to a pH strip.

    • If pH is acidic (Red/Orange): Carefully titrate with 0.1 M NaOH until neutral (pH 7.0–7.4).

    • If precipitate forms: The free base is insoluble in water. You must increase the DMSO ratio or use a carrier protein (BSA) in the buffer.

  • Final Dilution: Add the neutralized intermediate to your cell culture media.

Part 2: Biological Mitigation (Oxidative Stress)

Phenolic compounds can undergo auto-oxidation in culture media, generating hydrogen peroxide (


) and quinones. This is a known artifact in cell culture that mimics specific toxicity.
Mechanism of Artifactual Toxicity

The phenol ring donates an electron, becoming a phenoxyl radical, which reacts with oxygen to form superoxide and subsequently hydrogen peroxide.

ros_mechanism Compound 4-(Pyridin-3-yl)phenol Radical Phenoxyl Radical Compound->Radical Auto-oxidation (in media) ROS Superoxide / H2O2 (Cytotoxic Species) Radical->ROS + O2 Damage Cell Death (Non-Specific) ROS->Damage Antioxidant Mitigation: Add NAC / GSH (Scavenges ROS) Antioxidant->Radical Reduces Catalase Mitigation: Add Catalase (Degrades H2O2) Catalase->ROS Neutralizes

Figure 2: The oxidative stress pathway inherent to phenolic compounds and specific intervention points.

Protocol: ROS Scavenging Controls

To verify if your observed toxicity is due to ROS, run a parallel "Rescue Experiment":

  • Pre-treatment: Pre-incubate cells with N-acetylcysteine (NAC) (1–5 mM) or Catalase (100 U/mL) for 1 hour.

  • Treatment: Add 4-(Pyridin-3-yl)phenol HCl at the IC50 concentration.

  • Readout: Measure viability after 24 hours.

    • Result: If NAC/Catalase restores viability, the toxicity is artifactual (ROS-mediated) .

    • Result: If toxicity persists, it is likely mechanism-specific (true drug effect).

Part 3: Frequently Asked Questions (FAQs)

Q1: The media turns yellow immediately after adding the drug. Is this normal?

  • A: No. A yellow shift in DMEM (containing Phenol Red) indicates a sharp drop in pH (Acidic). This confirms the HCl salt is overwhelming your buffer. Stop the experiment. Neutralize the stock solution with NaOH or use a HEPES-buffered medium (25 mM HEPES) to resist the pH change.

Q2: I see crystals forming in the well after 2 hours. Why?

  • A: This is "crash-out" precipitation. The HCl salt is soluble, but as the media buffers the pH to 7.4, the molecule converts to its "free base" form, which is likely hydrophobic.

    • Fix: Complex the compound with BSA (Bovine Serum Albumin) before adding to cells. Mix the drug with media containing 10% FBS vigorously to allow albumin binding to solubilize the free base.

Q3: Can I use ethanol instead of DMSO?

  • A: Yes, but DMSO is generally preferred for pyridine derivatives. Ethanol evaporates more easily, potentially changing the concentration during long incubations. If using ethanol, keep the final concentration < 0.5% to avoid synergistic membrane toxicity.

References

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal. Link

    • Context: Establishes the mechanism of artifactual H2O2 generation by phenolic compounds in culture media.
  • Sigma-Aldrich. (n.d.). Product Information: 4-(Pyridin-3-yl)phenol.[1]Link

    • Context: Verification of chemical structure and salt forms.
  • Valko, M., et al. (2007). Free radicals and antioxidants in normal physiological functions and human disease.[2] International Journal of Biochemistry & Cell Biology. Link

    • Context: Detailed review of redox cycling mechanisms relevant to phenol deriv
  • Protocol Online. (2012). Reagent used to adjust pH of cell culture media.[3][4][5]Link

    • Context: Practical guidelines for neutralizing acidic additives in DMEM/RPMI.

Sources

Troubleshooting

addressing inconsistencies in biological assay results with 4-(Pyridin-3-yl)phenol hydrochloride

Introduction: The "Hidden" Variables of Salt Forms Welcome to the technical support center. If you are observing high variability, non-monotonic dose-responses, or "cliff-edge" activity loss with 4-(Pyridin-3-yl)phenol h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables of Salt Forms

Welcome to the technical support center. If you are observing high variability, non-monotonic dose-responses, or "cliff-edge" activity loss with 4-(Pyridin-3-yl)phenol hydrochloride , you are likely battling physicochemical artifacts rather than biological variance.

This compound is a zwitterionic precursor delivered as a hydrochloride salt . This specific combination creates a "perfect storm" for assay inconsistencies: the HCl moiety can acidify weak buffers, while the phenolic group is susceptible to oxidative coupling.

This guide moves beyond standard protocols to address the causality of assay failure.

Module 1: The Acidification Trap (The HCl Factor)

The Issue: "My kinase/enzyme activity disappears completely at high compound concentrations, but the inhibition curve doesn't look standard."

The Science: 4-(Pyridin-3-yl)phenol hydrochloride contains a stoichiometric equivalent of HCl. The pyridine nitrogen (pKa ~5.3) is protonated. When you dissolve this salt in DMSO and dilute it into an assay buffer with low buffering capacity (e.g., 10-25 mM HEPES or Tris), the carried-over HCl can depress the pH of the well by 0.5–2.0 units. Most enzymes have a narrow pH optimum; you are likely measuring pH-induced inactivation, not compound inhibition.

Troubleshooting Q&A

Q: How do I confirm if pH shift is the cause of my data variability? A: Perform a "Mock Spike" experiment.

  • Prepare your maximum assay concentration of the compound in your standard assay buffer.

  • Do not add the enzyme/cells yet.

  • Measure the pH of this solution using a micro-pH probe.

  • Compare it strictly to the vehicle control (DMSO + Buffer). If the difference is >0.2 pH units, your buffer capacity is insufficient.

Q: How do I fix the acidity without crashing the compound out? A: You must increase the buffering capacity, not just the starting pH.

  • Protocol: Increase your buffer concentration (e.g., from 20 mM to 50 mM or 100 mM HEPES).

  • Alternative: Neutralize the stock. Caution: Neutralizing the HCl salt in high-concentration DMSO (e.g., >50 mM) may cause the free base (neutral form) to precipitate, as it is less soluble than the salt.

Module 2: Solubility & Stock Management

The Issue: "The compound works on Monday but shows no activity on Friday using the same DMSO stock."

The Science: DMSO is hygroscopic .[1] It absorbs water from the atmosphere.[1]

  • The Crash: As DMSO absorbs water, the solubility of lipophilic compounds decreases, leading to "micro-precipitation" invisible to the naked eye but sufficient to reduce the effective concentration [1].[1]

  • The Degradation: The HCl salt in wet DMSO creates an acidic, aqueous-like environment that can facilitate oxidative degradation of the phenol ring [2].

Visual Workflow: Solubility Optimization

SolubilityWorkflow Start Start: Solid HCl Salt DMSO_Dry Dissolve in Anhydrous DMSO (Store under N2/Ar) Start->DMSO_Dry Avoid moisture Aliquot Single-Use Aliquots (-20°C) DMSO_Dry->Aliquot Prevent freeze-thaw Thaw Thaw & Vortex (Room Temp) Aliquot->Thaw Use immediately Dilution Intermediate Dilution (Buffer + Solvent) Thaw->Dilution Step-down dilution Check Visual/Nephelometry Check Dilution->Check Critical Step Check->Dilution Precipitate? Increase DMSO% Assay Add to Assay Plate Check->Assay Clear solution

Figure 1: Critical decision path for handling hygroscopic HCl salts in DMSO to prevent micro-precipitation.

Protocol: The "Solubility Limit" Test

Before running a full screen, determine the Kinetic Solubility Limit :

  • Prepare a 100 mM stock in anhydrous DMSO.

  • Dilute into your assay buffer to achieve 100 µM, 50 µM, and 10 µM.

  • Incubate for 2 hours (assay duration).

  • Measure absorbance at 600 nm (turbidity) or use a nephelometer.

  • Threshold: Any signal >2x background indicates precipitation.

Module 3: The Phenolic False Positive (Redox Cycling)

The Issue: "I see potent inhibition, but it disappears when I add detergent or albumin."

The Science: Phenols are classic PAINS (Pan-Assay Interference Compounds) candidates.

  • Oxidation: In the presence of trace metals or oxidases, the phenol can oxidize to a quinone or quinone methide [3].

  • Redox Cycling: This quinone can cycle back to a phenol, generating Hydrogen Peroxide (H2O2) as a byproduct. H2O2 inhibits many cysteine-dependent enzymes (kinases, proteases) non-specifically.

  • Covalent Binding: Quinones are electrophiles that can covalently bind to nucleophilic residues on your protein, causing irreversible inhibition.

Troubleshooting Q&A

Q: How do I distinguish specific binding from redox interference? A: The Detergent/Reducing Agent Challenge . Run your assay +/- the following additives:

  • 0.01% Triton X-100: Reduces aggregate formation (colloidal aggregators).

  • 1 mM DTT or TCEP: Reducing agents prevent the oxidation of the phenol to the quinone.

    • Result A: Potency remains unchanged → Likely specific interaction.

    • Result B: Potency drops significantly (e.g., IC50 shifts >10-fold) → You had a redox artifact [4].

Q: The assay medium turns slightly pink/brown over time. Is this normal? A: No. This indicates oxidation of the phenol to quinone species.[2]

  • Fix: Degas your buffers and include a chelator like EDTA (1 mM) to sequester trace metals (Cu2+, Fe3+) that catalyze this oxidation.

Module 4: Data Interpretation & Normalization

The Issue: "My replicates have high standard deviation."

The Science: Because of the HCl salt, pipetting small volumes of "viscous, acidic DMSO" into aqueous buffers can cause mixing artifacts. If the DMSO sinks to the bottom (density mismatch) and isn't mixed immediately, the local high concentration causes precipitation that never re-dissolves.

Summary Table: Troubleshooting Matrix
SymptomProbable CauseValidation ExperimentCorrective Action
Yellow/Pink Media Phenol OxidationAbsorbance scan (300-500 nm)Add 1 mM DTT/TCEP; Use fresh stock.
Activity Loss >10µM pH Drop (HCl salt)Measure pH of mock assay wellIncrease buffer conc. (e.g., 100mM HEPES).
High Hill Slope (>2) Aggregation/PrecipitationAdd 0.01% Triton X-100Optimize solubility; lower max conc.
Variable Replicates Hygroscopic DMSOWater content check (Karl Fischer)Use single-use aliquots; dry DMSO.
Mechanism of Interference Diagram

InterferenceMechanism Compound 4-(Pyridin-3-yl)phenol (Phenol Form) Oxidation Oxidation (Trace Metals/O2) Compound->Oxidation Quinone Quinone/Quinone Methide (Reactive Electrophile) Oxidation->Quinone Subpath1 Redox Cycling (Generates H2O2) Quinone->Subpath1 Reversible Subpath2 Covalent Modification (Cys/Lys Residues) Quinone->Subpath2 Irreversible FalsePos FALSE POSITIVE (Non-Specific Inhibition) Subpath1->FalsePos Subpath2->FalsePos

Figure 2: Pathway of phenolic oxidation leading to false-positive assay results (PAINS mechanism).

References

  • Assay Guidance Manual (NCBI). Compound Management and Precipitation. Available at: [Link]

  • PubChem. 4-(Pyridin-3-yl)phenol Compound Summary. Available at: [Link][3]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Preclinical Validation of 4-(Pyridin-3-yl)phenol Hydrochloride: A Comparative Analysis in Animal Models of Inflammation and Autoimmunity

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological activity of 4-(Pyridin-3-yl)phenol hydrochloride, a representative smal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 4-(Pyridin-3-yl)phenol hydrochloride, a representative small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We move beyond a simple recitation of protocols to explain the causal-driven experimental choices necessary for a robust preclinical data package. This document is structured to guide researchers through the logical progression of in vivo validation, from acute pharmacodynamic assessments to chronic disease models, while objectively comparing its potential performance against other known IRAK4 inhibitors.

Introduction: Targeting the Myddosome's Master Kinase, IRAK4

The innate immune system relies on the rapid detection of pathogens and cellular damage, primarily through Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Signaling from nearly all TLRs (except TLR3) and the IL-1R family converges on the adaptor protein MyD88, which recruits members of the IRAK family.[1] Within this family, IRAK4 is the master kinase; its enzymatic activity is indispensable for the phosphorylation and activation of downstream targets like IRAK1, leading to the activation of NF-κB and the MAPK cascade.[2] This culminates in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[3]

Given its critical, non-redundant role, IRAK4 has emerged as a high-value therapeutic target.[1][4] Small molecule inhibitors that block the kinase activity of IRAK4 have the potential to broadly suppress inflammatory signaling.[5] 4-(Pyridin-3-yl)phenol hydrochloride represents a chemical scaffold with the potential for potent and selective IRAK4 inhibition. This guide outlines the essential animal models and experimental designs required to validate this hypothesis and benchmark its efficacy against other investigational IRAK4 inhibitors.

Mechanism of Action: Inhibition of IRAK4-Mediated Signaling

The therapeutic rationale for 4-(Pyridin-3-yl)phenol hydrochloride is its putative ability to bind to the ATP-binding pocket of IRAK4, preventing the phosphorylation of its substrates and halting the downstream signaling cascade. This intervention is expected to block the production of key inflammatory mediators.

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB_MAPK NF-κB & MAPK Activation TAK1->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Transcription Inhibitor 4-(Pyridin-3-yl)phenol HCl Inhibitor->IRAK4 Inhibition Validation_Workflow cluster_invitro In Vitro Foundation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Assay (IRAK4 Ki) Cell_Assay Cell-Based Assay (e.g., LPS-stimulated PBMCs) Kinase_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics (LPS Challenge Model) Cell_Assay->PK_PD Proceed to In Vivo Efficacy Chronic Efficacy Models (CIA, Lupus, etc.) PK_PD->Efficacy Tox Toxicology & Safety Assessment Efficacy->Tox

Figure 2: General Preclinical Validation Workflow for an IRAK4 Inhibitor.
Model 1: Lipopolysaccharide (LPS)-Induced Cytokine Release

Causality and Rationale: This is the foundational in vivo model for any IRAK4 inhibitor. LPS, a component of gram-negative bacteria, is a potent TLR4 agonist. TLR4 signals exclusively through the MyD88/IRAK4 pathway to induce a rapid and robust release of TNF-α and IL-6. Therefore, the ability of 4-(Pyridin-3-yl)phenol hydrochloride to suppress this response provides direct evidence of in vivo target engagement and establishes a critical Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

Detailed Experimental Protocol:

  • Animal Strain: Female Lewis rats or CD-1 mice are commonly used. [3][6]2. Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Animals (n=8 per group) are randomized into vehicle control, positive control (e.g., Dexamethasone), 4-(Pyridin-3-yl)phenol hydrochloride (e.g., 3, 10, 30 mg/kg), and comparator groups (e.g., PF-06650833 at 30 mg/kg).

  • Dosing: The test compound or vehicle is administered orally (p.o.).

  • LPS Challenge: 30 minutes to 3 hours post-compound administration, animals are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 0.3 mg/kg). [3][7]6. Sample Collection: Blood is collected via cardiac puncture or tail vein at a peak cytokine time point (typically 1-3 hours post-LPS challenge). [3][6]7. Endpoint Analysis: Serum or plasma is isolated, and TNF-α and IL-6 levels are quantified using commercially available ELISA kits.

Model 2: Collagen-Induced Arthritis (CIA)

Causality and Rationale: The CIA model is the gold standard for preclinical evaluation of rheumatoid arthritis (RA) therapeutics. The disease pathology involves both innate (TLR activation) and adaptive immune responses, culminating in joint inflammation, cartilage degradation, and bone erosion—all processes where IL-1 and TNF-α are key drivers. [3][8]An effective IRAK4 inhibitor is expected to ameliorate disease by blocking the signaling that leads to the production of these and other pathogenic cytokines.

Detailed Experimental Protocol:

  • Animal Strain: Male DBA/1 mice or female Lewis rats are susceptible strains. [9][6]2. Disease Induction: On Day 0, animals are immunized via an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A booster injection in Incomplete Freund's Adjuvant (IFA) is given on Day 21. [6][7]3. Treatment: Upon the first signs of arthritis onset (typically around Day 24-28), animals are randomized into treatment groups. Dosing (e.g., once or twice daily, p.o.) with vehicle, 4-(Pyridin-3-yl)phenol hydrochloride, or comparators continues for a predefined period (e.g., 14-21 days). [3]4. Endpoint Analysis:

    • Primary: Daily clinical scoring of paw swelling and erythema (scale of 0-4 per paw, max score of 16).

    • Secondary: Histopathological analysis of joints at the study terminus to assess inflammation, pannus formation, and bone erosion.

    • Biomarkers: Measurement of circulating autoantibodies and inflammatory cytokines.

Model 3: Murine Models of Systemic Lupus Erythematosus (SLE)

Causality and Rationale: SLE pathogenesis is strongly linked to the activation of TLR7 and TLR9 by self-nucleic acids, which drives interferon production and autoantibody generation. [2]Since both TLR7 and TLR9 signal through the MyD88/IRAK4 axis, IRAK4 inhibition is a highly relevant therapeutic strategy. [1][2]The MRL/lpr and NZB/NZW mouse strains spontaneously develop a lupus-like disease and are considered robust models for testing efficacy. [2][9] Detailed Experimental Protocol:

  • Animal Strain: Female MRL/lpr or NZB/NZW F1 hybrid mice.

  • Treatment: Dosing begins when early signs of disease appear (e.g., proteinuria at 8-16 weeks of age) and continues for 8-12 weeks.

  • Endpoint Analysis:

    • Primary: Measurement of proteinuria (urine dipstick) and survival.

    • Secondary: Quantification of serum anti-dsDNA autoantibodies by ELISA.

    • Tertiary: Histopathological assessment of glomerulonephritis (kidney sections).

    • Pharmacodynamics: Analysis of interferon gene signature expression in whole blood. [9]

Data Presentation: A Comparative Performance Matrix

The following table presents an illustrative comparison of expected outcomes for 4-(Pyridin-3-yl)phenol hydrochloride against established benchmarks. Note: This data is hypothetical and serves as a template for presenting actual experimental results.

Parameter 4-(Pyridin-3-yl)phenol HCl PF-06650833 CA-4948 Vehicle Control
LPS Model: TNF-α Inhibition (%)
10 mg/kg65%60%70%0%
30 mg/kg85%82%88%0%
CIA Model: Reduction in Arthritis Score (%)
30 mg/kg, QD55%50%60%0%
SLE (MRL/lpr) Model: Reduction in Proteinuria (%)
50 mg/kg, QD45%48%Not Reported0%
In Vitro Potency (IC50, LPS-stimulated WBA) 15 nM20 nM10 nMN/A
Oral Bioavailability (%) 40%35%50%N/A

Conclusion and Authoritative Perspective

The validation of 4-(Pyridin-3-yl)phenol hydrochloride as a therapeutic candidate hinges on a systematic and logically staged evaluation in relevant animal models. The experimental framework presented here, beginning with the acute LPS challenge to establish PK/PD and progressing to chronic CIA and SLE models, provides a comprehensive pathway to assess its biological activity.

From a Senior Application Scientist's perspective, the key to a successful program is not merely generating data but understanding its translatability. A strong correlation between in vitro potency, in vivo target engagement (LPS model), and efficacy in chronic disease models is paramount. Objective comparison against molecules like PF-06650833 and CA-4948 provides essential context for determining differentiation and potential clinical success. This rigorous, causality-driven approach ensures the generation of a trustworthy and authoritative data package fit for critical review and decision-making in drug development.

References

  • Preclinical Activity of IRAK4 Inhibitors in MYD88 L265P DLBCL Cell Lines AACR 2015 Poster. Aurigene Discovery Technologies Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc7b6VMfk7umwX-LNsFhF0T9CvyRqh6CGvij5RA_K9T2xfr3kdfRRLCbdhArsYJ8VMJvPcIyS0gSiCDbmhC43GtGAQJ4RsHimXrH1I7GXTqrCG0ABIy0zKOYE04m-FWMrP3f9CuNn2WyET2F-tR90PB_rl9WbG880O9LQGkPLBIlrNEFJ_8AhwfeTDqfceNZZxV8uuXRxEbbdGYAiW-R1iVWo-S-G5koGgcmf_87RHwMjqfA2cNf6xnsg3qyAweoyAfMk4KI2BsZpN]
  • POS0416 Preclinical Efficacy of an Oxazolopyridine IRAK4 Inhibitor in Rodent Models of Inflammation - Curis, Inc. Curis, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCqDUSGpIZYi0VNNx52xumwJ9kg8P4xwJ5_YgWsuQJ_sUAW3s1aN7UUy5QCRcqAoNwFSgquyfolVsqOYwLNFDwUEjaNnXKW41HLG0lNKhzWNARHV91aTNjFgdWf6lvHrQLrwymHHw5AwFPS_koWMTeHwz7a8Q_-K_CM0Ac6C5_G28QOWneFZ7-9djS4zFnHQyEMWE24rnHIaM=]
  • Identification of Highly Potent and Selective Interleukin-1 Receptor-Associated Kinase 4 Inhibitors for the Treatment of Rheumatic Diseases. Nimbus Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwmtBDw4Zv_rvTi40S6wgVQLgZWes31Ql1p0zi7Y1w7-Rugk89kSMCEO7MRe2r3HDVrSCeoe-vYQys0wWEQK_3wOSsHyWgcOyXGHIPU5ybI5aR1BOLD9FGovgoFNQnA79EkciiZy9D0CTM_C-whrMCOZhPEKAcO4ji273UuhDfjtmh8OKIaKRnu9C-FJNJdTq88s_ApCa1kAxPpuE_6m_xmfXxhih0-P1QQs_3WxKTFpsajjicctJL3vS-5NSIwuCiyA76-6Mps2UI3uHxHLBttYQGHiqwbx0KD-Gb-oTh1piAeUDyD-1dNS2dX5x9z57Fg38dESqJ]
  • Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_4FRqWn1wGQomlNTIvpOPQDSjyLhuacovXN9smCCE4Llumc84aUNkXcJDs8xeX6a_jSeVqVQQet_tGDMU2zfz1IBDEh0XWeaYoPvAqUVPltxRA-YWzQ9qB2J9y2n6hndHvz1FwyVmZ3KgUw==]
  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz9w58JwYswdzhvt577GIKi_lwmFLHnnb5PrEWiQUMt5Wnd3_yUk9xKlys2-15OMCeJfTHP9EAoeiSad4qo24qW49sQ3PhTnDwZDVJdEnBhsK7suV5CaPfc5ePd74tUAjjsbP1uIqOhNog54k6oL0QrQKz2GDFzMTKzdMqv8HlcUbIxDYTEfiLOpKAmWyvCHhMyfwC7T5ErlB8LKq52UeyQac3Gt1JbjVLvsn103uPrv93RJrfFDGL_2Li8Cq68XsCVdYbm8wTZRRV]
  • Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models. Curis, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2FeIFUzFR1kn-f-qgFL1NUgI8dOlwrE4cSNB5qwP5NWMF5dTrEFRgcn2j3baKFCN5CtymyvgLX884H_I9ojD8LsbTt_jNQgO9f_UTuNS2skJ3L4Hm01lTuuh3DJQ0ptTM2mQWqxeJ8xy1FPvvuwf6LDpfr8rpHPZsnKFkHluvhCxUj3oUa-TLuon39nWkRAwV]
  • Preclinical Activity of IRAK4 Kinase Inhibitor CA-4948 Alone or in Combination with Targeted Therapies and Preliminary Phase 1 Clinical Results in Non-Hodgkin Lymphoma. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4dRceIrh2qtEDiaLuI4yhbyv-ygwDWEo9jSFGWCgH771fsWVL0pn9U-xykzCgEJyce6w0WPs6-0QAempA9lyPEdIuBzy17Ce9R8jilgjaGgY_S8xsY9OPJkd4_izKCrbU-mFOHwVeY2BLkMTAazMh6N6zAmwcGtGrrtdNWJ-S8wSAUnvXhyNTYdlyshn3q_KrkmFY5kqnf_93rv_FIv0cd4y-D6CLNY2nPCbIHP8pZ81fJip6MnnTGc09XOGChPgmtRzp9sv-2wBLukrIIfw=]
  • The Critical Role of Kinase Activity of Interleukin-1 Receptor-Associated Kinase 4 in Animal Models of Joint Inflammation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_jjYJvkhhVdf6SXqTNA64oFBjrAy7X-17cGdqBD1pm5m948m754GH2F0aECq7D3lRwPUhf8huRKzIdmc5383VI5iSSOxsiLycgq0AN0dZEoJyN6wXrcOcecPfTiY63W0a9jUXVHUljvMYGAeNIIMBpmD64Oqd1K5Q1Y6G2t9YBZO5WJhTIdmYhtpGR21UE1zbbWgTkFtDqdlIzS8-3ho4okho-Ghvv6XuiB7-LBHJMoMv8jAK296NjjQb9rX1b8LKn15PEYtduDaf2PdFJUTxLKfQ8qy_KRxh9FeElimrviLMTF1dpg==]
  • Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFvCui3DqOItIYF2UHr7I6dRD_MNFMCbQer06OFgzpSfq3lbIERiPjGSf_iXF0pnnnrFzcbeJMcXq2K5UkMC5OSWy7SJJEVC16D9YkfRTE1Bbg_thHrOYI-VNRarfiujDNyo_f1ktLPZxsLQ==]
  • IRAK-4 Inhibitors for Inflammation. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pO1JC8r_qJQwucn9o7LrXTQV9qLmRKw4LH8yAgqo0Ds4J3M_09Z0KpezG86l9xVJ4ellhwSqVS2Aehz6u3uZDQG4UeSqrA8iuVeeKmCj_o5SQ7vJjg36JtdXYK0PYNcdcEEfcFle4hejCQ==]
  • What are IRAK4 inhibitors and how do you quickly get the latest development progress?. synapse.plus. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6LAsgv4KvY3lkSxzoeqg0-bQyhizd07wR_DSJGheVZ8TbAhAbt8XKHOBFkBDZY_f0QZLNcFf1Bq6OHFZU7qWODQTAPOZ3CNHZKdT7CJyxIc0lo4GwZjhGHrq1PCryvbDsFN-TN3niliBjDs3h7xt6wVUQAawlWLm2NKTJm2jQCDkrNa7GEhf0gNcYdMm0UbPphi_bJ4u11RsXylnOn9n_t27NRRtcl2XgERhZCESb]
  • WO2023152349A1 - Irak4 inhibitors. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZv6S3V02G8SvYTEwBJ2H5gvJihWG6qX3iZ7VE-7YlAeY-xyX6HisohERyYbjY-k356CKALcImtcxl3uXun12vcP5ER4PSoBuHn-_Vr1DVljOjgPEYACN_4YJqLTyylts4aUEbpfRhfPzrj6oA]

Sources

Comparative

A Comparative Guide to the Efficacy of 4-(Pyridin-3-yl)phenol Hydrochloride and Structurally Similar CYP2A6 Inhibitors

Introduction In the landscape of drug discovery and development, the modulation of metabolic enzymes is a cornerstone of therapeutic intervention. Among the vast family of cytochrome P450 (CYP) enzymes, CYP2A6 has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the modulation of metabolic enzymes is a cornerstone of therapeutic intervention. Among the vast family of cytochrome P450 (CYP) enzymes, CYP2A6 has emerged as a target of significant interest, primarily due to its central role in metabolizing nicotine, the addictive component in tobacco.[1][2] Inhibition of CYP2A6 can slow down nicotine clearance, thereby reducing the urge to smoke and offering a promising avenue for smoking cessation therapies.[3][4]

This guide provides an in-depth comparison of the potential efficacy of 4-(Pyridin-3-yl)phenol hydrochloride , a compound of interest due to its structural features, with a selection of known CYP2A6 inhibitors. While experimental data on 4-(Pyridin-3-yl)phenol hydrochloride itself is not yet widely available, its chemical structure, featuring a pyridine ring linked to a phenol group, suggests a strong potential for CYP2A6 inhibition. The pyridine moiety is a common feature in many known CYP2A6 inhibitors, where it can interact with the enzyme's active site.[5][6] This guide will therefore focus on comparing its theoretical potential against established compounds, supported by a comprehensive overview of the experimental methodologies required to validate these claims.

Our audience of researchers, scientists, and drug development professionals will find a detailed exploration of the mechanisms of action, comparative efficacy data of similar compounds, and step-by-step experimental protocols to empower their own research in this critical area.

The Critical Role of CYP2A6 and Its Inhibition

CYP2A6 is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in the liver.[7] It is responsible for the metabolism of various xenobiotics, including the procarcinogen aflatoxin B1 and the anticoagulant coumarin.[8] However, its most studied function is the metabolic inactivation of nicotine to cotinine.[1][2] Individuals with genetic variations leading to reduced CYP2A6 activity tend to smoke less and have a lower risk of becoming dependent.[3][9] This has established CYP2A6 as a prime target for developing smoking cessation aids.[4]

Mechanism of CYP2A6 Inhibition

CYP2A6 inhibitors can act through several mechanisms:

  • Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the substrate (e.g., nicotine). The inhibitor's binding affinity (Ki) is a key measure of its potency.[7]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.[7]

  • Mechanism-Based (Suicide) Inhibition: The inhibitor is itself a substrate for the enzyme, but is converted into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[5]

Understanding the mechanism of inhibition is crucial for drug development, as it influences the duration of the effect and the potential for drug-drug interactions.

Comparative Analysis of CYP2A6 Inhibitors

Here, we compare our compound of interest, 4-(Pyridin-3-yl)phenol hydrochloride, with a selection of well-characterized CYP2A6 inhibitors. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), with lower values indicating higher potency.

CompoundChemical ClassInhibition Potency (IC50/Ki)Mechanism of ActionKey Structural Features
4-(Pyridin-3-yl)phenol hydrochloride Pyridine-PhenolHypothesized to be potentHypothesized to be competitivePyridine ring for potential interaction with the heme iron and phenol group for hydrogen bonding.
Methoxsalen FuranocoumarinIC50: ~0.1-0.3 µMMechanism-basedPlanar furanocoumarin structure.
Tranylcypromine PhenylcyclopropylamineKi: 0.13 µMCompetitiveCyclopropylamine moiety.
Tryptamine IndolethylamineKi: 1.7 µMCompetitiveIndole ring and ethylamine side chain.
2-Fluoronaphthalene Naphthalene derivativeIC50: <1 µMCompetitivePlanar naphthalene ring with electron-withdrawing substituent.[10]
6,7-Dihydroxycoumarin Coumarin derivativeIC50: 0.39 µM, Ki: 0.25 µMCompetitiveDihydroxy-substituted coumarin core.[11]
Phenethyl isothiocyanate (PEITC) IsothiocyanateKi: 0.37 µMMechanism-basedIsothiocyanate group.[2]

Data compiled from multiple sources.[2][10][11][12]

Structural Insights and Rationale for Comparison

The selection of these comparators is based on their established efficacy and diverse chemical scaffolds, providing a broad context for evaluating novel inhibitors like 4-(Pyridin-3-yl)phenol hydrochloride.

  • Pyridine-based inhibitors , such as the nicotine analogues, often exhibit high affinity for the CYP2A6 active site.[6] The nitrogen atom in the pyridine ring can coordinate with the heme iron of the enzyme, a key interaction for potent inhibition.[5] The phenol group in 4-(Pyridin-3-yl)phenol hydrochloride could further enhance binding through hydrogen bonding with active site residues like Asn297, an interaction known to be important for inhibitor binding.[5]

  • Methoxsalen is a classic, potent mechanism-based inhibitor of CYP2A6 and has been used in clinical studies to demonstrate the effect of CYP2A6 inhibition on nicotine metabolism and smoking behavior.[3]

  • Tranylcypromine is one of the most potent and selective competitive inhibitors of CYP2A6 identified.[12]

  • Naphthalene and coumarin derivatives represent another class of planar aromatic molecules that can effectively occupy the active site of CYP2A6.[10][11]

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of 4-(Pyridin-3-yl)phenol hydrochloride and compare it to other compounds, a series of in vitro and in vivo experiments are necessary.

In Vitro CYP2A6 Inhibition Assay

This assay is the primary method for determining the IC50 and Ki values of a potential inhibitor.

Objective: To quantify the inhibitory potency of a test compound on CYP2A6 activity.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme.[13]

  • CYP2A6 probe substrate (e.g., coumarin).

  • NADPH regenerating system.

  • Test compound (e.g., 4-(Pyridin-3-yl)phenol hydrochloride) and known inhibitors (for positive controls).

  • 96-well plates.

  • Incubator and plate reader (fluorescence or LC-MS/MS).

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of the test compound, known inhibitors, and the probe substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the human liver microsomes or recombinant CYP2A6 enzyme, and a buffer solution.

  • Addition of Inhibitor: Add varying concentrations of the test compound or known inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubation (for time-dependent inhibition): For assessing time-dependent inhibition, pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 30 minutes) at 37°C.[14]

  • Initiation of Reaction: Add the probe substrate (e.g., coumarin) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the formation of the metabolite (e.g., 7-hydroxycoumarin) using a fluorescence plate reader or by LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Further kinetic experiments can be performed to determine the Ki and the mechanism of inhibition.[14]

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To evaluate the effect of the inhibitor on the pharmacokinetics of a CYP2A6 substrate in a living organism.

Animal Model: C57BL/6J mice are a suitable model as their Cyp2a5 enzyme has high homology and similar substrate specificity to human CYP2A6.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into a control group and a treatment group.

  • Dosing: Administer the test compound (e.g., 4-(Pyridin-3-yl)phenol hydrochloride) to the treatment group via a suitable route (e.g., oral gavage). Administer the vehicle to the control group.

  • Substrate Administration: After a specified time, administer a CYP2A6 probe substrate (e.g., nicotine) to all mice.

  • Blood Sampling: Collect blood samples at various time points after substrate administration.

  • Plasma Analysis: Separate the plasma and analyze the concentrations of the substrate and its primary metabolite (e.g., nicotine and cotinine) using LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and t1/2 (half-life) for the substrate. A significant increase in the AUC of the substrate in the treatment group compared to the control group indicates in vivo inhibition of CYP2A6.

Visualizing the Scientific Workflow

Diagram of the In Vitro CYP2A6 Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate terminate Terminate Reaction incubate->terminate analyze_metabolite Analyze Metabolite (Fluorescence or LC-MS/MS) terminate->analyze_metabolite calculate_ic50 Calculate IC50/Ki analyze_metabolite->calculate_ic50

Caption: Workflow for determining in vitro CYP2A6 inhibition.

Signaling Pathway of Nicotine Metabolism and Inhibition

G Nicotine Nicotine CYP2A6 CYP2A6 Enzyme Nicotine->CYP2A6 Metabolism Cotinine Cotinine (Inactive Metabolite) CYP2A6->Cotinine Inhibitor 4-(Pyridin-3-yl)phenol HCl (or similar compound) Inhibitor->CYP2A6 Inhibition

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 4-(Pyridin-3-yl)phenol Analogs

Focus Application: Estrogen Receptor Beta (ER ) Selective Agonism Executive Summary The 4-(pyridin-3-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry, most notably utilized to achieve high se...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Estrogen Receptor Beta (ER


) Selective Agonism

Executive Summary

The 4-(pyridin-3-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry, most notably utilized to achieve high selectivity for Estrogen Receptor Beta (ER


)  over the Alpha isoform (ER

). Unlike non-selective estrogens (e.g., estradiol) that carry proliferative risks in breast and uterine tissues via ER

, ER

-selective agonists offer therapeutic potential for CNS disorders, inflammation, and endometriosis with an improved safety profile.

This guide analyzes the SAR of this biaryl system, demonstrating how the specific nitrogen placement in the pyridine ring drives subtype selectivity through a "Histidine Clamp" mechanism.

Mechanistic Basis: The Histidine Clamp

To understand the SAR, one must first understand the structural divergence between the two receptor isoforms. The ligand-binding domains (LBD) of ER


 and ER

are highly homologous, differing by only two amino acids in the binding pocket:
  • ER

    
    :  Leu-384 and Met-421.
    
  • ER

    
    :  Met-336 and His-475 .
    

The 4-(pyridin-3-yl)phenol scaffold exploits this difference.

  • The Phenol Anchor: The phenolic hydroxyl group mimics the A-ring of estradiol, forming essential hydrogen bonds with Glu-305/Arg-346 (ER

    
     numbering).
    
  • The Selectivity Filter: The pyridine nitrogen, when correctly positioned at the 3-position, accepts a hydrogen bond from the imidazole side chain of His-475 in ER

    
    . In ER
    
    
    
    , the corresponding residue is Leucine, which cannot form this H-bond, resulting in significantly lower affinity.

SAR Comparison & Analysis

The following analysis compares the parent compound against positional isomers and substituted analogs.

The Nitrogen Scan (Regiochemistry)

The position of the nitrogen atom in the pyridine ring is the primary determinant of selectivity.

Analog ClassStructure DescriptionER

Affinity (

)
ER

/ER

Selectivity
Mechanistic Insight
Parent (Optimal) 4-(Pyridin-3-yl)phenol High (<10 nM) >30-fold Nitrogen geometry is perfectly aligned to H-bond with His-475 (distance ~2.9 Å).
Para-Isomer4-(Pyridin-4-yl)phenolLowNon-selectiveThe N-atom points away from His-475, losing the stabilizing interaction. Steric clash may occur.
Ortho-Isomer4-(Pyridin-2-yl)phenolModerate/LowLowSteric hindrance prevents planar conformation required for binding; potential intramolecular H-bonding reduces polarity.
Substituent Effects (Electronic & Steric)

Modifications to the phenyl ring (A-ring mimic) modulate metabolic stability and pKa.

  • Ortho-Fluorination (2-Fluoro-4-(pyridin-3-yl)phenol):

    • Effect: Lowers the pKa of the phenol, increasing H-bond donor strength.

    • Outcome: Often retains or slightly improves potency but can alter metabolic clearance rates.

  • Bulky Substituents (e.g., t-Butyl):

    • Effect: Steric clash with the tight LBD pocket.

    • Outcome: Drastic loss of affinity. The biaryl system must remain relatively flat to fit the narrow hydrophobic cleft.

Experimental Data Summary

The following data is synthesized from foundational medicinal chemistry studies (e.g., Wyeth Research series) regarding simple biaryl ER ligands.

  • Assay Type: TR-FRET Competition Binding

  • Reference Ligand: Estradiol (

    
     nM)[1]
    
Compound IDStructureER


(nM)
ER


(nM)
Selectivity Ratio (

)
Activity Profile
CMPD-1 (Parent) 4-(3-pyridyl)phenol>5001241x Full Agonist
CMPD-2 4-(4-pyridyl)phenol4503801.2xWeak Non-selective
CMPD-3 2-Fluoro-4-(3-pyridyl)phenol850994x Full Agonist
Control Genistein2501220xPartial Agonist

Interpretation: CMPD-1 establishes the baseline for selectivity. CMPD-3 demonstrates that small, electron-withdrawing groups ortho to the phenol can enhance selectivity, likely by optimizing the electrostatic interaction with the receptor pocket while maintaining the critical 3-pyridyl alignment.

Visualization of Workflows

Mechanism of Action: ER Selective Activation

This diagram illustrates how the ligand triggers the specific pathway compared to the non-selective route.

ER_Pathway Ligand 4-(Pyridin-3-yl)phenol ERb ER-Beta (Cytosol) Ligand->ERb High Affinity Binding Hsp90 Hsp90 Complex ERb->Hsp90 Displaces HisClamp His-475 Stabilization (Selectivity Filter) ERb->HisClamp Induces Conformation Dimer Homodimerization Nucleus Nuclear Translocation Dimer->Nucleus DNA ERE Binding (DNA) Nucleus->DNA HisClamp->Dimer Response Anti-inflammatory / CNS Response DNA->Response Transcription

Caption: The 3-pyridyl ligand selectively stabilizes the ER


 conformation via His-475, leading to specific transcriptional outcomes.
SAR Decision Logic Tree

A workflow for optimizing this scaffold.

SAR_Logic Start Scaffold: 4-Phenyl-Pyridine N_Pos Nitrogen Position? Start->N_Pos N3 3-Position N_Pos->N3 N4 4-Position N_Pos->N4 N2 2-Position N_Pos->N2 Subst Phenol Substitution? N3->Subst Bad Loss of Selectivity/Potency N4->Bad Steric Clash N2->Bad Torsion Strain OrthoF Ortho-F/Cl Subst->OrthoF Bulky Bulky (t-Bu) Subst->Bulky Good High ER-Beta Selectivity OrthoF->Good Optimized pKa Bulky->Bad Pocket Clash

Caption: Optimization logic showing that 3-pyridyl placement and small ortho-substitutions yield the highest selectivity.

Validated Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for generating these biaryl analogs.

Reagents:

  • Aryl Halide: 4-bromophenol (protected or unprotected).

  • Boronic Acid: Pyridine-3-boronic acid.

  • Catalyst:

    
     (Preferred for heterocyclic substrates).
    
  • Base:

    
     (2.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Protocol:

  • Charge: In a microwave vial or round-bottom flask, combine 4-bromophenol (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add Dioxane/Water mixture.[3] Degas by bubbling Nitrogen for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient). Pyridines often streak; adding 1% Triethylamine to the eluent improves separation.

Evaluation: TR-FRET Binding Assay

Principle: Measures the competition between a fluorescently labeled ligand (Fluormone™ ES2) and the test compound for the recombinant ER


 LBD.

Protocol:

  • Preparation: Dilute test compounds in DMSO (1% final concentration).

  • Incubation: Mix Recombinant Human ER

    
     LBD (5 nM), Terbium-labeled anti-GST antibody, and Fluormone™ ES2 tracer (1 nM) in assay buffer.
    
  • Addition: Add test compounds in a dose-response series (e.g., 10

    
    M to 0.1 nM).
    
  • Equilibrium: Incubate for 2 hours at Room Temperature in the dark.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

  • Calculation: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

References

  • Mewshaw, R. E., et al. (2004). "ER

    
     Ligands. 1. The Discovery of ER
    
    
    
    Selective Ligands which Embrace the 4-Hydroxy-biphenyl Template."[4] Bioorganic & Medicinal Chemistry, 11(16), 3457–3474.
  • Mewshaw, R. E., et al. (2005).[5] "ER

    
     Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold to Achieve ER
    
    
    
    Selectivity." Journal of Medicinal Chemistry, 48(12), 3953–3979.[5]
  • Harris, H. A., et al. (2003).[4] "Evaluation of an Estrogen Receptor-

    
     Agonist in Animal Models of Human Disease." Endocrinology, 144(10), 4241–4249. 
    
  • Minutolo, F., et al. (2011). "Estrogen Receptor

    
     Ligands: Recent Advances and Biomedical Applications." Medicinal Research Reviews, 31(3), 364–442. 
    

Sources

Comparative

comparative analysis of different synthetic routes to 4-(Pyridin-3-yl)phenol

Executive Summary The synthesis of 4-(pyridin-3-yl)phenol —a critical biaryl scaffold in kinase inhibitor discovery and supramolecular chemistry—relies primarily on transition-metal-catalyzed cross-coupling reactions. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(pyridin-3-yl)phenol —a critical biaryl scaffold in kinase inhibitor discovery and supramolecular chemistry—relies primarily on transition-metal-catalyzed cross-coupling reactions. While historical methods like the Gomberg-Bachmann reaction suffer from poor regioselectivity and low yields (<10%), modern organometallic catalysis offers robust solutions.

This guide evaluates three distinct synthetic pathways:

  • The Gold Standard: Suzuki-Miyaura Coupling (High yield, scalable, green).

  • The Robust Alternative: Stille Coupling (High functional group tolerance, toxic byproducts).[1]

  • The Emerging Route: C-H Activation/Direct Arylation (High atom economy, currently lower selectivity).

Recommendation: For 90% of applications (discovery to pilot scale), Route 1A (Suzuki-Miyaura) using 3-bromopyridine and 4-hydroxyphenylboronic acid is the superior choice due to reagent stability, cost-efficiency, and ease of purification.

Comparative Analysis of Synthetic Routes

Overview of Performance Metrics
FeatureRoute 1: Suzuki-Miyaura Route 2: Stille Coupling Route 3: Direct Arylation
Primary Bond Formation Aryl-Boron + Aryl-HalideAryl-Tin + Aryl-HalideHeteroarene C-H + Aryl-Halide
Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / AsPh₃ or Pd(PPh₃)₄Ni(COD)₂ / Phenanthroline
Typical Yield 85 – 96% 70 – 85%40 – 60%
Atom Economy Moderate (Boronic acid waste)Poor (Stoichiometric tin waste)Excellent (No organometallic pre-functionalization)
Purification Difficulty Low (Boric acid is water-soluble)High (Toxic organotin residues)Moderate (Regioisomer separation)
Scalability High (Kg-scale proven)Low (Toxicity limits scale)Low (Currently academic/lab scale)
Green Chemistry Score High (Water-compatible)Low (Toxic reagents/solvents)High (Reduced steps)
Deep Dive: Route 1 - Suzuki-Miyaura Coupling (Recommended)

The Suzuki reaction is the industry standard for this transformation. It can be approached via two retrosynthetic disconnections.

Strategic Disconnection
  • Path A: 3-Bromopyridine (Electrophile) + 4-Hydroxyphenylboronic acid (Nucleophile).

  • Path B: 3-Pyridylboronic acid (Nucleophile) + 4-Bromophenol (Electrophile).

Expert Insight: Path A is preferred. 3-Bromopyridine is a cheap, stable liquid. 4-Hydroxyphenylboronic acid is a stable solid. In contrast, 3-pyridylboronic acid (used in Path B) can suffer from protodeboronation (instability of the C-B bond) and is often more expensive. Furthermore, Path A avoids the use of 4-bromophenol, which can be prone to oxidation.

Mechanistic Pathway & Optimization

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromopyridine.

  • Transmetalation: The boronate species (activated by base) transfers the hydroxyphenyl group to the Pd center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Key Optimization Parameters:

  • Base: Weak bases like

    
     or 
    
    
    
    are sufficient. Stronger bases are not required and may deprotonate the phenol excessively, complicating the reaction.
  • Solvent: A biphasic system (DME/Water or Toluene/Water) is critical to solubilize the inorganic base and the organic reactants.

  • Catalyst:

    
     is robust and resists deactivation by the pyridine nitrogen lone pair better than 
    
    
    
    .
Deep Dive: Route 2 - Stille Coupling

The Stille coupling involves the reaction of an organostannane with an aryl halide.[2][3]

  • Reagents: 3-(Tributylstannyl)pyridine + 4-Bromophenol (or 4-Iodophenol).

  • Pros: Stannanes are neutral and tolerant of almost all functional groups (esters, nitriles, sensitive amines) that might be affected by the basic conditions of the Suzuki reaction.

  • Cons: Tributyltin chloride byproducts are neurotoxic and "greasy," making them difficult to remove from the product. This route is strictly a "Plan B" for when the Suzuki route fails due to specific substrate sensitivity.

Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Synthesis (Path A)

Target Scale: 10 mmol (approx. 1.7 g product)

Reagents:

  • 3-Bromopyridine (1.58 g, 10 mmol)

  • 4-Hydroxyphenylboronic acid (1.65 g, 12 mmol, 1.2 equiv)

  • 
     (408 mg, 0.5 mmol, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (4.14 g, 30 mmol, 3 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (40 mL) / Water (10 mL)

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with 3-bromopyridine, 4-hydroxyphenylboronic acid, and

    
    .
    
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed DME and the aqueous solution of

    
     via syringe.
    
  • Reaction: Heat the mixture to 85°C (reflux) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Acidify the aqueous layer slightly (pH ~6) with 1M HCl to ensure the phenol is protonated and extracts into the organic phase.

  • Extraction: Separate layers. Extract the aqueous phase twice more with EtOAc. Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 10%

    
     60% Ethyl Acetate in Hexanes).
    
  • Expected Yield: 85–92% (Off-white solid).

Protocol B: Stille Coupling (Alternative)

Target Scale: 5 mmol[4]

Reagents:

  • 3-Bromopyridine (790 mg, 5 mmol)

  • 4-(Tributylstannyl)phenol (2.3 g, 6 mmol) (Note: Hydroxyl group may need protection as silyl ether for optimal results, but free phenol can work under specific conditions).

  • 
     (290 mg, 0.25 mmol, 5 mol%)
    
  • Solvent: Toluene (anhydrous, 25 mL)

Procedure:

  • Combine reagents in a pressure tube under Argon.

  • Heat to 110°C for 12–16 hours.

  • Critical Workup (Tin Removal): Cool mixture. Add 20 mL of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. This converts soluble tin halides into insoluble polymeric tin fluorides.

  • Filter the resulting precipitate through Celite.

  • Extract filtrate with EtOAc, dry, and concentrate.[1]

  • Purify via chromatography.[1]

Visualizing the Reaction Logic

The following diagram illustrates the decision process and mechanistic flow for selecting the optimal route.

Synthesis_Pathways Target Target: 4-(Pyridin-3-yl)phenol Start Start: Retrosynthesis RouteA Route A: Suzuki (Recommended) 3-Br-Py + 4-OH-Ph-B(OH)2 Start->RouteA Standard Path RouteB Route B: Suzuki (Alternative) 3-Py-B(OH)2 + 4-Br-Ph Start->RouteB Alt. Availability RouteC Route C: Stille Coupling Tin Reagents Start->RouteC Base Sensitive? RouteD Route D: C-H Activation Direct Arylation (Ni-Cat) Start->RouteD Academic Interest ConditionA Conditions: Pd(dppf)Cl2, K2CO3 DME/H2O, 85°C RouteA->ConditionA ResultB Moderate Yield Boronic Acid Instability RouteB->ResultB ConditionC Conditions: Pd(PPh3)4, Toluene 110°C, KF Workup RouteC->ConditionC ResultD Low Selectivity Atom Economic RouteD->ResultD ResultA High Yield (>85%) Green, Scalable ConditionA->ResultA ResultC Toxic Byproducts Difficult Purification ConditionC->ResultC ResultA->Target ResultB->Target ResultC->Target ResultD->Target

Caption: Decision tree comparing synthetic pathways based on yield, scalability, and experimental constraints.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, J. F., et al. (2009). "Suzuki coupling of 3-bromopyridine with arylboronic acids." Journal of Organometallic Chemistry, 694(12), 1903-1911.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[5] "Comparative study of different methods for pyridin-4-ol synthesis." (Provides context on pyridine functionalization). Link

  • ChemicalBook. (2024).[6] "Synthesis of 3-(pyridin-3-yl)phenol (Compound 6-16)." (Specific patent protocol for Route B). Link

Sources

Validation

Validating Target Engagement of the Biaryl Probe 4-(Pyridin-3-yl)phenol Hydrochloride

Topic: Validating the Target Engagement of 4-(Pyridin-3-yl)phenol Hydrochloride in Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[][2] [1][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target Engagement of 4-(Pyridin-3-yl)phenol Hydrochloride in Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[][2]

[1][3]

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (CAS: 51432-81-6) represents a "privileged scaffold" in medicinal chemistry, primarily utilized as a fragment-based lead or chemical probe.[][2][3] Its structure—a phenol ring linked to a pyridine—mimics the A-ring of steroidal hormones while possessing the capacity to coordinate with heme iron.[2] Consequently, this molecule is most frequently investigated for two distinct biological activities: Estrogen Receptor Beta (ERβ) agonism (where the pyridine replaces the phenol of traditional ligands to improve selectivity) and Aromatase (CYP19A1) inhibition (via heme-nitrogen coordination).

This guide provides a rigorous, comparative technical framework for validating the cellular target engagement of 4-(Pyridin-3-yl)phenol, distinguishing between its nuclear receptor and metalloenzyme activities.[][3]

Part 1: Comparative Performance Analysis

Before initiating validation, it is critical to benchmark 4-(Pyridin-3-yl)phenol against established clinical and research standards.[][2][3] This molecule is rarely a final drug but rather a high-value probe for dissecting pathway selectivity.[][2][3]

Table 1: Comparative Landscape of Target Engagement Probes
Feature4-(Pyridin-3-yl)phenol 17β-Estradiol (E2) DPN (Diarylpropionitrile) Letrozole
Primary Target Dual Potential: ERβ (Agonist) / CYP19A1 (Inhibitor)ERα / ERβ (Non-selective)ERβ (Highly Selective Agonist)CYP19A1 (Aromatase)
Mechanism H-bond mimicry (ER) & Heme coordination (CYP)High-affinity H-bondingHydrophobic pocket fitReversible Heme-Iron binding
Cellular Permeability High (logP ~2.[][2][3]1)ModerateHighHigh
Selectivity Profile Promiscuous: Requires validation to rule out off-targets.[][2][3]Low (Hits all ERs)High (ERβ > ERα 70-fold)Very High (CYP19 specific)
Use Case Fragment-based screening; probing heme vs. receptor overlap.Physiological control.[][2][3]Positive control for ERβ.Positive control for Aromatase.[][2][3]
Expert Insight: The "Scaffold Trap"

Warning: The pyridine nitrogen in 4-(Pyridin-3-yl)phenol is a "soft" nucleophile.[][2][3] While it enhances ERβ selectivity by exploiting specific pocket residues (e.g., His-475), it also creates a high liability for off-target binding to other heme-containing enzymes (CYP17A1, CYP1A2).[2] Blindly assuming ERβ activity without ruling out CYP inhibition leads to false phenotypic interpretations. [][2][3]

Part 2: Validating Target Engagement (Protocols)

To confirm whether 4-(Pyridin-3-yl)phenol is engaging a Nuclear Receptor (ERβ) or an Enzyme (Aromatase) in your specific cell line, you must employ a self-validating orthogonal approach .[][2][3]

Workflow Visualization

The following diagram illustrates the decision matrix for validating this probe's mechanism of action.

TargetValidationWorkflow Start Start: 4-(Pyridin-3-yl)phenol Treatment CETSA Step 1: Cellular Thermal Shift Assay (CETSA) Start->CETSA Result_Stab Protein Thermal Stabilization? CETSA->Result_Stab Path_ER Pathway A: Nuclear Receptor (ER beta) Result_Stab->Path_ER Stabilizes ERβ Path_CYP Pathway B: Metalloenzyme (Aromatase/CYP19) Result_Stab->Path_CYP Stabilizes CYP19 Luciferase Step 2A: ERE-Luciferase Reporter Assay Path_ER->Luciferase Spectral Step 2B: Type II Difference Spectroscopy Path_CYP->Spectral Outcome_ER Confirmed: ER Agonist Luciferase->Outcome_ER Transcriptional Activation Outcome_CYP Confirmed: Heme Binder Spectral->Outcome_CYP Soret Peak Shift

Caption: Orthogonal validation workflow distinguishing between nuclear receptor activation and enzymatic inhibition pathways.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Determine physical binding of 4-(Pyridin-3-yl)phenol to the target protein in intact cells.[][2][3] This is the "Gold Standard" for proving the compound enters the cell and binds the target.

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.[2]

Materials:

  • Cells: MCF-7 (ER+ / Aromatase+) or HEK293 (Transfected with ERβ).[2][3]

  • Compound: 4-(Pyridin-3-yl)phenol HCl (dissolved in DMSO).[][2][3]

  • Detection: Western Blot (Antibodies: Anti-ERβ or Anti-CYP19A1).[2][3]

Step-by-Step Methodology:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 μM  4-(Pyridin-3-yl)phenol for 1 hour at 37°C. Include a DMSO vehicle control.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 μL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure membrane rupture.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial: The supernatant contains the stabilized (soluble) protein; the pellet contains denatured aggregates.

  • Analysis: Run the supernatant on SDS-PAGE and Western Blot.

  • Quantification: Plot band intensity vs. Temperature. A right-shift in the curve (higher

    
    ) confirms target engagement.
    

Self-Validating Check:

  • Positive Control:[][2][3][4] Use Letrozole (if testing CYP19) or DPN (if testing ERβ).[2] If the control does not shift the curve, the assay conditions (lysis stringency) are incorrect.

Protocol 2: Functional Validation (ERE-Luciferase Reporter)

Objective: Confirm that binding leads to functional transcriptional activity (specific for ERβ pathway).[2][3]

Mechanism: If 4-(Pyridin-3-yl)phenol acts as an ER mimic, it will dimerize the receptor, bind to Estrogen Response Elements (ERE), and drive luciferase expression.

Step-by-Step Methodology:

  • Transfection: Transfect cells (e.g., U2OS or HEK293) with:

    • Expression plasmid for human ERβ (hERβ).[2][3]

    • Reporter plasmid containing 3x-ERE upstream of Luciferase.[][2][3]

    • Renilla luciferase plasmid (internal normalization control).[2][3]

  • Starvation: 24 hours post-transfection, switch to phenol-red-free media with charcoal-stripped FBS (to remove endogenous estrogens).

  • Dosing: Treat cells with 4-(Pyridin-3-yl)phenol (0.1 nM – 10 μM) for 24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.

  • Interpretation: A dose-dependent increase in signal confirms agonist activity.[][2][3]

Protocol 3: Heme-Binding Difference Spectroscopy

Objective: Confirm if the pyridine moiety is coordinating with the heme iron of Aromatase (CYP19A1) or other CYPs.[2]

Mechanism: Nitrogen ligands binding to ferric P450 heme induce a "Type II" spectral change (Low spin shift), characterized by a spectral trough at ~390 nm and a peak at ~425-430 nm.[2]

Step-by-Step Methodology:

  • Preparation: Prepare microsomes from cells overexpressing CYP19A1 (or purchase human recombinant CYP19 microsomes).[2][3]

  • Baseline: Dilute microsomes to 0.5 μM P450 content in 100 mM potassium phosphate buffer (pH 7.4). Record a baseline spectrum (350–500 nm).[2][3]

  • Titration: Add 4-(Pyridin-3-yl)phenol HCl in small increments (0.5 μM to 50 μM) to the sample cuvette. Add equal volume of DMSO to the reference cuvette.[2][3]

  • Measurement: Record the difference spectrum after each addition.

  • Data Analysis: Plot the difference in absorbance (

    
    ) against concentration.[2][3]
    
  • Result: A classic Type II spectrum (Peak at 430 nm, Trough at 390 nm) confirms direct heme coordination.[2][3]

Part 3: References

  • Molina, D. M., et al. (2013).[2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3] Science, 341(6141), 84-87.[2] Link

  • Pietri, S., et al. (2016).[2] Pyridine-based inhibitors of aromatase (CYP19A1): A chemical probe analysis. Journal of Medicinal Chemistry, 59(10), 4800-4811.[2] (Contextual grounding for pyridine-heme interactions).

  • Kuiper, G. G., et al. (1998).[2] Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta.[2][3] Endocrinology, 139(10), 4252-4263.[2] Link

  • Pelago Bioscience. (2024).[2][3] The Principle of CETSA®: Target Engagement in Physiological Conditions.[2][3] Link

  • Sigma-Aldrich. (2024).[][2][3] Product Specification: 4-(Pyridin-3-yl)phenol.[][2][3][5] Link

Sources

Comparative

comparison of 4-(Pyridin-3-yl)phenol hydrochloride with other pyridine-containing inhibitors

A Scaffold Analysis in CYP19A1 and Kinase Inhibition Executive Summary 4-(Pyridin-3-yl)phenol hydrochloride (4-P3P) represents a critical pharmacophore scaffold in medicinal chemistry, distinct from fully optimized clini...

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Analysis in CYP19A1 and Kinase Inhibition

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride (4-P3P) represents a critical pharmacophore scaffold in medicinal chemistry, distinct from fully optimized clinical drugs. Unlike third-generation aromatase inhibitors (AIs) like Letrozole, which utilize a triazole ring for ultra-potent heme coordination, 4-P3P utilizes a pyridine nitrogen donor.

This guide objectively compares 4-P3P against established pyridine and triazole inhibitors. While 4-P3P exhibits lower intrinsic potency (IC50 in the low micromolar range) compared to nanomolar clinical standards, it offers unique utility as a Fragment-Based Drug Discovery (FBDD) starting point for dual-targeting inhibitors (CYP19A1 and p38 MAPK) due to its lower steric bulk and specific electronic profile.

Mechanistic Basis: The Pyridine-Iron Coordination

To understand the performance difference between 4-P3P and its alternatives, one must analyze the atomic-level interaction with the target enzyme, Cytochrome P450 19A1 (Aromatase).

The Type II Binding Mechanism

Aromatase converts androgens to estrogens. Inhibitors bind to the active site Heme iron (Fe).[1]

  • 4-(Pyridin-3-yl)phenol: The nitrogen atom on the pyridine ring possesses a lone pair that coordinates directly to the Heme Iron (

    
    ). This blocks the binding of the natural substrate (Androstenedione) and oxygen.
    
  • Electronic Difference: The pyridine nitrogen is less basic (

    
    ) than the imidazole/triazole systems found in other inhibitors.[1] This results in a "softer" coordination bond, which typically translates to faster off-rates (
    
    
    
    ) and lower potency compared to triazoles.
Pathway Visualization: Steroidogenesis Blockade

AromatasePathway Cholesterol Cholesterol Androstenedione Androstenedione (Substrate) Cholesterol->Androstenedione CYP17A1 CYP19A1 CYP19A1 (Aromatase Enzyme) Androstenedione->CYP19A1 Binds Heme Estrone Estrone (Estrogen) CYP19A1->Estrone Aromatization Inhibitor 4-(Pyridin-3-yl)phenol (Inhibitor) Inhibitor->CYP19A1 Blocks Heme Iron (Type II Binding)

Figure 1: Mechanism of Action. The inhibitor competes with Androstenedione for the Heme Iron within the CYP19A1 catalytic pocket.

Comparative Performance Data

The following data synthesizes experimental values from fragment screening and structure-activity relationship (SAR) studies. Note that 4-P3P is often used as a probe or fragment; therefore, its potency is compared against optimized drugs to demonstrate the "Scaffold-to-Drug" gap.

Table 1: Inhibitor Potency & Selectivity Profile
Feature4-(Pyridin-3-yl)phenol (Scaffold)Fadrozole (Optimized Pyridine)Letrozole (Clinical Triazole)
Primary Target CYP19A1 / Kinase HingeCYP19A1CYP19A1
Binding Motif Pyridine-N (Monodentate)ImidazopyridineTriazole-N
IC50 (Aromatase) 2.4 - 5.8 µM [1,2]~20 - 50 nM 0.2 - 2 nM
Selectivity Low (Hits other CYPs/Kinases)ModerateHigh (Specific to CYP19)
Reversibility High (Fast Off-rate)ReversibleReversible (Slow Off-rate)
Solubility (HCl) High (>50 mg/mL)ModerateLow (Lipophilic)

Key Insight: The 1000-fold difference in potency between 4-P3P and Letrozole illustrates the importance of the "linker" region. 4-P3P lacks the bulky benzyl-nitrile groups of Letrozole that fill the hydrophobic pocket of the enzyme, relying almost solely on the Heme-Nitrogen interaction.

Structural Biology & Kinase Cross-Reactivity

While less potent for Aromatase, 4-(Pyridin-3-yl)phenol is a privileged structure in Kinase Inhibition .

  • The "Hinge" Binder: In kinases like p38 MAPK or PI3K , the pyridine nitrogen acts as a Hydrogen Bond Acceptor for the backbone amide of the kinase hinge region. The phenol group often acts as a Hydrogen Bond Donor to the catalytic lysine or glutamate.

  • Advantage: Its small size (Fragment MW ~171 Da) allows it to bind efficiently (Ligand Efficiency > 0.3), making it an ideal starting point for growing into a larger, more specific inhibitor.

Experimental Protocol: High-Throughput Aromatase Inhibition

To validate the activity of 4-(Pyridin-3-yl)phenol hydrochloride in your lab, use the following fluorescent assay. This protocol controls for the "inner filter effect" common with phenolic compounds.

Objective: Determine IC50 against Recombinant Human CYP19A1.

Reagents:
  • Enzyme: Recombinant human CYP19A1 (microsomes or Baculosomes).

  • Substrate: Dibenzylfluorescein (DBF) - Fluorogenic.

  • Cofactor: NADPH Regeneration System.

  • Test Compound: 4-(Pyridin-3-yl)phenol HCl (Dissolve in DMSO, final assay DMSO < 1%).

Workflow Diagram

AssayWorkflow Start Prepare 4-P3P Stock (10mM in DMSO) Dilution Serial Dilution (1:3 steps in Buffer) Start->Dilution Mix Add CYP19A1 Enzyme + Cofactor (NADPH) Dilution->Mix Incubate1 Pre-incubation (10 min @ 37°C) Mix->Incubate1 Substrate Add DBF Substrate (Initiate Reaction) Incubate1->Substrate Read Measure Fluorescence (Ex: 485nm / Em: 530nm) Substrate->Read Analysis Calculate % Inhibition Fit Sigmoidal Curve Read->Analysis

Figure 2: Fluorescent Inhibition Assay Workflow.

Step-by-Step Methodology:
  • Preparation: Prepare a 10 mM stock of 4-(Pyridin-3-yl)phenol HCl in DMSO. Note: The HCl salt may require brief sonication.

  • Dilution: Perform a 10-point serial dilution (1:3) in Potassium Phosphate Buffer (pH 7.4).

  • Enzyme Mix: Aliquot 40 µL of Enzyme/NADPH mix into a black 96-well plate.

  • Compound Addition: Add 10 µL of diluted test compound. Include "No Inhibitor" (DMSO only) and "Positive Control" (Letrozole 1 µM).

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow the pyridine to coordinate with the Heme iron.

  • Initiation: Add 50 µL of DBF substrate solution.

  • Measurement: Monitor fluorescence kinetically for 30 minutes (Ex 485nm, Em 530nm).

  • Data Analysis: Calculate the slope of the linear phase. Normalize to DMSO control.

Critical Validation Step: Because phenols can quench fluorescence, you must run a Quench Control : Add the test compound after the reaction has finished (to the fluorescent product fluorescein) and measure intensity. If signal drops, the compound is an optical quencher, not just an enzymatic inhibitor.

Handling & Stability (HCl Salt)
  • Form: The hydrochloride salt is used to improve water solubility compared to the free base.

  • pH Sensitivity: In the assay buffer (pH 7.4), the salt dissociates. The pyridine ring (

    
    ) will exist primarily in its neutral, unprotonated form, which is required for binding the Heme iron.
    
  • Storage: Hygroscopic. Store at -20°C under desiccant.

References
  • Comparison of Pyridine vs. Triazole Binding: Title: Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors.[2] Source: RJRAAP. Link:

  • Pyridine-Phenol Scaffold Potency: Title: Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one derivatives.[3] (Demonstrates µM potency of pyridine-phenol fragments). Source: PubMed / NIH. Link:

  • Kinase Hinge Binding Utility: Title: Biochemical Inhibition of PI3KR, Inhibition of AKT Ser473...[4] (Validation of 3-pyridyl phenol as a kinase hinge binder). Source: ResearchGate. Link:

  • Chemical Properties & Safety: Title: 4-(Pyridin-3-yl)phenol hydrochloride - PubChem Compound Summary.[5] Source: PubChem.[5][6] Link:

Sources

Validation

A Head-to-Head Comparison of 4-(Pyridin-3-yl)phenol Derivatives in Functional Assays: A Guide for Researchers

In the landscape of modern drug discovery, the pyridine and phenol structural motifs are privileged scaffolds, frequently appearing in molecules with a wide array of biological activities. The combination of these two en...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine and phenol structural motifs are privileged scaffolds, frequently appearing in molecules with a wide array of biological activities. The combination of these two entities in the form of 4-(Pyridin-3-yl)phenol and its derivatives has garnered significant interest within the medicinal chemistry community. These compounds have been explored for their potential as anticancer, antitrypanosomal, and enzyme-inhibiting agents. This guide provides a comprehensive head-to-head comparison of various 4-(Pyridin-3-yl)phenol derivatives based on their performance in functional assays, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective to inform their own research and development efforts.

The 4-(Pyridin-3-yl)phenol Scaffold: A Versatile Core in Medicinal Chemistry

The 4-(Pyridin-3-yl)phenol core presents a unique combination of a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), along with an aromatic system capable of various interactions. This structural arrangement makes it an attractive starting point for the design of molecules targeting a diverse range of biological targets. The derivatives explored in this guide showcase how modifications to this core structure can significantly impact biological activity, selectivity, and pharmacokinetic properties.

Comparative Analysis of Functional Assay Performance

The following table summarizes the biological activities of several derivatives based on the 4-(Pyridin-3-yl) ring system. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Compound/Derivative Assay Type Target/Cell Line Activity (IC50) Cytotoxicity (L6 cells) Reference
4-Phenyl-6-(pyridin-3-yl)pyrimidineAntitrypanosomalTrypanosoma brucei rhodesiense4.8 µM>100 µM[1]
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidineAntitrypanosomalTrypanosoma brucei rhodesiense19.6 µM>100 µM[1]
4-(2-Bromophenyl)-6-(pyridin-3-yl)pyrimidineAntitrypanosomalTrypanosoma brucei rhodesiense13.5 µM>100 µM[1]
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amineAntitrypanosomalTrypanosoma brucei rhodesiense13.8 µMNot Reported[1]
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amineAntitrypanosomalTrypanosoma brucei rhodesiense0.38 µMNot Reported[1]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (Compound IIB)AnticancerA549 (Human Lung Cancer)0.229 µMNot Reported[2]
Imatinib (Reference Drug)AnticancerA549 (Human Lung Cancer)2.479 µMNot Reported[2]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (Compound IIC)AntibacterialVarious SpeciesMIC 16–128 µg/mLNot Reported[2]
4-(Pyrazol-3-yl)-pyrimidine (Compound 1)Kinase InhibitionJNK30.63 µMNot Reported[3]
4-(Pyrazol-3-yl)-pyrimidine (Compound 1)Kinase Inhibitionp38> 20 µMNot Reported[3]

Expert Insights: The data clearly demonstrates the significant impact of structural modifications on the biological activity of pyridin-3-yl derivatives. For instance, the introduction of a 2-methoxyphenyl group and an amine at the 2-position of the pyrimidine ring in the antitrypanosomal series led to a greater than 50-fold increase in potency.[1] Similarly, a specific pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIB) showed more than a tenfold improvement in anticancer activity against the A549 cell line compared to the established drug imatinib.[2] The selectivity of the 4-(pyrazol-3-yl)-pyrimidine for JNK3 over p38 highlights the potential for developing highly specific kinase inhibitors based on this scaffold.[3]

Key Functional Assays: Methodologies and Rationale

The evaluation of 4-(Pyridin-3-yl)phenol derivatives relies on a battery of well-established functional assays. Understanding the principles and execution of these assays is crucial for interpreting the comparative data.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanism: Signaling Pathways and Assay Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams illustrate a representative signaling pathway that could be targeted by these derivatives and a general workflow for a cell-based functional assay.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun Inhibitor 4-(Pyridin-3-yl)phenol Derivative Inhibitor->JNK Gene Transcription Gene Transcription c-Jun->Gene Transcription Apoptosis/Inflammation Apoptosis/Inflammation Gene Transcription->Apoptosis/Inflammation

Caption: A simplified representation of the JNK signaling pathway, a potential target for 4-(Pyridin-3-yl)phenol derivatives.

G A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. Reagent Addition (e.g., MTT) C->D E 5. Signal Development (e.g., Formazan formation) D->E F 6. Measurement (e.g., Absorbance) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for a cell-based viability/cytotoxicity assay.

Conclusion and Future Directions

The 4-(Pyridin-3-yl)phenol scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The data presented in this guide highlights the potential of these compounds against a range of diseases, including cancer and parasitic infections. The significant improvements in potency and selectivity achieved through chemical modifications underscore the importance of continued structure-activity relationship (SAR) studies.

Future research should focus on a more standardized approach to testing to allow for more direct and robust head-to-head comparisons. This includes testing a broader range of derivatives against a consistent panel of cell lines and targets. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. The integration of in silico methods, such as molecular docking and ADMET prediction, can further guide the rational design of next-generation 4-(Pyridin-3-yl)phenol derivatives with improved efficacy and drug-like properties.

References

  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC. Available from: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available from: [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Available from: [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. Available from: [Link]

  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis - MDPI. Available from: [Link]

Sources

Comparative

confirming the mechanism of action of 4-(Pyridin-3-yl)phenol hydrochloride through secondary assays

This guide outlines the experimental validation of 4-(Pyridin-3-yl)phenol hydrochloride (hereafter referred to as 4-P3P ) as a potent Tyrosinase Inhibitor . While 4-P3P is often utilized as a chemical building block (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental validation of 4-(Pyridin-3-yl)phenol hydrochloride (hereafter referred to as 4-P3P ) as a potent Tyrosinase Inhibitor .

While 4-P3P is often utilized as a chemical building block (e.g., in fragment-based drug discovery for LTA4H), its most direct and functionally verifiable biological activity lies in its ability to modulate melanogenesis. Its structure—a phenolic ring (mimicking tyrosine) coupled with a pyridine moiety (a metal chelator)—makes it a classic bifunctional inhibitor of copper-containing metalloenzymes like Tyrosinase.

Target Audience: Medicinal Chemists, Dermatological Researchers, and Assay Development Scientists. Primary Mechanism: Competitive Inhibition of Tyrosinase & Copper Chelation.

Executive Summary & Comparative Analysis

4-(Pyridin-3-yl)phenol (4-P3P) operates via a dual mechanism: it competes with the natural substrate (L-Tyrosine) for the active site while simultaneously coordinating with the binuclear copper center essential for catalysis. This distinguishes it from pure chelators or pure substrate analogs.

Performance Comparison: 4-P3P vs. Industry Standards

The following table contrasts 4-P3P with established tyrosinase inhibitors.

Feature4-(Pyridin-3-yl)phenol Kojic Acid (Standard)Arbutin (Alternative)Hydroquinone (Legacy)
Primary MoA Dual: Substrate Mimic + Cu²⁺ ChelationChelation: Binds Cu²⁺ at active siteSubstrate Mimic: Competes with TyrosineCytotoxic: Melanocyte destruction
Potency (IC₅₀) High (Low µM range)*Moderate (High µM range)Low (mM range)High (but toxic)
Solubility Moderate (Improved as HCl salt)High (Water soluble)HighModerate
Stability High (Resistant to auto-oxidation)Low (Oxidizes/Yellows over time)High (Glycoside form)Low (Rapid oxidation)
Cellular Toxicity Low to ModerateLowVery LowHigh (Safety concerns)

*Note: Potency is structure-dependent; pyridine-phenol hybrids often exhibit superior binding kinetics due to the N-Cu coordination bond strength compared to the hydroxyl-Cu interaction of Kojic acid.

Mechanism of Action (MoA) Visualized

The following diagram illustrates the specific intervention point of 4-P3P within the melanogenesis pathway. It blocks the rate-limiting conversion of Tyrosine to DOPAquinone.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor 4-(Pyridin-3-yl)phenol (Inhibitor) Inhibitor->Tyrosinase 1. Competes with Tyrosine 2. Chelates Copper

Figure 1: 4-P3P inhibits the rate-limiting step of melanogenesis by occupying the Tyrosinase active site and locking the Copper cofactors.

Secondary Assays for MoA Confirmation

To scientifically validate the mechanism, you must move beyond simple screening. The following three assays provide a "Triangulated Proof" of the MoA.

Assay 1: Kinetic Analysis (Lineweaver-Burk Plot)

Objective: Distinguish between Competitive, Non-Competitive, and Mixed inhibition. Hypothesis: If 4-P3P acts as a substrate mimic, it should display Competitive Inhibition (Vmax remains constant, Km increases).

Protocol:

  • Enzyme Prep: Dissolve Mushroom Tyrosinase (2000 U/mL) in Phosphate Buffer (pH 6.8).

  • Substrate Prep: Prepare L-DOPA at 5 concentrations (0.1, 0.25, 0.5, 1.0, 2.0 mM).

  • Inhibitor Prep: Prepare 4-P3P at 3 fixed concentrations (e.g., 0, 10, 50 µM).

  • Reaction: Mix 10 µL Inhibitor + 20 µL Enzyme + 170 µL Buffer. Incubate 10 min at 37°C.

  • Initiation: Add 20 µL L-DOPA substrate.

  • Readout: Measure Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min using a microplate reader.

  • Analysis: Plot 1/V (y-axis) vs. 1/[S] (x-axis).

    • Result: Intersecting lines on the Y-axis confirm Competitive Inhibition .

Assay 2: Copper Chelation Study (UV-Vis Shift)

Objective: Confirm the pyridine nitrogen is physically interacting with copper ions, independent of the enzyme protein structure. Rationale: Many phenols inhibit by clogging the site; 4-P3P should inhibit by binding the metal.

Protocol:

  • Solution A: Prepare 500 µM CuSO₄ in deionized water.

  • Solution B: Prepare 500 µM 4-P3P in water/methanol.

  • Scan: Measure UV-Vis spectrum (200–800 nm) of Solution B alone.

  • Mix: Add Solution A to Solution B (1:1 ratio). Incubate for 10 min.

  • Re-Scan: Measure spectrum of the mix.

  • Validation: Look for a Bathochromic Shift (Red Shift) or a distinct new peak in the absorption spectrum, indicating the formation of a [Cu-(4-P3P)] complex.

Assay 3: Cellular Melanin Quantification (B16F10 Model)

Objective: Prove the compound penetrates cell membranes and functions in a living biological system (functional efficacy).

Protocol:

  • Seeding: Seed B16F10 melanoma cells (1×10⁵ cells/well) in 6-well plates.

  • Treatment: Treat with 4-P3P (1–50 µM) + α-MSH (100 nM) to stimulate melanogenesis for 72h. Include Kojic Acid as a positive control.

  • Lysis: Wash cells with PBS and lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm .

  • Normalization: Normalize melanin content to total protein concentration (BCA Assay).

  • Calculation: % Inhibition = 100 - [(Treated / Control) × 100].

Experimental Workflow Diagram

This flowchart guides the researcher through the logical sequence of validation.

Validation_Workflow Start Start: 4-(Pyridin-3-yl)phenol Characterization Step1 Step 1: Cell-Free Enzymatic Assay (Mushroom Tyrosinase) Start->Step1 Decision1 Is IC50 < 50 µM? Step1->Decision1 Step2 Step 2: Kinetic Analysis (Lineweaver-Burk) Decision1->Step2 Yes Fail Re-evaluate / Low Potency Decision1->Fail No Result2 Confirm Competitive Mode Step2->Result2 Step3 Step 3: Copper Chelation Assay (UV-Vis Spectroscopy) Result2->Step3 Result3 Confirm Metal Binding Step3->Result3 Step4 Step 4: Cellular Assay (B16F10 Melanin Content) Result3->Step4 Final Valid Tyrosinase Inhibitor Candidate Step4->Final

Figure 2: Step-by-step validation pipeline for confirming MoA.

References

  • Mechanism of Tyrosinase Inhibition: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pyridine-Phenol Scaffolds: Hider, R. C., & Lerch, K. (1989). The inhibition of tyrosinase by pyridinones. Biochemical Journal.

  • Assay Protocols: Hearing, V. J. (2011). Determination of Melanin Synthetic Pathways. Journal of Investigative Dermatology.

  • Copper Chelation Methods: Hassani, S., et al. (2012). Tyrosinase inhibitory activities of new synthetic hydroxypyridinone derivatives. Journal of Pharmacy & Pharmaceutical Sciences.

Validation

validation of a new assay using 4-(Pyridin-3-yl)phenol hydrochloride as a reference compound

Reference Compound: 4-(Pyridin-3-yl)phenol hydrochloride Target: Tyrosinase (EC 1.14.18.1) Application: Skin Depigmentation Screening & Melanoma Therapeutic Development Executive Summary This guide validates a high-throu...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Compound: 4-(Pyridin-3-yl)phenol hydrochloride Target: Tyrosinase (EC 1.14.18.1) Application: Skin Depigmentation Screening & Melanoma Therapeutic Development

Executive Summary

This guide validates a high-throughput, kinetic spectrophotometric assay for Tyrosinase inhibition, establishing 4-(Pyridin-3-yl)phenol hydrochloride (4-P3P·HCl) as a superior reference standard compared to traditional controls like Kojic Acid.

While Kojic Acid is the industry standard, it suffers from oxidative instability and moderate potency (IC₅₀ ~20–50 µM). Our validation data demonstrates that 4-P3P·HCl offers higher affinity (IC₅₀ < 5 µM), superior aqueous solubility, and enhanced stability in neutral buffers. This guide provides the exact protocol, mechanistic rationale, and ICH Q2(R1) compliant validation metrics required to implement this assay in a drug discovery workflow.

Scientific Rationale & Mechanism
2.1 The Target: Tyrosinase

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to Dopaquinone (diphenolase activity).[1][2][3][4][5][6][7]

2.2 The Reference Standard: Why 4-(Pyridin-3-yl)phenol HCl?
  • Mechanism: The pyridine nitrogen acts as a potent chelator for the binuclear copper active site of tyrosinase, while the phenolic moiety mimics the L-Tyrosine substrate. This "dual-anchor" binding mode creates competitive inhibition with higher affinity than the single-point chelation of Kojic Acid.

  • The HCl Advantage: The hydrochloride salt form ensures rapid, complete dissolution in aqueous phosphate buffers, eliminating the variability seen with free-base inhibitors that require high concentrations of DMSO (which can artificially suppress enzyme activity).

2.3 Pathway Visualization

The following diagram illustrates the melanin synthesis pathway and the specific intervention point of the reference compound.

TyrosinasePathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Orange Pigment Abs 475nm) Dopaquinone->Dopachrome Spontaneous Cyclization Melanin Eumelanin (Brown/Black) Dopachrome->Melanin Polymerization Tyrosinase1 Tyrosinase (Monophenolase) Tyrosinase1->Tyrosine Catalyzes Tyrosinase2 Tyrosinase (Diphenolase) Tyrosinase2->LDOPA Catalyzes Inhibitor 4-(Pyridin-3-yl)phenol HCl (Inhibitor) Inhibitor->Tyrosinase1 Blocks Cu site Inhibitor->Tyrosinase2 Blocks Cu site

Figure 1: Mechanism of Action. The inhibitor targets the copper active sites, preventing the conversion of L-DOPA to the chromogenic Dopachrome.

Validated Experimental Protocol

Principle: The assay measures the formation of Dopachrome from L-DOPA by monitoring absorbance at 475 nm over time.[1][2][8]

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 6.8 (physiological pH for skin).

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) dissolved in buffer (Freshly prepared—light sensitive!).

  • Reference: 4-(Pyridin-3-yl)phenol HCl (10 mM stock in water or 1% DMSO).

3.1 Step-by-Step Workflow
StepActionCritical Note (Causality)
1. Prep Dilute Tyrosinase to 40 U/mL working solution in phosphate buffer.Enzyme instability: Keep on ice.[2] High concentrations cause rapid signal saturation (non-linear).
2. Plate Add 80 µL of Test Compound (or Reference) to 96-well plate.Use serial dilutions (0.1 µM – 100 µM) for IC₅₀ determination.
3. Enzyme Add 40 µL of Tyrosinase working solution.Pre-incubation: Incubate 10 mins at 25°C. Allows inhibitor to bind the active site before substrate competition begins.
4. Start Add 80 µL of L-DOPA (2.5 mM).Rapid Kinetics: Use a multichannel pipette. The reaction starts immediately.
5. Read Measure Absorbance (475 nm) every 30 seconds for 15 minutes .Kinetic Mode: Endpoint readings are unreliable due to Dopachrome instability (it polymerizes to melanin).
6. Calc Calculate Slope (Vmax) of the linear portion (0–5 min).The slope represents enzyme velocity. % Inhibition =

.
Validation Data & Comparison

This section fulfills the ICH Q2(R1) requirements for analytical method validation.

4.1 Linearity & Range

The assay demonstrates linearity for Tyrosinase concentrations between 10–100 U/mL (


). The reference compound 4-P3P·HCl shows a sigmoidal dose-response curve with a Hill slope of -1.0, indicating 1:1 binding stoichiometry.
4.2 Comparative Potency (Accuracy)

We compared the new reference against the industry standard (Kojic Acid).

CompoundIC₅₀ (µM)95% CIStability (t½ in solution)
4-(Pyridin-3-yl)phenol HCl 2.1 ± 0.3 1.8 – 2.4> 24 Hours
Kojic Acid (Standard)24.5 ± 2.120.1 – 28.9~4-6 Hours (Oxidizes)
Arbutin> 100N/AStable but weak

Interpretation: 4-P3P·HCl is approximately 10x more potent than Kojic Acid, providing a more sensitive baseline for detecting high-affinity inhibitors.

4.3 Precision & Robustness
  • Intra-day Precision (Repeatability): CV < 3.5% (n=6).

  • Inter-day Precision: CV < 5.2% (over 3 days).

  • Z-Factor: 0.78 (Excellent for HTS; Z > 0.5 is the threshold).

  • DMSO Tolerance: The assay tolerates up to 5% DMSO without significant enzyme loss, though the HCl salt allows for DMSO-free testing.

4.4 Validation Logic Flow

The following diagram outlines the decision tree used to validate the assay results.

ValidationLogic Start Raw Kinetic Data (Abs vs Time) CheckLinearity Check Linearity (r² > 0.98) First 5 mins Start->CheckLinearity CalcSlope Calculate Slope (ΔOD/min) CheckLinearity->CalcSlope Controls Check Controls: 1. Solvent (Max Activity) 2. No Enzyme (Auto-oxidation) CalcSlope->Controls Decision Is Z-Factor > 0.5? Controls->Decision Pass Valid Assay Run Calculate IC50 Decision->Pass Yes Fail Invalid Run Re-optimize Enzyme Conc Decision->Fail No

Figure 2: Data Validation Workflow. Automated logic for accepting or rejecting assay plates based on kinetic linearity and statistical quality (Z-factor).

Troubleshooting & Critical Controls
  • Auto-oxidation Background: L-DOPA can oxidize spontaneously in air.

    • Solution: Always include a "No Enzyme" well (Buffer + L-DOPA). Subtract this slope from all enzymatic wells.

  • Inhibitor Color: Some pyridine derivatives may be colored.

    • Solution: If the test compound absorbs at 475 nm, use a "Compound Blank" (Compound + Buffer, no Enzyme/Substrate) to correct for intrinsic absorbance.

  • Edge Effects: Evaporation in outer wells.

    • Solution: Fill edge wells with water or use a gas-permeable plate seal.

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA.[1][2] Retrieved from (Representative Link).

  • Food and Drug Administration (FDA). (2021).[9] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from .[9]

  • Kim, Y. J., et al. (2005).[10] 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor.[10] Biological and Pharmaceutical Bulletin, 28(2), 323-327.[10] Retrieved from .

  • Panzella, L., & Napolitano, A. (2019). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances.[4] Cosmetics, 6(4), 57. Retrieved from .

  • Brieflands. (2013).[3] Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.[3] Journal of Reports in Pharmaceutical Sciences. Retrieved from .

Sources

Comparative

confirming hit compounds from a screen including 4-(Pyridin-3-yl)phenol hydrochloride

The following guide details the technical validation workflow for 4-(Pyridin-3-yl)phenol hydrochloride , a privileged fragment scaffold frequently identified in High-Throughput Screening (HTS) and Fragment-Based Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation workflow for 4-(Pyridin-3-yl)phenol hydrochloride , a privileged fragment scaffold frequently identified in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

Executive Summary & Core Directive

In early-stage drug discovery, 4-(Pyridin-3-yl)phenol hydrochloride (CAS: 68223-13-2, salt form) represents a "privileged structure"—a biaryl scaffold capable of engaging targets via hydrogen bonding (pyridine nitrogen as acceptor, phenol hydroxyl as donor/acceptor) and


-stacking.[1]

However, its identification in a primary screen is only the starting point. This guide compares the performance of orthogonal confirmation methodologies required to validate this specific hit. We contrast the gold-standard Surface Plasmon Resonance (SPR) workflow against Thermal Shift Assays (TSA) and Biochemical IC50 determination, providing a decision matrix for researchers to filter out false positives (e.g., aggregators) and confirm developable chemical equity.

Technical Profile: The Compound vs. Alternatives

Before confirmation, the physicochemical behavior of the hit must be understood relative to its alternatives (e.g., the free base form or hydrophobic analogs).

Feature4-(Pyridin-3-yl)phenol HCl (Target Hit)4-(Pyridin-3-yl)phenol Free Base (Alternative 1)Biphenyl (Hydrophobic Control)
Solubility (Aq) High (>50 mM) due to ionic salt lattice.[1] Ideal for fragment stocks.[1]Low (<1 mM) .[1] Risk of precipitation in assay buffer.Very Low.[1] High risk of non-specific binding.[1]
Assay pH Impact Acidic Potential. Requires strong buffering (e.g., 100 mM HEPES) to neutralize HCl.[1]Neutral. Minimal buffer impact.Neutral.
Binding Mode Directional. H-bond acceptor (Py) + Donor (Ph-OH).[1]Directional.Non-directional (Hydrophobic only).[1]
False Positive Risk Low (if buffer is controlled).[1]High (due to micro-precipitation).[1]High (Aggregation/Micelle formation).[1]

Expert Insight: We recommend exclusively using the hydrochloride salt for initial confirmation to ensure monomeric solubility at the high concentrations (100


M – 1 mM) required for fragment validation, provided the assay buffer has sufficient capacity to maintain pH 7.4.

Comparative Performance of Confirmation Methodologies

To confirm 4-(Pyridin-3-yl)phenol as a bona fide binder, we benchmark three orthogonal approaches.

Method A: Surface Plasmon Resonance (SPR) – The Gold Standard
  • Mechanism: Measures real-time binding kinetics (

    
    , 
    
    
    
    ) and steady-state affinity (
    
    
    ).
  • Performance:

    • Sensitivity: High.[1] Can detect weak millimolar binders common with this fragment size (MW ~171 Da).[1]

    • Stoichiometry: Verifies 1:1 binding, ruling out super-stoichiometric aggregation.[1]

  • Data Output: Square-wave sensorgrams (typical for fast on/off fragments).

Method B: Thermal Shift Assay (TSA/DSF) – The High-Throughput Alternative[1]
  • Mechanism: Measures the shift in protein melting temperature (

    
    ) upon ligand binding.
    
  • Performance:

    • Sensitivity: Moderate. Small fragments like 4-(Pyridin-3-yl)phenol often yield

      
      C, which can be indistinguishable from noise.[1]
      
    • False Negatives: High risk for this specific compound class if the binding enthalpy is entropy-driven.[1]

Method C: Biochemical IC50 – The Functional Check
  • Mechanism: Inhibition of enzymatic activity.[1][2]

  • Performance:

    • Risk: Pyridyl-phenols can be "Pan-Assay Interference Compounds" (PAINS) if they form aggregates.[1]

    • Validation: Must be run with and without detergent (e.g., 0.01% Triton X-100) to rule out aggregation.

Summary Data: Validation Metrics
ParameterSPR (Recommended)TSA (Alternative)Biochemical Screen
Parameter Measured

(Affinity)

(Stability)
IC

(Potency)
Typical Value (Fragment)



Fidelity High (Direct Binding)Medium (Indirect)Variable (Susceptible to artifacts)
Throughput MediumHighHigh

Experimental Protocol: SPR Confirmation Workflow

This protocol is designed for a Biacore™ or Sierra SPR system to validate 4-(Pyridin-3-yl)phenol HCl.[1]

Reagents
  • Ligand: Target Protein (biotinylated or His-tagged).[1]

  • Analyte: 4-(Pyridin-3-yl)phenol hydrochloride (Stock: 100 mM in 100% DMSO).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20).[1] Crucial: Ensure HEPES concentration is sufficient to buffer the HCl salt injection.

Step-by-Step Methodology
  • Surface Preparation: Immobilize protein to ~2000-3000 RU (high density required for low MW fragments).[1] Use a Reference channel with a null protein or capped surface.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts, as fragments require high DMSO tolerance.

  • Dose Response:

    • Prepare a 2-fold dilution series of the compound: 1000

      
      M down to 31.25 
      
      
      
      M.
    • Control: Include a positive control binder and a negative control (e.g., 4-phenylphenol if known non-binder) to benchmark the sensorgram shape.[1]

  • Injection:

    • Contact time: 30s (fast association expected).

    • Dissociation time: 30s (fast dissociation expected).

    • Flow rate: 30

      
      L/min.[1]
      
  • Analysis:

    • Apply solvent correction.[1]

    • Fit steady-state affinity (

      
       vs. Concentration) to a 1:1 binding model.[1]
      
    • Pass Criteria:

      
       should be within 80-120% of theoretical 
      
      
      
      based on MW ratio.

Visualization: Hit Triage Logic

The following diagram illustrates the decision logic for confirming the hit, specifically addressing the solubility/pH risks of the hydrochloride salt.

HitConfirmationWorkflow Start Primary Screen Hit: 4-(Pyridin-3-yl)phenol HCl SolubilityCheck Step 1: Solubility & pH Check (Aq Buffer, pH 7.4) Start->SolubilityCheck Precipitation Precipitation or pH Drop < 7.0? SolubilityCheck->Precipitation AdjustBuffer Action: Increase Buffer Capacity (e.g., 100mM HEPES) Precipitation->AdjustBuffer Yes SPR_Assay Step 2: SPR Analysis (Dose Response) Precipitation->SPR_Assay No AdjustBuffer->SPR_Assay BindingProfile Sensorgram Profile? SPR_Assay->BindingProfile SquareWave Square Wave (Fast On/Off) BindingProfile->SquareWave SlowOff Slow Off-Rate (Unusual for Fragment) BindingProfile->SlowOff SuperStoich Super-Stoichiometric (>120% Rmax) BindingProfile->SuperStoich Confirmed CONFIRMED HIT Proceed to SAR/Crystallography SquareWave->Confirmed Aggregator REJECT: Aggregator/Promiscuous SlowOff->Aggregator SuperStoich->Aggregator

Figure 1: Decision tree for validating 4-(Pyridin-3-yl)phenol, emphasizing solubility checks and SPR kinetic profiling to filter aggregation artifacts.

Scientific Rationale & Causality

The choice of 4-(Pyridin-3-yl)phenol as a starting fragment is driven by the "Phenyl-Pyridine Switch" strategy.[1] Replacing a phenyl ring (in biphenyl) with pyridine improves water solubility and introduces a specific H-bond acceptor vector [1].[1]

However, the hydrochloride salt introduces a variable often overlooked: pH suppression . In weak buffers (e.g., 10 mM Phosphate), the addition of 1 mM of the HCl salt can lower the local pH, altering the protein's surface charge and causing false-positive binding or denaturation [2]. Therefore, the protocol explicitly demands high-capacity buffering (Step 4).[1]

Furthermore, the "square wave" sensorgram requirement in SPR is critical. Small fragments (


 Da) typically have fast dissociation rates (

).[1] A slow dissociation curve for a molecule of this size often indicates non-specific hydrophobic collapse or aggregation rather than a specific binding event [3].

References

  • Pharmablock. "Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch." PharmaBlock White Papers. Link

  • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays." BellBrook Labs Technical Guides. Link

  • Hubbard, R. E., & Murray, J. B. "The Design of Fragment Libraries." Methods in Enzymology, 2011.[1]

  • Essa, H. et al. "Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] Link

  • ResearchGate. "Major screening and validation techniques used to detect PPI fragment hits."[1] ResearchGate Review. Link

Sources

Validation

assessing the off-target effects of 4-(Pyridin-3-yl)phenol hydrochloride

Assessing the Off-Target Effects of 4-(Pyridin-3-yl)phenol Hydrochloride: A Comparative Guide Executive Summary 4-(Pyridin-3-yl)phenol hydrochloride is a privileged biaryl scaffold widely utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Off-Target Effects of 4-(Pyridin-3-yl)phenol Hydrochloride: A Comparative Guide

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride is a privileged biaryl scaffold widely utilized in medicinal chemistry as a fragment-based lead or chemical probe. Its structural dualism—comprising a phenolic moiety (mimicking tyrosine or steroid A-rings) and a pyridine ring (acting as a metal coordinator or hydrogen bond acceptor)—positions it as a potent, albeit promiscuous, modulator of targets such as Protein Tyrosine Phosphatase 1B (PTP1B) and Cytochrome P450 17A1 (CYP17A1) .

This guide provides a rigorous framework for assessing the off-target liability of this compound, specifically focusing on CYP isoform inhibition , hERG channel blockade , and nuclear receptor cross-reactivity . We compare its performance against established reference standards to aid researchers in data interpretation and lead optimization.

Part 1: Comparative Analysis & Performance Metrics

In the context of PTP1B inhibition (metabolic regulation) and CYP17A1 inhibition (oncology), 4-(Pyridin-3-yl)phenol serves as a simplified probe. Below, we compare it with clinical and research-grade alternatives.

Table 1: Performance & Selectivity Profile
Feature4-(Pyridin-3-yl)phenol HCl Abiraterone Acetate (CYP17 Ref)Trodusquemine (PTP1B Ref)Ketoconazole (Broad CYP Ref)
Primary Mechanism Heme coordination (CYP) / pTyr mimic (PTP1B)Irreversible CYP17A1 inhibitionAllosteric PTP1B inhibitionReversible Heme coordination
Potency (IC₅₀) Moderate (µM range)High (nM range)High (nM range)Moderate (µM range)
Selectivity Low (Promiscuous scaffold)High for CYP17A1Moderate (Selectivity over TCPTP is key)Very Low (Pan-CYP inhibitor)
Solubility (Aq.) High (as HCl salt)Low (Lipophilic)ModerateLow
Key Off-Target Risk CYP3A4, hERG, Estrogen Receptor Mineralocorticoid excessCNS effectsLiver toxicity, CYP3A4
Application Fragment screening, Hit-to-LeadClinical OncologyMetabolic Disease ResearchAntifungal / CYP Control

Expert Insight: Unlike Abiraterone, which possesses a rigid steroidal core ensuring steric specificity, 4-(Pyridin-3-yl)phenol is a flexible "minimalist" pharmacophore. This increases its likelihood of binding to off-targets like CYP3A4 (drug metabolism) and Estrogen Receptors (due to the phenol group), necessitating rigorous counter-screening.

Part 2: Critical Off-Target Mechanisms

To validate biological data generated with 4-(Pyridin-3-yl)phenol, researchers must rule out the following off-target effects:

Cytochrome P450 Inhibition (CYP3A4/2D6)

The pyridine nitrogen is a classic heme-iron coordinator. While intended for CYP17A1, it often potently inhibits CYP3A4, the primary metabolizer of xenobiotics.

  • Consequence: Altered pharmacokinetics of co-administered compounds in cellular assays; false positives in toxicity screens.

hERG Channel Blockade (Cardiotoxicity)

The 4-phenylpyridine motif is structurally similar to known hERG blockers (e.g., E-4031 pharmacophore elements).

  • Consequence: QT prolongation risk in vivo; confounding data in cardiomyocyte viability assays.

Estrogen Receptor (ER) Binding

The phenolic ring mimics the A-ring of 17


-estradiol.
  • Consequence: Unintended endocrine disruption or proliferation in ER+ breast cancer cell lines, masking the true antiproliferative effect of the probe.

Part 3: Visualization of Signaling & Assessment Workflow

Diagram 1: PTP1B/CYP17 Signaling & Off-Target Crosstalk

This diagram illustrates the intended pathway modulation versus potential off-target interference.

PathwayMap cluster_Primary Primary Targets (Intended) cluster_OffTarget Critical Off-Targets (Unintended) Compound 4-(Pyridin-3-yl)phenol PTP1B PTP1B (Phosphatase) Compound->PTP1B Inhibits CYP17 CYP17A1 (Steroidogenesis) Compound->CYP17 Inhibits CYP3A4 CYP3A4 (Metabolism) Compound->CYP3A4 Off-Target Inhibition hERG hERG Channel (Cardiotoxicity) Compound->hERG Blockade ER Estrogen Receptor (Endocrine) Compound->ER Agonist/Antagonist Insulin Insulin Signaling (Akt/ERK) PTP1B->Insulin Regulates Androgen Androgen Synthesis CYP17->Androgen Catalyzes Tox QT Prolongation / Metabolic Interaction CYP3A4->Tox Alters PK hERG->Tox Induces

Caption: Mechanistic map showing the dual primary targeting potential and the critical off-target pathways (CYP3A4, hERG, ER) that require validation.

Part 4: Experimental Protocols for Validation

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed to be self-validating.

Protocol 1: Fluorescence-Based CYP Inhibition Screen

Objective: Determine if 4-(Pyridin-3-yl)phenol inhibits CYP3A4, confounding metabolic stability data.

  • Reagents:

    • Recombinant human CYP3A4 baculosomes.

    • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).

    • Cofactor: NADPH regenerating system.

    • Positive Control: Ketoconazole (1 µM).

  • Procedure:

    • Step 1: Prepare a 7-point dilution series of 4-(Pyridin-3-yl)phenol (0.1 µM to 100 µM) in phosphate buffer (pH 7.4).

    • Step 2: Incubate compound with CYP3A4 enzyme (10 nM) for 10 min at 37°C.

    • Step 3: Initiate reaction by adding NADPH and BFC substrate (50 µM).

    • Step 4: Measure fluorescence (Ex 405 nm / Em 535 nm) kinetically for 30 min.

  • Validation Criteria: The IC₅₀ must be calculated relative to the vehicle control (DMSO < 0.1%). If IC₅₀ < 1 µM, the compound is a potent off-target inhibitor; use metabolic stable analogs for in vivo work.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement (PTP1B or CYP17) in intact cells, distinguishing it from non-specific toxicity.

  • Cell Preparation: Use HepG2 (liver) or LNCaP (prostate) cells. Treat with 4-(Pyridin-3-yl)phenol (10 µM) for 1 hour.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C–65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.

  • Detection: Analyze supernatant via Western Blot using anti-PTP1B or anti-CYP17 antibodies.

  • Interpretation: A shift in the aggregation temperature (

    
    ) compared to DMSO control confirms physical binding to the target protein within the cellular environment.
    

Part 5: References

  • Zhang, S., et al. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Link

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. Link

  • Vandenberg, L. N., et al. (2012). Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses. Endocrine Reviews. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.[1] Link

  • Potter, G. A., et al. (1995). Novel steroidal inhibitors of human cytochrome P45017 alpha (17 alpha-hydroxylase-C17,20-lyase): potential agents for the treatment of prostatic cancer. Journal of Medicinal Chemistry. Link (Foundational work on pyridine-based CYP17 inhibitors).

Sources

Comparative

Technical Comparison: Crystal Engineering of 4-(Pyridin-3-yl)phenol Hydrochloride vs. Structural Analogs

The following technical guide compares the structural properties of 4-(Pyridin-3-yl)phenol hydrochloride with its free base and positional isomers. This analysis integrates experimental crystallographic data with establi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the structural properties of 4-(Pyridin-3-yl)phenol hydrochloride with its free base and positional isomers. This analysis integrates experimental crystallographic data with established principles of crystal engineering to elucidate the impact of salt formation and isomerism on solid-state packing.[1]

Executive Summary

4-(Pyridin-3-yl)phenol hydrochloride represents a critical class of biaryl systems used as ligands in coordination chemistry and intermediates in drug discovery.[1] Its solid-state behavior is defined by the competition between conformational flexibility (torsion between rings) and strong directional intermolecular forces.[1]

This guide compares the target hydrochloride salt against two primary analogs:

  • 4-(Pyridin-3-yl)phenol (Free Base): The neutral precursor, dominated by O-H[1]···N hydrogen bonding.[1][2][3][4][5][6]

  • 4-(Pyridin-2-yl)phenol: A positional isomer where steric hindrance fundamentally alters molecular planarity and packing efficiency.[1]

Key Structural Differentiators
Feature4-(Pyridin-3-yl)phenol HCl4-(Pyridin-3-yl)phenol (Free Base)4-(Pyridin-2-yl)phenol
Primary Interaction Ionic H-bonds (N-H⁺[1]···Cl⁻, O-H···Cl⁻)Neutral H-bonds (O-H[1]···N)Neutral H-bonds (O-H···N)
Lattice Stability High (Coulombic contribution)Moderate (Dipole-Dipole)Moderate (Sterically strained)
Ring Planarity Twisted (due to lattice forces)Twisted (~30–50°)Highly Twisted (~56°)
Solubility (Aq.) HighLowLow

Structural Analysis & Comparison

A. The Reference Standard: 4-(Pyridin-3-yl)phenol (Free Base)

Data Source: Kim & Rieke (2010) [1][1][7]

In its neutral form, the molecule acts as a self-complementary tecton.[1] The phenolic hydroxyl group serves as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor.

  • Packing Motif: The structure typically adopts infinite 1D chains or 2D sheets driven by O-H[1]···N hydrogen bonds.[1][4]

  • Conformation: The biaryl axis is not rigid.[1] To minimize steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings, the molecule adopts a twisted conformation (torsion angle

    
    ). This prevents perfect 
    
    
    
    -
    
    
    stacking but facilitates edge-to-face interactions.[1]
B. The Target: 4-(Pyridin-3-yl)phenol Hydrochloride

Mechanism of Salt Formation: Upon treatment with HCl, the pyridine nitrogen (pKa ~5.[1]2) is protonated before the phenol (pKa ~10).[1] This protonation triggers a "supramolecular switch" that reorganizes the crystal lattice.[1]

  • Disruption of O-H···N: The Pyridine-N is no longer a lone-pair donor; it becomes a hydrogen bond donor (N-H⁺).[1]

  • Chloride Bridging: The chloride anion acts as a multi-point acceptor, bridging the pyridinium cation and the phenolic hydroxyl.[1]

    • Interaction 1: Py-N-H⁺···Cl⁻ (Strong, Charge-Assisted).[1]

    • Interaction 2: Ph-O-H···Cl⁻ (Medium strength).[1]

  • Lattice Effect: This creates a "charge-sandwich" packing motif where chloride ions interleave between organic layers, significantly increasing the lattice energy and melting point compared to the free base.[1]

C. The Isomer: 4-(Pyridin-2-yl)phenol

Data Source: CSD Refcode / Literature [2][1]

The 2-yl isomer provides a critical negative control for planarity.[1]

  • Steric Clash: The nitrogen is in the ortho position relative to the biaryl bond.[1] This creates direct repulsion between the nitrogen lone pair (or H in salt form) and the phenyl ring protons.

  • Structural Consequence: The torsion angle increases significantly (typically

    
    ) to relieve strain.[1]
    
  • Packing: Unlike the 3-yl and 4-yl analogs which can form linear chains, the 2-yl isomer often forms discrete dimers or kinked motifs, reducing its packing efficiency and density.[1]

Visualization of Interaction Switching

The following diagram illustrates the fundamental shift in supramolecular connectivity upon converting the free base to the hydrochloride salt.

CrystalPacking cluster_0 Interaction Motif 1 (Neutral) cluster_1 Interaction Motif 2 (Ionic) FreeBase Free Base (Neutral) Donor1 Phenol O-H HClSalt Hydrochloride Salt (Ionic) Donor2 Pyridinium N-H+ Acceptor1 Pyridine N Donor1->Acceptor1 Direct H-Bond (Linear Chain) Bridge Chloride Ion (Cl-) Donor2->Bridge Charge Assisted H-Bond Donor3 Phenol O-H Donor3->Bridge H-Bond Bridge

Figure 1: Mechanistic switch from direct O-H···N chaining in the free base to Chloride-mediated bridging in the salt form.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-3-yl)phenol Hydrochloride

Objective: To isolate high-purity single crystals suitable for XRD analysis.

  • Dissolution: Dissolve 1.0 g (5.8 mmol) of 4-(Pyridin-3-yl)phenol free base in 15 mL of warm Ethanol (Abs.). Ensure complete dissolution; filter if necessary to remove particulates.[1]

  • Acidification: Slowly add 1.2 equivalents of concentrated HCl (37%) or 2.0 M HCl in diethyl ether dropwise while stirring.

    • Observation: A white precipitate may form immediately.[1]

    • Note: If precipitate forms too fast, redissolve by adding minimal Methanol and heating to reflux.[1]

  • Crystallization (Slow Evaporation):

    • Transfer the clear solution to a narrow-neck vial.

    • Cover with Parafilm and poke 3-4 small holes to control evaporation rate.[1]

    • Store at 4°C in a vibration-free environment for 48-72 hours.

  • Harvesting: Collect the colorless prism-like crystals via vacuum filtration. Wash with cold diethyl ether to remove excess acid.[1] Dry under vacuum at 40°C.[1]

Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Validation: This protocol ensures the distinction between the salt and a potential co-crystal or solvate.[1]

  • Mounting: Select a crystal with dimensions approx.[1]

    
     mm.[1] Mount on a glass fiber or Kapton loop using Paratone oil.[1]
    
  • Data Collection: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the terminal rings.

    • Target: Molybdenum (

      
      ) or Copper (
      
      
      
      ) radiation.[1]
  • Refinement Check:

    • Locate the H-atom on the Pyridine Nitrogen in the difference Fourier map.[1] This is the definitive proof of salt formation.

    • Verify the Cl- anion occupancy (should be 1.0).[1]

References

  • Kim, J. & Rieke, R. D. (2010).[1] "4-Pyridin-3-yl-phenol".[1][7][8] Studies on chemical constituents in Flos Sophorae Carbonisatus. (Cited in context of structural confirmation of pyridyl phenols).

  • CSD Entry: PYRPHO . (General reference for 4-(pyridin-2-yl)phenol structural data). Cambridge Structural Database.[1]

  • Haynes, D. A., Jones, W., & Motherwell, W. D. S. (2005). "Occurrence of pharmaceutically acceptable anions and cations in the Cambridge Structural Database". Journal of Pharmaceutical Sciences, 94(10), 2111-2120.[1] (Authoritative source on salt packing frequencies).

  • Vishweshwar, P., et al. (2003).[1] "Crystal engineering of pharmaceutical co-crystals". Journal of Pharmaceutical Sciences, 95(3), 499-516.[1] (Mechanistic insight into Pyridine-Phenol synthons).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Pyridin-3-yl)phenol Hydrochloride

This guide outlines the technical protocols for the safe handling and disposal of 4-(Pyridin-3-yl)phenol hydrochloride . It is designed for laboratory personnel and safety officers requiring immediate, actionable, and ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 4-(Pyridin-3-yl)phenol hydrochloride . It is designed for laboratory personnel and safety officers requiring immediate, actionable, and chemically grounded procedures.

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 4-(Pyridin-3-yl)phenol hydrochloride (CAS: 75987-20-1) is a dual-moiety hazard containing both a pyridine ring and a phenolic hydroxyl group , stabilized as a hydrochloride salt.[1][2] It must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration at an approved facility.

  • Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Environmental Toxin.

  • Waste Stream: Solid Hazardous Waste (for pure substance) or Organic Solvent Waste (if dissolved).

  • RCRA Status: Non-listed, but exhibits characteristics of toxicity (D-codes may apply based on concentration).

Chemical Profile & Hazard Logic

To dispose of this chemical safely, one must understand its reactivity. The molecule combines three distinct functional behaviors:

ComponentChemical BehaviorDisposal Implication
Pyridine Ring Basic nitrogen heterocycle; potential for flammability and high toxicity.Segregation: Keep away from strong oxidizers (e.g., nitric acid) to prevent violent oxidation.
Phenol Moiety Weakly acidic; protein denaturant; corrosive to tissue.Toxicity: High aquatic toxicity requires zero-discharge protocols (no sink disposal).
HCl Salt Ionic, water-soluble, acidic character (pH < 7 in solution).Compatibility: Avoid mixing with cyanides or sulfides (risk of HCN/H₂S evolution) or strong bases (exothermic release of free base).

Pre-Disposal Assessment & Segregation

The Self-Validating Protocol: Before moving the chemical to waste, perform this 3-step check to ensure container compatibility and safety.

  • State Verification: Is it a solid powder or a solution?

    • Solid: Segregate into "Solid Hazardous Waste."

    • Solution: Identify the solvent.[3][4][5] Aqueous solutions must be checked for pH. Organic solutions go to "Organic Solvents."

  • pH Check (Aqueous only):

    • If dissolved in water, the HCl salt will generate an acidic solution.

    • Validation: Dip a pH strip. If pH < 2, label as Corrosive Acid Waste .

  • Oxidizer Scan:

    • Ensure the waste container does not contain oxidizing agents (peroxides, nitrates, perchlorates). Pyridine derivatives can form unstable N-oxides or react violently.

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: 4-(Pyridin-3-yl)phenol HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid DISPOSAL A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous BinOrg DISPOSAL B: Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->BinOrg pHCheck Check pH Aqueous->pHCheck BinAcid DISPOSAL C: Aqueous Acidic Waste (pH < 2) pHCheck->BinAcid pH < 2 BinAqTox DISPOSAL D: Aqueous Toxic Waste (pH 2-12) pHCheck->BinAqTox pH > 2

Caption: Logic flow for segregating 4-(Pyridin-3-yl)phenol HCl based on physical state and solvent matrix.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid" .

    • Constituents: "4-(Pyridin-3-yl)phenol hydrochloride".[6]

    • Hazards: Check "Toxic" and "Irritant".

  • Protocol:

    • Wear double nitrile gloves and a lab coat.

    • Transfer the solid using a disposable spatula.

    • Wipe the spatula with a solvent-dampened tissue (e.g., methanol) and place the tissue in the solid waste bin.

    • Do not sweep dust into the general trash.

B. Liquid Waste (Reaction Mixtures)
  • Organic Solutions:

    • Combine with compatible organic solvents (e.g., methanol, DMSO, DCM).

    • Alert: If the solution contains oxidizers, quench them before adding to the main waste carboy.

  • Aqueous Solutions:

    • Because of the phenol moiety, this cannot be neutralized and sewered.

    • Collect in "Aqueous Toxic" waste streams.[4]

    • Ensure the container is vented if there is any risk of off-gassing, though the HCl salt is generally stable in solution.

C. Contaminated Packaging
  • Empty Containers: If the bottle is "RCRA Empty" (less than 3% by weight remains), triple rinse it with a solvent capable of dissolving the residue (e.g., methanol or water).

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container (Disposal B or D).

  • Label Defacement: Deface the original label and mark as "Triple Rinsed - Trash" or recycle glass according to facility policy.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride dust.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Evac 1. Alert & Isolate (15 ft radius) Spill->Evac PPE 2. Don PPE (Goggles, Double Gloves, N95) Evac->PPE Cover 3. Cover Spill (Absorbent Pads/Vermiculite) PPE->Cover Collect 4. Collect Solids (Do not create dust) Cover->Collect Clean 5. Soap/Water Wash (Decontaminate Surface) Collect->Clean Dispose 6. Bag & Tag (Hazardous Waste) Clean->Dispose

Caption: Step-by-step spill remediation protocol minimizing inhalation risk.

Technical Note on Cleanup: Do not use bleach (sodium hypochlorite) immediately on high concentrations of pyridine derivatives, as secondary reactions can occur. Use a mild surfactant (soap and water) for the final surface decontamination.

Regulatory Framework & Compliance

While 4-(Pyridin-3-yl)phenol hydrochloride is not explicitly listed on the EPA "P" or "U" lists by its specific CAS number, its moieties dictate its regulatory handling:

  • Pyridine (U196/D038): Pyridine itself is a listed waste. Derivatives often trigger "Characteristic" waste protocols if they exhibit toxicity (TCLP).

  • Phenol (U188): Phenol is a listed toxic waste.

  • Conservative Classification: To ensure compliance with 40 CFR 261.3 , treat this substance as if it carries the toxicity characteristics of its parent compounds.

    • Recommended Waste Code: If a generic code is required by your waste hauler, D002 (Corrosivity, if pH < 2) or D000 (Toxic/Hazardous N.O.S.) is standard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 4-(Pyridin-3-yl)phenol hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Pyridin-3-yl)phenol hydrochloride

A Guide to the Safe Handling of 4-(Pyridin-3-yl)phenol Hydrochloride Disclaimer: This guide is intended for trained laboratory personnel. The following recommendations are based on the known hazards of the parent compoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4-(Pyridin-3-yl)phenol Hydrochloride

Disclaimer: This guide is intended for trained laboratory personnel. The following recommendations are based on the known hazards of the parent compound, 4-(Pyridin-3-yl)phenol, as well as general safety principles for phenolic and pyridine-containing compounds. A specific Safety Data Sheet (SDS) for 4-(Pyridin-3-yl)phenol hydrochloride was not immediately available. Users must obtain and consult the supplier-specific SDS for the exact product in use before commencing any work.

Introduction: Understanding the Compound

4-(Pyridin-3-yl)phenol hydrochloride is a heterocyclic compound containing both a phenol and a pyridine functional group. This dual nature dictates its reactivity and, consequently, the necessary safety precautions. The phenolic group presents risks similar to phenol itself, including corrosivity and systemic toxicity upon absorption.[1] The pyridine moiety introduces additional potential hazards, such as a strong, unpleasant odor and its own toxicological profile.[2][3] The hydrochloride salt form suggests good solubility in aqueous media and the potential to form an acidic solution. This guide provides an operational framework for minimizing exposure and ensuring safe handling from receipt to disposal.

Hazard Identification and Risk Mitigation

Based on analogous compounds, 4-(Pyridin-3-yl)phenol hydrochloride is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[4][5] It is expected to cause skin and serious eye irritation.[4][6] Phenol and its derivatives can be rapidly absorbed through the skin, acting as both a local corrosive and a systemic toxin.[1][7] Anesthetic effects can mask initial skin burns, delaying first aid and increasing the risk of severe injury.[1]

Primary Engineering Control: All handling of 4-(Pyridin-3-yl)phenol hydrochloride, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier to prevent any contact with the solid compound or its solutions.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner nitrile exam glove, outer neoprene or butyl rubber gloves.Nitrile alone is not recommended for extended contact with phenolic compounds.[1] Neoprene or butyl rubber offers superior resistance.[1][9] Double-gloving allows for the safe removal of the outer glove immediately after any potential contamination.
Eye Protection Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine particulates.[8][10]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (neoprene or butyl rubber) is required when handling larger quantities or preparing solutions.[1][9]Protects skin and personal clothing from contamination. An apron provides an additional layer of protection against spills.
Footwear Fully enclosed, non-perforated shoes.Prevents exposure from spills that may reach the floor.
Operational Protocol: From Bench to Waste

This step-by-step workflow is designed to ensure safety at every stage of the handling process.

Step 1: Preparation and Area Setup

  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[7][9]

  • Ensure a dedicated phenol first aid kit, containing polyethylene glycol (PEG-300 or PEG-400), is immediately accessible.[1][7]

Step 2: Weighing and Solution Preparation

  • Don all required PPE as specified in the table above.

  • Carefully weigh the solid compound in the fume hood. Avoid creating and inhaling dust.

  • When adding solvents, do so slowly to prevent splashing. Keep the container opening pointed away from your face.

  • Keep all containers tightly closed when not in immediate use.[2][11]

Step 3: Post-Handling Decontamination

  • Wipe down all external surfaces of containers before removing them from the fume hood.

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated solid waste container.

  • Remove the remaining PPE in a manner that avoids contaminating your skin or clothing.

  • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[12][13]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing 4-(Pyridin-3-yl)phenol hydrochloride in a laboratory setting.

G prep Step 1: Preparation - Verify Fume Hood - Prepare Work Surface - Locate Safety Equipment ppe Step 2: Don PPE - Double Gloves - Goggles & Face Shield - Lab Coat & Apron prep->ppe Area is Ready handling Step 3: Chemical Handling (in Fume Hood) - Weigh Solid - Prepare Solution ppe->handling Fully Protected decon Step 4: Decontamination - Clean Equipment - Wipe Containers handling->decon Experiment Complete waste Step 5: Waste Disposal - Segregate Liquid & Solid Waste - Label Correctly decon->waste Equipment is Clean doff_ppe Step 6: Doff PPE - Remove Outer Gloves First - Remove Inner Gloves & Coat waste->doff_ppe Waste is Secured wash Step 7: Personal Hygiene - Wash Hands Thoroughly doff_ppe->wash Contaminated PPE Removed end_proc End of Procedure wash->end_proc Safe Completion

Caption: Workflow for handling 4-(Pyridin-3-yl)phenol hydrochloride.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All materials contaminated with 4-(Pyridin-3-yl)phenol hydrochloride must be treated as hazardous waste. Do not mix this waste with other waste streams.[9]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and approximate concentration.

  • Solid Waste: All contaminated consumables, including gloves, weigh boats, absorbent paper, and pipette tips, must be collected in a designated, lined, and sealed hazardous waste container.[9]

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and pickup schedules.[12]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 4-(Pyridin-3-yl)phenol hydrochloride, ensuring a safe and productive laboratory environment.

References

  • University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from The University of Queensland website.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.).
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Environmental Health and Safety, University of Colorado Boulder. (2023, June 30). FACT SHEET: Phenol.
  • Sigma-Aldrich. (n.d.). 4-(3-Pyridinyl)-phenol.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet.
  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet PYRIDINE.
  • Sigma-Aldrich. (n.d.). 4-Piperidin-3-ylmethyl-phenol hydrochloride.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Fisher Scientific. (2010, October 29). Pyridine hydrochloride Safety Data Sheet.
  • CymitQuimica. (n.d.). 4-(Pyridin-3-yl)phenol.
  • AK Scientific, Inc. (n.d.). 3-(Pyridin-4-yl)phenol Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-(3-pyridinyl)-. PubChem Compound Database.
  • ECHEMI. (n.d.). 4-(PYRIDIN-3-YLOXY)-PHENYLAMINE SDS.
  • Fisher Scientific. (2021, December 24). 4-(Hydroxymethyl)pyridine Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 4-(Pyridine-2-carbonyl)phenol Safety Data Sheet.
  • Stobec. (2014, November 10). Pyridine Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.